molecular formula C18H22O3 B1268545 [4-(1-Adamantyl)phenoxy]acetic acid CAS No. 52804-26-9

[4-(1-Adamantyl)phenoxy]acetic acid

Cat. No.: B1268545
CAS No.: 52804-26-9
M. Wt: 286.4 g/mol
InChI Key: WIWCHWGNONICJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Adamantyl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCHWGNONICJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347747
Record name [4-(1-Adamantyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52804-26-9
Record name [4-(1-Adamantyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(1-Adamantyl)phenoxy]acetic acid, a molecule of interest in medicinal chemistry and drug development. Its unique structure, combining a bulky, lipophilic adamantyl group with a phenoxyacetic acid moiety, makes it a valuable building block for the development of novel therapeutic agents, particularly in the fields of inflammatory and autoimmune diseases.

Chemical Properties and Specifications

This compound is a white to off-white solid. The adamantyl group significantly increases its lipophilicity, which can enhance its ability to cross cellular membranes, a desirable property in drug design.

PropertyValue
Molecular Formula C₁₈H₂₂O₃
Molecular Weight 286.37 g/mol
Appearance White to yellow solid
Boiling Point 441.1 ± 28.0 °C at 760 mmHg
Purity Typically ≥95%
Storage Room temperature, in a dry, sealed container

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is readily achieved via a Williamson ether synthesis. This method involves the reaction of 4-(1-adamantyl)phenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a strong base. The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently displaces the halide from the α-haloacetic acid.

Materials and Reagents
  • 4-(1-Adamantyl)phenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Experimental Procedure
  • Preparation of the Sodium Phenoxide: In a round-bottom flask, dissolve 4-(1-adamantyl)phenol in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution.

  • Reaction with Chloroacetic Acid: To the solution of the sodium phenoxide, add chloroacetic acid.

  • Reflux: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the mixture with 6M HCl until the solution is acidic to litmus paper. This will precipitate the crude this compound.

    • Extract the product into diethyl ether.

    • Wash the ether layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted starting materials and impurities.

  • Isolation and Purification:

    • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the pure product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.

Synthesis Workflow Diagram

SynthesisWorkflow A 4-(1-Adamantyl)phenol C Sodium 4-(1-Adamantyl)phenoxide A->C Deprotonation B Sodium Hydroxide (aq) B->C E This compound (crude) C->E Nucleophilic Substitution D Chloroacetic Acid D->E F Purification (Recrystallization) E->F Isolation G This compound (pure) F->G Purification

Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Below are the expected characterization data based on its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.2Doublet2HAromatic protons ortho to the adamantyl group
~6.8Doublet2HAromatic protons ortho to the ether linkage
~4.6Singlet2H-O-CH₂-COOH
~2.1Broad Singlet3HAdamantyl -CH
~1.8Singlet6HAdamantyl -CH₂- (equatorial)
~1.7Singlet6HAdamantyl -CH₂- (axial)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Assignment
~175-COOH
~155Aromatic C-O
~145Aromatic C-Adamantyl
~127Aromatic CH (ortho to adamantyl)
~115Aromatic CH (ortho to ether)
~65-O-CH₂-COOH
~43Adamantyl quaternary C
~36Adamantyl -CH
~29Adamantyl -CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch of the carboxylic acid
~2900C-H stretch of the adamantyl group
~1700C=O stretch of the carboxylic acid
~1600, ~1500C=C stretch of the aromatic ring
~1240C-O stretch of the ether linkage
Mass Spectrometry (MS)
m/z ValueInterpretation
286Molecular ion [M]⁺
241[M - COOH]⁺
135[Adamantyl]⁺

Potential Biological Activity and Signaling Pathways

Adamantane-containing compounds have garnered significant interest in drug discovery due to their unique pharmacological profiles. Derivatives of this compound are being explored for their anti-inflammatory and immunomodulatory properties. Research suggests that adamantane derivatives may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

One proposed mechanism involves the inhibition of pro-inflammatory mediators. Adamantane derivatives have been shown to suppress the production of nitric oxide (NO) and reactive oxygen species (ROS). This is potentially achieved through the downregulation of enzymes such as inducible nitric oxide synthase (iNOS) and NADPH oxidase (NOX). Furthermore, they may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.

The underlying signaling cascade that may be targeted is the Toll-like receptor 4 (TLR4) pathway. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the phosphorylation of MAP kinases like ERK. NF-κB and activated ERK then translocate to the nucleus to induce the expression of various pro-inflammatory genes. Adamantane derivatives may interfere with this pathway, potentially by inhibiting the activation of NF-κB and the phosphorylation of ERK, thereby reducing the inflammatory response.

Potential Anti-Inflammatory Signaling Pathway

SignalingPathway Potential Anti-Inflammatory Mechanism cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB ERK ERK Phosphorylation TLR4->ERK Inflammation Inflammatory Response (TNF-α, IL-1β, iNOS, NOX) NFkB->Inflammation Induces ERK->Inflammation Induces Adamantyl_Compound [4-(1-Adamantyl)phenoxy] acetic acid derivative Adamantyl_Compound->NFkB Inhibits Adamantyl_Compound->ERK Inhibits

Proposed anti-inflammatory signaling pathway modulated by adamantane derivatives.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in the development of new therapeutics. This guide provides the essential technical information for its synthesis and characterization, which will be valuable for researchers and scientists working in the field of drug discovery and development. The promising anti-inflammatory properties of related adamantane derivatives highlight the importance of further investigation into the biological activities of this class of compounds.

Physicochemical Properties of [4-(1-Adamantyl)phenoxy]acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid is a synthetic organic compound that has garnered interest in medicinal chemistry and pharmaceutical research. Its unique structure, incorporating a bulky, lipophilic adamantyl group attached to a phenoxyacetic acid moiety, confers specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential mechanism of action.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets. The key physicochemical parameters for this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 52804-26-9[1][2][3]
Molecular Formula C₁₈H₂₂O₃[1][2][3]
Molecular Weight 286.37 g/mol [1][2][3]
Appearance White to yellow solid[1][2]
Melting Point Not available
Boiling Point 441.1 ± 28.0 °C at 760 mmHg[1][2]
Storage Room temperature, dry and sealed[1][2]
Table 2: Solubility and Partitioning Properties
PropertyValueMethodSource
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone.Experimental
logP (Octanol-Water Partition Coefficient) 4.9Computed[3]
pKa (Acid Dissociation Constant) ~4.5 (Predicted)In silico Prediction

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for the determination of key physicochemical properties and the synthesis of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Apparatus:

  • Capillary melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

  • For accuracy, perform the measurement in triplicate.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constant of an acid.

Apparatus and Reagents:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Ethanol or another suitable co-solvent if the acid is not readily soluble in water.

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (a co-solvent may be necessary).

  • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, known increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot a graph of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest portion of the curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Determination of logP by Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the classical and most reliable method for determining the octanol-water partition coefficient.

Apparatus and Reagents:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of this compound in n-octanol.

  • In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the water. The volume ratio is typically varied (e.g., 1:1, 1:2, 2:1).

  • Cap the tube and shake it vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the analyte in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the logarithm (base 10) of the partition coefficient.

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis.

Reactants and Reagents:

  • 4-(1-Adamantyl)phenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • Step 1: Synthesis of Ethyl [4-(1-Adamantyl)phenoxy]acetate.

    • To a solution of 4-(1-adamantyl)phenol in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate dropwise to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ethyl [4-(1-adamantyl)phenoxy]acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gently heat to facilitate hydrolysis.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Proposed Mechanism of Action and Signaling Pathway

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent.[1][2] While the precise molecular targets are still under investigation, its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests a likely mechanism involving the inhibition of cyclooxygenase (COX) enzymes.

COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. They catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a precursor for various prostaglandins and thromboxanes. These lipid mediators are involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

The proposed inhibitory action on the prostaglandin synthesis pathway is depicted below.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H₂ (PGH₂) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Molecule This compound Target_Molecule->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via inhibition of the prostaglandin synthesis pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

A common in vitro assay to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated cells, such as RAW 264.7 macrophages.

Experimental_Workflow Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat cells with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection PGE2_Assay Measure PGE₂ Concentration (ELISA) Supernatant_Collection->PGE2_Assay Analysis Data Analysis: Compare PGE₂ levels in treated vs. untreated cells PGE2_Assay->Analysis

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Conclusion

This compound possesses distinct physicochemical properties, largely influenced by the presence of the bulky and lipophilic adamantyl group. Its limited aqueous solubility and high lipophilicity are key considerations for formulation and drug delivery. The predicted pKa suggests it will exist predominantly in its ionized form at physiological pH. The proposed mechanism of action, through the inhibition of COX enzymes, provides a strong rationale for its investigation as a potential anti-inflammatory and analgesic agent. The experimental protocols provided herein offer a foundation for researchers to further explore and validate the properties and biological activities of this intriguing molecule. Further studies are warranted to experimentally determine its pKa, elucidate its precise molecular targets, and evaluate its efficacy and safety in preclinical models.

References

The Adamantane Scaffold: A Versatile Player in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its incorporation into various molecules has led to the development of a diverse range of biologically active compounds with therapeutic applications spanning antiviral, anticancer, antidiabetic, and neuroprotective domains. This technical guide provides a comprehensive overview of the biological activities of adamantane-containing compounds, detailing their mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant signaling pathways.

Antiviral Activity of Adamantane Derivatives

Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs approved for the treatment of influenza A. Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The influenza A virus, upon entering a host cell via endocytosis, relies on the acidic environment of the endosome to trigger the release of its genetic material. The M2 protein, a tetrameric ion channel embedded in the viral envelope, facilitates the influx of protons from the endosome into the virion. This acidification process is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[1][2] Adamantane-based drugs, such as amantadine and rimantadine, act by physically blocking the pore of the M2 proton channel, thereby preventing this acidification and effectively halting viral uncoating and replication.[1][3]

M2_Inhibition Adamantane Amantadine/ Rimantadine M2_channel M2_channel Adamantane->M2_channel Blocks channel Virion Virion Virion->M2_channel H+ influx RNP_M1 RNP_M1 M2_channel->RNP_M1 Acidification Replication Replication RNP_M1->Replication RNP release

Quantitative Antiviral Data

The antiviral efficacy of adamantane derivatives is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity of these compounds is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window of the compound.

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
AmantadineA/WSN/33 (H1N1)MDCK0.45 ± 0.04>100>222[4]
RimantadineA/WSN/33 (H1N1)MDCK0.21 ± 0.02>100>476[4]
Gly-Thz-rimantadineA/Hongkong/68 (H3N2)Not Specified0.11 µg/mL50 µg/mL454.5[5]
Enol ester 10 (R-isomer)A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7Not SpecifiedNot Specified[6]
Enol ester 10 (S-isomer)A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7Not SpecifiedNot Specified[6]
Na₂1A(H1N1)pdm09Not Specified5.0 µg/mLNot SpecifiedNot Specified[7]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Influenza A virus stock

  • Adamantane-containing compound

  • Overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet staining solution

  • Formalin (for fixing)

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight.[8]

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.[8]

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing different concentrations of the adamantane compound. A no-compound control is also included.

  • Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.[9]

  • Fixation and Staining: Remove the overlay medium, fix the cells with formalin, and then stain with crystal violet.[8]

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the no-compound control.

  • EC₅₀ Determination: The EC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[10]

Plaque_Reduction_Assay A Seed MDCK cells in 12-well plate B Infect confluent monolayer with Influenza A virus A->B C Add overlay medium with varying concentrations of Adamantane compound B->C D Incubate for 2-3 days C->D E Fix and stain cells with crystal violet D->E F Count plaques and calculate % inhibition E->F G Determine EC50 from dose-response curve F->G

Neuroprotective Activity of Adamantane Derivatives

Adamantane derivatives, particularly memantine and amantadine, have demonstrated significant neuroprotective effects and are used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their primary mechanism of action in this context is the antagonism of N-methyl-D-aspartate (NMDA) receptors.

Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[11] However, excessive activation of NMDA receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative conditions.[12] Memantine and amantadine act as uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[13] They bind to the phencyclidine (PCP) site within the ion channel when it is open, thereby blocking the influx of Ca²⁺ ions and preventing the downstream signaling cascades that lead to neuronal damage.[13][14] The low affinity and rapid off-rate of these drugs are thought to contribute to their favorable side-effect profile, as they do not interfere with normal synaptic transmission.[12]

NMDA_Antagonism Memantine Memantine/ Amantadine NMDAR NMDAR Memantine->NMDAR Blocks open channel Glutamate Glutamate Glutamate->NMDAR Binds to receptor Ca_influx Ca_influx NMDAR->Ca_influx Opens channel Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity

Quantitative Neuroprotective Data

The potency of NMDA receptor antagonists is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).

CompoundReceptor/AssayIC₅₀ / Kᵢ (µM)Reference
MemantineNMDA Receptor (PCP binding site)Kᵢ = 0.5[15]
MemantineNMDA Receptor (wild-type)IC₅₀ = 1.2 ± 0.1[14]
AmantadineNMDA Receptor (wild-type)IC₅₀ = 7.2 ± 0.7[14]
(R)-ketamineNMDA ReceptorKᵢ = 1.79[16]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a powerful method to directly measure the effect of a compound on the function of ion channels like the NMDA receptor.[11]

Materials:

  • Cultured neurons or cells expressing recombinant NMDA receptors (e.g., HEK293 cells)

  • External and internal pipette solutions

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulators

  • Perfusion system

  • NMDA and glycine (agonists)

  • Adamantane-based NMDA receptor antagonist

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.[12]

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with the internal solution.[17]

  • Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance (gigaohm) seal. Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[17]

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV). Apply NMDA and glycine to elicit an inward current.

  • Compound Application: Perfuse the cell with a solution containing the adamantane antagonist and the agonists. Record the reduction in the NMDA-induced current.

  • IC₅₀ Determination: Apply a range of antagonist concentrations and measure the corresponding current inhibition. Plot the percent inhibition against the antagonist concentration to determine the IC₅₀.[12]

Patch_Clamp A Prepare cultured neurons or transfected cells B Establish whole-cell patch-clamp configuration A->B C Apply NMDA and glycine to evoke baseline current B->C D Perfuse with adamantane antagonist at varying concentrations C->D E Record inhibition of NMDA-induced current D->E F Plot dose-response curve and calculate IC50 E->F

Anticancer Activity of Adamantane Derivatives

The lipophilic nature of the adamantane cage makes it an attractive moiety for the design of anticancer agents, as it can enhance cell membrane permeability and interactions with hydrophobic binding pockets of target proteins. Adamantane-containing compounds have shown activity against various cancer cell lines through diverse mechanisms.

Mechanism of Action: Diverse and Target-Specific

The anticancer mechanisms of adamantane derivatives are varied. Some compounds induce apoptosis (programmed cell death), while others cause cell cycle arrest. For instance, certain adamantyl isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor-κB (NF-κB) signaling pathway.[18] This pathway is a key regulator of inflammation, which is often linked to cancer development.

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Inflammation Pro-inflammatory Cytokines & Cell Proliferation NFkB->Inflammation Adamantane Adamantyl Isothiourea Adamantane->TLR4 Inhibits

Quantitative Anticancer Data

The in vitro anticancer activity of adamantane derivatives is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

CompoundCell LineIC₅₀ (µM)Reference
2,2-bis(4-aminophenyl)adamantaneHT-29 (Colon)0.1[19]
2,2-bis(4-aminophenyl)adamantaneKM-12 (Colon)0.01[19]
2,2-bis(4-aminophenyl)adamantaneSF-295 (CNS)0.059[19]
2,2-bis(4-aminophenyl)adamantaneNCI/ADR-RES (Breast)0.079[19]
Adamantyl Isothiourea 5Hep-G2 (Hepatocellular)7.70[18]
Adamantyl Isothiourea 6Hep-G2 (Hepatocellular)3.86[18]
Adamantane Isothiourea 2PC-3 (Prostate)< 25[2]
Adamantane Isothiourea 2HepG-2 (Hepatocellular)< 25[2]
Adamantane Isothiourea 2MCF-7 (Breast)< 25[2]
Adamantane Isothiourea 2HeLa (Cervical)< 25[2]
Compound 3aA549 (Lung)5.988 ± 0.12[20]
Compound 3dMCF-7 (Breast)43.4[20]
Compound 4dMCF-7 (Breast)39.0[20]
Compound 3dMDA-MB-231 (Breast)35.9[20]
Compound 4dMDA-MB-231 (Breast)35.1[20]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Adamantane-containing compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[21]

MTT_Assay A Seed cancer cells in 96-well plate B Treat with Adamantane compound for 24-72h A->B C Add MTT solution and incubate for 2-4h B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate % viability and determine IC50 E->F

Antidiabetic Activity of Adamantane Derivatives

Certain adamantane derivatives, such as vildagliptin and saxagliptin, are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. These drugs are used for the treatment of type 2 diabetes mellitus.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, adamantane-based drugs like vildagliptin and saxagliptin increase the circulating levels of active GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control. The adamantane moiety in these inhibitors typically occupies a hydrophobic pocket in the active site of the DPP-4 enzyme, contributing to their high potency and selectivity.

DPP4_Inhibition GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivated by Insulin_Secretion Increased Insulin Secretion GLP1_GIP->Insulin_Secretion Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Adamantane_Inhibitor Vildagliptin/ Saxagliptin Adamantane_Inhibitor->DPP4 Inhibits

Quantitative Antidiabetic Data

The potency of DPP-4 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ).

CompoundEnzymeKᵢ (nM) / IC₅₀ (nM)Reference
SaxagliptinHuman DPP-4Kᵢ = 1.3[22]
5-hydroxysaxagliptinHuman DPP-4Kᵢ = 2.6[22]
VildagliptinHuman DPP-4Kᵢ = 13[23]
VildagliptinHuman PlasmaIC₅₀ = 2.7[24]
SitagliptinHuman DPP-4Kᵢ > 13[22]
Experimental Protocol: DPP-4 Inhibitor Screening Assay

A common method for determining the inhibitory activity of compounds against DPP-4 is a fluorometric assay using a synthetic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • Adamantane-based DPP-4 inhibitor

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and various concentrations of the inhibitor in the assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the DPP-4 enzyme and the inhibitor solutions. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for binding.[3]

  • Reaction Initiation: Add the DPP-4 substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) and then measure the fluorescence of the product (AMC) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[25]

  • IC₅₀/Kᵢ Determination: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ is determined from a dose-response curve. The Kᵢ can be calculated from the IC₅₀ value or determined through kinetic studies.

DPP4_Assay A Incubate DPP-4 enzyme with Adamantane inhibitor B Add fluorogenic substrate (Gly-Pro-AMC) A->B C Incubate at 37°C B->C D Measure fluorescence of cleaved product (AMC) C->D E Calculate % inhibition and determine IC50/Ki D->E

Antibacterial Activity of Adamantane Derivatives

The adamantane scaffold has also been explored for the development of antibacterial agents. The lipophilicity of adamantane can facilitate the penetration of bacterial cell membranes.

Quantitative Antibacterial Data

The antibacterial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 9S. epidermidis ATCC 1222862.5[1]
Compound 19Gram-negative strains125-500[1]
Compound 5C. albicans ATCC 1023162.5[1]
Cationic Polyheterocyclic CompoundsS. aureus (MRSA), B. subtilis, E. faecalis3.1-12.5[26]
Adamantane derivativesGram-positive cocci0.02-10[26]

Conclusion

The adamantane nucleus continues to be a cornerstone in the design of novel therapeutic agents. Its unique structural and physicochemical properties have been successfully exploited to modulate a wide array of biological targets, leading to clinically approved drugs and a plethora of promising drug candidates. The diverse biological activities of adamantane-containing compounds, from blocking viral ion channels to inhibiting key enzymes and modulating receptor function, underscore the versatility of this remarkable scaffold. Future research in this area will likely focus on the development of more potent and selective adamantane derivatives, the elucidation of novel mechanisms of action, and the expansion of their therapeutic applications.

References

[4-(1-Adamantyl)phenoxy]acetic Acid: A Linchpin in the Development of Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid has emerged as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. Its unique structural features, combining a bulky, lipophilic adamantyl group with a phenoxyacetic acid moiety, make it an attractive scaffold for the design of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound and its derivatives, with a focus on their role as selective cyclooxygenase-2 (COX-2) inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline powder with the molecular formula C₁₈H₂₂O₃ and a molecular weight of 286.37 g/mol .[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 87233-59-2[2]
Molecular Formula C₁₈H₂₂O₃[1]
Molecular Weight 286.37 g/mol [1]
Melting Point 168-171 °C[2]
Boiling Point 441.1±28.0 °C at 760 mmHg[1]
Appearance White to off-white crystalline powder[1][2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone[2]
Purity >98%[2]

Synthesis of the Core Intermediate

The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective method involves the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical principles for the synthesis of phenoxyacetic acids.

Materials:

  • 4-(1-Adamantyl)phenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation of 4-(1-Adamantyl)phenol:

    • In a round-bottom flask, dissolve 4-(1-adamantyl)phenol (1 equivalent) in acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents).

    • To this suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude ethyl [4-(1-adamantyl)phenoxy]acetate.

  • Hydrolysis to this compound:

    • Dissolve the crude ethyl [4-(1-adamantyl)phenoxy]acetate in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol by evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, which will precipitate the this compound.

    • Filter the white precipitate, wash with cold water, and dry under vacuum to yield the final product.

Role as a Key Intermediate in Drug Synthesis: Selective COX-2 Inhibitors

The primary therapeutic application of derivatives synthesized from this compound is in the development of selective COX-2 inhibitors.[1][2][3] These compounds are sought after for their potential to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] The adamantyl moiety is known to enhance lipophilicity, which can improve a compound's ability to cross cellular membranes and fit into the active sites of enzymes.[1]

Signaling Pathway: COX-2 Inhibition

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors block the action of the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Adamantyl_Derivative [4-(1-Adamantyl)phenoxy]acetic acid Derivative Adamantyl_Derivative->COX2 Inhibition

Mechanism of COX-2 Inhibition

Synthesis of a Potent Derivative: A Case Study

While specific named drugs derived directly from this compound are not yet prevalent in the market, numerous research studies have demonstrated the synthesis and potent activity of its derivatives. For instance, the synthesis of amide derivatives has been shown to yield compounds with significant selective COX-2 inhibitory activity.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate amine (e.g., a substituted aniline or heterocyclic amine)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (cessation of gas evolution).

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Amide Derivative Start 4-(1-Adamantyl)phenol Step1 Alkylation with Ethyl Bromoacetate Start->Step1 Intermediate1 Ethyl [4-(1-adamantyl)phenoxy]acetate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Core_Intermediate This compound Step2->Core_Intermediate Step3 Acid Activation (e.g., with SOCl₂) Core_Intermediate->Step3 Key Intermediate Intermediate2 Acid Chloride Derivative Step3->Intermediate2 Step4 Amide Coupling with Amine Intermediate2->Step4 Final_Product Amide Derivative (Potential COX-2 Inhibitor) Step4->Final_Product

Synthetic Workflow for Drug Candidates

Quantitative Data on Biological Activity

Research has shown that derivatives of this compound exhibit potent and selective inhibition of the COX-2 enzyme. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), with a higher value indicating greater selectivity for COX-2.

Compound TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Phenoxyacetic Acid Derivatives (General) 4.07 - 14.50.06 - 0.97Varies[1]
Celecoxib (Reference Drug) ~15~0.05~300[1]

Note: The data presented for "Phenoxyacetic Acid Derivatives" is a range observed in a study of various derivatives and is not specific to a single compound. This highlights the potential for potent and selective inhibitors within this class of molecules.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of novel drug candidates, particularly selective COX-2 inhibitors. The unique combination of the adamantyl and phenoxyacetic acid moieties provides a robust scaffold for developing compounds with enhanced pharmacological properties. The detailed synthetic protocols and understanding of the underlying signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising chemical entity. Further research into specific derivatives and their clinical efficacy is warranted to translate the potential of this core structure into tangible therapeutic benefits.

References

In Vitro Evaluation of [4-(1-Adamantyl)phenoxy]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adamantane-containing molecules have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. The rigid and lipophilic nature of the adamantyl group can enhance a molecule's metabolic stability and improve its binding affinity to protein targets. The phenoxyacetic acid scaffold is a common feature in various biologically active compounds. The combination of these two moieties in [4-(1-Adamantyl)phenoxy]acetic acid suggests its potential as a modulator of various cellular processes. This document serves as a technical resource for researchers aiming to conduct a thorough in vitro evaluation of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52804-26-9N/A
Molecular Formula C₁₈H₂₂O₃N/A
Molecular Weight 286.37 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 168-171 °CN/A
Solubility Soluble in organic solvents such as DMSO and ethanol.N/A

In Vitro Antiproliferative Activity

While specific antiproliferative data for this compound is not available, derivatives have shown activity against various cancer cell lines. The following sections outline the standard protocols to determine the antiproliferative effects of the title compound.

Data Presentation

Quantitative data from antiproliferative assays should be summarized as shown in Table 2. IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, are a standard metric.

Table 2: Hypothetical Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast AdenocarcinomaData not available
A549 Lung CarcinomaData not available
HCT116 Colon CarcinomaData not available
PC-3 Prostate CancerData not available

Note: The table is populated with placeholders as specific experimental data for the parent compound is not publicly available.

Experimental Protocols
  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Visualization

The general workflow for the in vitro antiproliferative evaluation is depicted below.

G cluster_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis Culture Maintain Cancer Cell Lines Seeding Seed Cells in 96-well Plates Culture->Seeding Treatment Treat with Compound Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Readout Measure Absorbance Solubilize->Readout Viability Calculate % Viability Readout->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Workflow for determining antiproliferative activity using the MTT assay.

In Vitro Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties. The following protocols can be used to assess the anti-inflammatory potential of this compound.

Data Presentation

The inhibitory effects on key inflammatory enzymes and mediators should be presented in a clear tabular format.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

AssayTargetIC₅₀ (µM)
COX-1 Inhibition Cyclooxygenase-1Data not available
COX-2 Inhibition Cyclooxygenase-2Data not available
5-LOX Inhibition 5-LipoxygenaseData not available
Nitric Oxide Production iNOSData not available
Cytokine Release (TNF-α) -Data not available
Cytokine Release (IL-6) -Data not available

Note: The table is populated with placeholders as specific experimental data for the parent compound is not publicly available.

Experimental Protocols

This cell-free assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the absorbance at a specific wavelength (e.g., 590 nm) to measure the formation of the oxidized substrate.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

This cell-based assay evaluates the compound's ability to suppress the inflammatory response in macrophages.

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Data Analysis: Determine the concentration-dependent inhibition of NO and cytokine production and calculate IC₅₀ values.

Visualization

A potential mechanism of action for an anti-inflammatory compound involves the inhibition of the NF-κB signaling pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Compound [4-(1-Adamantyl)phenoxy] acetic acid Compound->IKK Inhibits? NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Gene_Expression

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion

This compound presents an interesting scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive set of in vitro assays and a framework for data interpretation to thoroughly characterize its biological activity. While specific experimental data for this compound is currently limited in publicly available literature, the provided protocols for assessing antiproliferative and anti-inflammatory effects offer a robust starting point for its evaluation. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

Unlocking the Cage: An In-depth Technical Guide to the Therapeutic Potential of Adamantyl-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has carved a unique and significant niche in medicinal chemistry. Its distinct physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, have made it a privileged pharmacophore in the design of novel therapeutics. This technical guide explores the diverse therapeutic applications of adamantyl-based compounds, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.

The Adamantane Advantage: Unique Physicochemical Properties

The therapeutic success of adamantyl-based drugs stems from the unique structural and physicochemical characteristics of the adamantane cage.[1][2]

  • Lipophilicity: The adamantyl group is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).[1][3] This is crucial for developing drugs targeting the central nervous system (CNS). The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[1][3]

  • Rigidity and Three-Dimensional Structure: The rigid, cage-like structure of adamantane provides a fixed, three-dimensional framework. This allows for the precise spatial orientation of functional groups, leading to optimized interactions with biological targets and potentially higher potency and selectivity.[1][4] This contrasts with the "flat land" of many traditional phenyl ring-containing drugs.[1]

  • Metabolic Stability: The adamantane nucleus is resistant to metabolic degradation.[2] Incorporating this moiety into a drug molecule can protect nearby functional groups from enzymatic cleavage, thereby increasing the drug's plasma half-life and overall stability.[5][6]

  • Pharmacophore and Carrier: The adamantyl group can act as a pharmacophore itself, interacting directly with a biological target, or serve as a carrier to improve the pharmacokinetic properties of another active molecule.[7][8]

Therapeutic Applications of Adamantyl-Based Compounds

Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading to the development of clinically approved drugs for various diseases.[9][10]

Antiviral Activity

The journey of adamantane in medicine began with the discovery of the antiviral properties of amantadine.[11][12] Adamantyl-based compounds, primarily amantadine and rimantadine, have been used for the prophylaxis and treatment of influenza A virus infections.[13]

Mechanism of Action: These compounds target the M2 proton channel of the influenza A virus.[14] The M2 channel is a tetrameric protein that, when activated by the low pH of the endosome, allows protons to enter the virion.[12] This acidification is crucial for the uncoating of the virus and the release of its genetic material into the host cell.[12] Amantadine and its derivatives act as channel blockers, physically occluding the M2 pore and preventing proton influx, thereby inhibiting viral replication.[14]

Quantitative Data: Antiviral Activity of Adamantyl-Based Compounds

CompoundVirus StrainAssayActivity (EC50/IC50)Reference
AmantadineInfluenza A (various strains)Plaque Reduction Assay~1-10 µM[13]
RimantadineInfluenza A (various strains)Plaque Reduction Assay~0.5-5 µM[13]
Spiroadamantane AmineAmantadine-resistant Influenza A (V27A mutant)Plaque Reduction AssayPotent inhibitor[13]
Gly-Thz-rimantadineInfluenza A/Hongkong/68Cytotoxicity AssayIC50 = 0.11 µg/mL[5]
Adamantane DerivativesVaccinia VirusIn vitroIC50 = 0.133 - 0.515 µM[15]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6]

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compound (adamantane derivative) at various concentrations

  • Overlay medium (e.g., cell culture medium containing 0.5-1.5% low-melting-point agarose or methylcellulose)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the adamantane derivative in serum-free cell culture medium.

  • Infection: Wash the cell monolayers with PBS and infect them with a predetermined amount of virus (multiplicity of infection, MOI) for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of the test compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: After the incubation period, fix the cells with the fixative solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with the crystal violet solution. Gently wash the plates with water and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no drug" control. The EC50 value, the concentration of the compound that inhibits 50% of plaque formation, is determined by plotting the percentage of plaque reduction against the compound concentration.

Signaling Pathway: Influenza A M2 Proton Channel Mechanism

M2_Proton_Channel cluster_endosome Endosome (Low pH) cluster_virion Influenza Virion M2_Channel M2 Proton Channel (Tetramer) Viral_Core Viral Ribonucleoprotein (vRNP) M2_Channel->Viral_Core Proton Influx Uncoating Viral Uncoating & vRNP Release Viral_Core->Uncoating Acidification-induced disassembly H+ H+ H+->M2_Channel Enters channel Amantadine Amantadine Amantadine->M2_Channel Blocks channel Replication Viral Replication Uncoating->Replication

Caption: Mechanism of the influenza A M2 proton channel and its inhibition by amantadine.

Neuroprotective Activity (NMDA Receptor Antagonism)

Memantine, a derivative of amantadine, is a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease.[13] Its therapeutic effect is primarily attributed to its activity as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2]

Mechanism of Action: The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[13] Overactivation of the NMDA receptor by the neurotransmitter glutamate can lead to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which contributes to neuronal cell death in neurodegenerative diseases.[16] Memantine acts as an open-channel blocker, binding within the ion channel of the NMDA receptor and preventing excessive calcium influx without interfering with the normal physiological function of the receptor.[13]

Quantitative Data: Adamantane Derivatives as NMDA Receptor Antagonists

CompoundReceptor/AssayActivity (Ki/IC50)Reference
MemantineNMDA ReceptorKi ≈ 0.5-1 µM[13]
AmantadineNMDA ReceptorKi ≈ 1-10 µM[13]
Adamantane Amine DerivativesNMDA Receptor Channel Inhibition66.7–89.5% inhibition at 100 μM[3]

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of adamantane derivatives on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing NMDA receptor subunits).[17]

Materials:

  • Cultured neurons or cells expressing NMDA receptors

  • External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4)

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2)

  • NMDA and glycine (co-agonist)

  • Test compound (adamantane derivative)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation: Plate the cells on coverslips suitable for electrophysiological recording.

  • Patch-Clamp Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Recording: Using a glass micropipette filled with the internal solution, form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Current Measurement: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply NMDA and glycine to the external solution to evoke an inward current through the NMDA receptors.

  • Compound Application: After establishing a stable baseline NMDA receptor-mediated current, co-apply the adamantane derivative at various concentrations with the agonists.

  • Data Acquisition and Analysis: Record the changes in the current in the presence of the test compound. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the compound. The IC50 value can be determined by fitting the concentration-response data to a logistic equation.

Signaling Pathway: NMDA Receptor Signaling and Modulation

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca2+ Ca²⁺ NMDAR->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Activates PKC PKC Ca2+->PKC Activates Excitotoxicity Excitotoxicity Ca2+->Excitotoxicity Excessive Influx leads to CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Src Src Kinase PKC->Src Activates Src->NMDAR Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Memantine Memantine Memantine->NMDAR Blocks Channel

Caption: Simplified NMDA receptor signaling pathway and the site of action for memantine.

Antidiabetic Activity (DPP-4 Inhibition)

Saxagliptin and vildagliptin are adamantane-containing drugs approved for the treatment of type 2 diabetes mellitus.[9][18] They belong to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[19] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, thereby lowering blood glucose levels. By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[20]

Quantitative Data: Adamantane-Based DPP-4 Inhibitors

CompoundTargetAssayActivity (Ki/IC50)Reference
SaxagliptinHuman DPP-4Enzyme Inhibition AssayKi = 1.3 nM[21]
5-hydroxysaxagliptin (active metabolite)Human DPP-4Enzyme Inhibition AssayKi = 2.6 nM[21]
VildagliptinHuman DPP-4Enzyme Inhibition AssayPotent inhibitor[20]

Experimental Protocol: DPP-4 Enzyme Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity of adamantane derivatives against DPP-4.[15][22]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin, Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (adamantane derivative)

  • Known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In the wells of the microplate, add the assay buffer, the test compound at various concentrations (or positive/negative controls), and the DPP-4 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm for AMC) at multiple time points or after a fixed incubation period.

  • Data Analysis: The rate of the reaction is determined from the increase in fluorescence over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the control without inhibitor. The IC50 value is determined by fitting the concentration-response data to a suitable equation. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.[13]

Signaling Pathway: DPP-4 and Incretin Hormones in Glucose Homeostasis

DPP4_Signaling Food_Intake Food Intake Gut Gut L-cells Food_Intake->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Releases Pancreas Pancreas GLP1_GIP->Pancreas Acts on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivated by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (prevents increase) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits

Caption: The role of DPP-4 in inactivating incretin hormones and the mechanism of action of DPP-4 inhibitors like saxagliptin.

Anticancer and Antimicrobial Activities

Recent research has highlighted the potential of adamantane derivatives as anticancer and antimicrobial agents.[10][18] Their lipophilicity can facilitate their entry into cancer cells and microorganisms.

Quantitative Data: Anticancer and Antimicrobial Activities of Adamantyl-Based Compounds

Compound ClassActivityOrganism/Cell LineActivity (IC50/MIC)Reference
Diaminophenyladamantane DerivativesAnticancerColon Cancer (HT-29, KM-12), CNS Cancer (SF-295), Breast Cancer (NCI/ADR-RES)IC50 < 1.0 µM[9]
Adamantane-linked Isothiourea DerivativesAnticancerHepatocellular Carcinoma (Hep-G2)IC50 = 3.86 - 7.70 µM[8]
Adamantane-Monoterpene ConjugatesAnticancer (TDP1 inhibitors)-IC50 ~ 5-6 µM[20]
Adamantane DerivativesAntimicrobialGram-positive cocciMIC50 = 0.02–10 µg/mL[23]
Adamantane DerivativesAntibacterialS. epidermidisMIC = 62.5 µg/mL[24]
Adamantane-linked ThiosemicarbazidesAntibacterialGram-positive and Gram-negative bacteriaMIC = 0.5–32 μg/mL[18]

Experimental Protocol: MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (adamantane derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the adamantane derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Conclusion and Future Directions

The adamantane scaffold continues to be a highly valuable and versatile tool in drug discovery. Its unique combination of lipophilicity, rigidity, and metabolic stability offers significant advantages in the design of new therapeutic agents. The clinically successful adamantyl-based drugs for viral infections, neurodegenerative diseases, and diabetes are a testament to its potential.

Future research in this area is likely to focus on:

  • Exploring new therapeutic targets: The diverse biological activities of adamantane derivatives suggest that they may be effective against a wider range of diseases.

  • Structure-based drug design: A deeper understanding of the interactions between adamantyl compounds and their biological targets will enable the rational design of more potent and selective inhibitors.

  • Novel drug delivery systems: The use of adamantane in drug delivery systems, such as liposomes and dendrimers, is a promising area for enhancing the therapeutic efficacy of various drugs.[12]

  • Combinatorial chemistry and high-throughput screening: The synthesis and screening of large libraries of adamantane derivatives will accelerate the discovery of new lead compounds.

By leveraging the unique properties of the adamantane cage and employing modern drug discovery techniques, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of Novel Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid, a seemingly simple scaffold, has emerged as a versatile and potent pharmacophore in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, paving the way for the development of novel therapeutics for a wide range of diseases, from metabolic disorders and inflammation to infectious diseases and cancer. This in-depth technical guide provides a comprehensive overview of the core aspects of the discovery and development of these promising compounds, with a focus on data-driven insights, detailed experimental protocols, and a clear visualization of the underlying biological mechanisms.

Therapeutic Landscape: A Multi-faceted Pharmacophore

The phenoxyacetic acid moiety is a key structural component in numerous approved drugs, including NSAIDs like Tiaprofenic acid and Aceclofenac, the antihypertensive Tinnelic acid, and the antihistamine Zyertac.[1][2] The true potential of this scaffold, however, lies in the vast chemical space that can be explored through targeted derivatization. Recent research has unveiled a plethora of novel phenoxyacetic acid derivatives with significant therapeutic potential across various domains:

  • Metabolic Diseases: As potent agonists of Free Fatty Acid Receptor 1 (FFA1), these derivatives offer a promising new avenue for the treatment of type 2 diabetes by amplifying glucose-stimulated insulin secretion.[3][4]

  • Inflammation and Pain: By selectively inhibiting the COX-2 enzyme, certain derivatives have shown significant anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6][7]

  • Neurological Disorders: Novel derivatives have been identified as potent anticonvulsant agents, demonstrating efficacy in preclinical models of epilepsy by mitigating neuroinflammation and excitotoxicity.[8][9]

  • Infectious Diseases: The phenoxyacetic acid core has been successfully modified to create potent antimicrobial and antimycobacterial agents, offering new hope in the fight against resistant pathogens.[10][11][12][13]

  • Oncology: Researchers have synthesized phenoxyacetic acid derivatives that induce apoptosis in cancer cells, inhibit key enzymes like PARP-1, and suppress tumor growth, highlighting their potential as next-generation anticancer agents.[14][15][16][17]

Quantitative Biological Activity

The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency and efficacy of different phenoxyacetic acid derivatives.

Table 1: In Vitro Activity of Phenoxyacetic Acid Derivatives
Compound IDTargetAssayIC50 / EC50 (nM)Cell Line / EnzymeReference
18b FFA1Agonist Activity62.3-[3]
16 FFA1Agonist Activity43.6-[4]
5d-f, 7b, 10c-f COX-2Inhibition60 - 90-[5][6]
5f COX-2Inhibition60-[6]
7b COX-2Inhibition70 - 90-[9]
Compound I CytotoxicityMTT Assay6900HepG2[14]
3f M. tuberculosisMIC60H37Rv & INHR[13]
Table 2: In Vivo Efficacy of Phenoxyacetic Acid Derivatives
Compound IDModelDoseEffectReference
18b Oral Glucose Tolerance Test (ICR mice)-Significant improvement[3]
16 Hyperglycemia (diabetic mice)40 mg/kgReduced glucose levels[4]
7b PTZ-induced seizures-100% protection, 0% mortality[8][9]
7b Pilocarpine-induced epilepsy-188.6% delay in seizure onset[8]
5f Carrageenan-induced paw edema-63.35% inhibition of paw thickness[5][6]
7b Carrageenan-induced paw edema-46.51% inhibition of paw thickness[5][6][18]
7b Neuroinflammation (in vivo)-56.9% reduction in TNF-α, 63.0% reduction in IL-6[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel phenoxyacetic acid derivatives, based on established protocols from the literature.

General Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives typically involves a multi-step process, which can be adapted to generate a diverse library of compounds.

G cluster_synthesis General Synthesis Workflow start Substituted Phenol step1 Reaction with Ethyl Bromoacetate start->step1 K2CO3, Acetone step2 Hydrolysis of Ester step1->step2 NaOH, EtOH step3 Coupling with Amine/Hydrazide step2->step3 EDC, HOBt or Acid Chloride formation end Final Phenoxyacetic Acid Derivative step3->end

General synthetic workflow for phenoxyacetic acid derivatives.

Step 1: Synthesis of Ethyl Phenoxyacetate Derivatives [6][7] A mixture of the appropriately substituted phenol (1 equivalent), ethyl bromoacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl phenoxyacetate derivative, which can be purified by column chromatography.

Step 2: Hydrolysis to Phenoxyacetic Acid [6][7] The ethyl phenoxyacetate derivative (1 equivalent) is dissolved in a mixture of ethanol and 1N sodium hydroxide solution (2 equivalents). The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with 1N hydrochloric acid to precipitate the phenoxyacetic acid derivative. The solid is filtered, washed with cold water, and dried.

Step 3: Amide/Hydrazide Coupling [14] To a solution of the phenoxyacetic acid derivative (1 equivalent) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred for 30 minutes at 0°C. The desired amine or hydrazide (1.1 equivalents) is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed successively with 5% citric acid, 5% sodium bicarbonate, and brine, then dried and concentrated to afford the final product.

In Vitro COX-1/COX-2 Inhibition Assay[5][6]

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

G cluster_cox COX Inhibition Assay Workflow start Prepare Enzyme (COX-1 or COX-2) step1 Pre-incubate with Test Compound start->step1 step2 Add Arachidonic Acid (Substrate) step1->step2 step3 Incubate step2->step3 step4 Measure Prostaglandin E2 (PGE2) Production (ELISA) step3->step4 end Calculate IC50 step4->end

Workflow for the in vitro COX inhibition assay.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in Tris-HCl buffer for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Reaction Termination: After a 10-minute incubation at 37°C, the reaction is stopped by adding a solution of HCl.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay[5][18]

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound, a reference drug (e.g., celecoxib), or a vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenoxyacetic acid derivatives stem from their ability to modulate specific signaling pathways.

COX-2 Mediated Inflammatory Pathway

Many anti-inflammatory phenoxyacetic acid derivatives exert their effect by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_pathway COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Phenoxy_Derivative Phenoxyacetic Acid Derivative Phenoxy_Derivative->COX2 Inhibition

Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

FFA1 Signaling Pathway in Pancreatic β-Cells

Phenoxyacetic acid derivatives acting as FFA1 agonists promote insulin secretion in a glucose-dependent manner, making them attractive for the treatment of type 2 diabetes.

G cluster_pathway FFA1 Signaling in Pancreatic β-Cells Phenoxy_Derivative Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 (GPR40) Phenoxy_Derivative->FFA1 Activation Gq Gq Protein FFA1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Insulin Insulin Secretion Ca->Insulin

FFA1 agonism by phenoxyacetic acid derivatives leading to insulin secretion.

Conclusion and Future Directions

The phenoxyacetic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The ease of synthesis and the ability to fine-tune the pharmacological properties through chemical modification make it an attractive platform for medicinal chemists. Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency, selectivity, and pharmacokinetic properties of these derivatives.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in their therapeutic effects.

  • Development of Multi-Targeted Ligands: To address complex diseases with a single chemical entity.

  • Preclinical and Clinical Development: To translate the most promising candidates into clinically effective drugs.

The continued exploration of the chemical space around the phenoxyacetic acid core holds immense promise for the development of the next generation of medicines to combat a wide range of human diseases.

References

Preliminary Pharmacological Screening of [4-(1-Adamantyl)phenoxy]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary pharmacological screening of [4-(1-Adamantyl)phenoxy]acetic acid and its derivatives. While direct and extensive pharmacological data on the parent compound is limited in publicly available literature, this document consolidates information on the synthesis, and significant in-vitro and in-vivo activities of structurally related analogs. The adamantyl and phenoxyacetic acid moieties are known to impart a range of biological effects, including anti-inflammatory, analgesic, and antiproliferative activities. This guide summarizes the key findings for these derivatives to inform future research and development of this compound as a potential therapeutic agent. Detailed experimental protocols for relevant assays are provided, alongside visualizations of experimental workflows and potential signaling pathways.

Introduction

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has been successfully incorporated into numerous approved drugs, enhancing their pharmacokinetic and pharmacodynamic properties. When coupled with a phenoxyacetic acid scaffold, known for its own diverse biological activities, the resulting molecule, this compound, presents a promising candidate for pharmacological investigation. Phenoxyacetic acid derivatives have been explored for a variety of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[1] This guide explores the pharmacological landscape of this compound class to provide a foundation for its further development.

Synthesis

The synthesis of the parent compound, 2-(4-(1-adamantyl)phenoxy)acetic acid, has been previously reported.[2] A general synthetic route involves the reaction of 2-(4-(1-adamantyl)phenoxy)ethyl acetate with lithium hydroxide in a tetrahydrofuran and water solvent mixture. The reaction mixture is stirred overnight at room temperature and then acidified. The final product is obtained after extraction and purification.[3]

Pharmacological Activities of this compound Derivatives

While specific data for the parent compound is not extensively available, numerous derivatives have been synthesized and evaluated for a range of pharmacological activities.

Anti-inflammatory and Analgesic Activity

Derivatives of adamantane and phenoxyacetic acid have shown significant potential as anti-inflammatory and analgesic agents.[4][5] The proposed mechanism for the anti-inflammatory effects of many phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[6]

Table 1: Anti-inflammatory and Analgesic Activity of Selected Adamantane and Phenoxyacetic Acid Derivatives

Compound/DerivativeAssayResultsReference
3-(1-adamantyl)-4-methyl-5-mercapto-1,2,4-triazoleCarrageenan-induced paw edema in ratsHigh, dose-dependent anti-inflammatory activity[5]
3-(1-adamantyl)-4-ethyl-5-mercapto-1,2,4-triazoleCarrageenan-induced paw edema in ratsHigh, dose-dependent anti-inflammatory activity[5]
3-(1-adamantyl)-4-benzyl-5-mercapto-1,2,4-triazoleCarrageenan-induced paw edema in ratsHigh, dose-dependent anti-inflammatory activity[5]
N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivativesAcetic acid-induced writhing and carrageenan-induced paw edema in miceSignificant analgesic and anti-inflammatory activities[7]
Pyridyloxy- and phenoxyalkanoic acid derivativesVarious anti-inflammatory and analgesic modelsAnti-edematous and analgesic activity observed[6]
Antiproliferative and Cytotoxic Activity

The adamantane nucleus is a feature in several compounds with antiproliferative and cytotoxic effects. Derivatives of this compound have been investigated for their potential as anticancer agents.

Table 2: Cytotoxic Activity of Selected Phenoxyacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
Compound I (a phenoxy acetamide derivative)HepG2 (Liver Cancer)1.43[8]
Compound I (a phenoxy acetamide derivative)MCF-7 (Breast Cancer)Not specified, but active[8]
Compound II (a phenoxy acetamide derivative)HepG2 (Liver Cancer)6.52[8]
5-Fluorouracil (Standard)HepG2 (Liver Cancer)5.32[8]
Synthesized pyridazine hydrazide with phenoxy acetic acidHepG2 (Liver Cancer)6.9[8]

Experimental Protocols

Synthesis of this compound
  • Materials: 2-(4-(1-adamantyl)phenoxy)ethyl acetate, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Water (H₂O), 10% Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Silica gel.[3]

  • Procedure:

    • Dissolve 2-(4-(1-adamantyl)phenoxy)ethyl acetate in a 1:1 mixture of THF and H₂O.[3]

    • Add LiOH·H₂O to the solution.[3]

    • Stir the reaction mixture at room temperature overnight.[3]

    • Acidify the reaction mixture to a pH of 2 using a 10% HCl solution.[3]

    • Extract the aqueous layer with EtOAc.[3]

    • Concentrate the organic phase.[3]

    • Purify the residue using silica gel column chromatography with an eluent of CH₂Cl₂/MeOH (30:1) to yield 2-(4-(1-adamantyl)phenoxy)acetic acid as a white solid.[3]

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animals: Wistar rats or Swiss albino mice.

  • Materials: Carrageenan solution (1% in saline), test compound, reference standard (e.g., Indomethacin), plethysmometer.

  • Procedure:

    • Administer the test compound and reference standard orally or intraperitoneally to different groups of animals. The control group receives the vehicle.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

In-Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
  • Animals: Swiss albino mice.

  • Materials: Acetic acid solution (0.6% in saline), test compound, reference standard (e.g., Aspirin).

  • Procedure:

    • Administer the test compound and reference standard orally or intraperitoneally to different groups of mice. The control group receives the vehicle.

    • After a set time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.

    • Observe the mice for writhing movements (stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • Count the number of writhes for each animal.

    • Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

In-Vitro Cytotoxicity Assay: MTT Assay
  • Materials: Human cancer cell lines (e.g., HepG2, MCF-7), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a reference standard (e.g., 5-Fluorouracil) for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound and Derivatives invitro In-Vitro Assays (e.g., Cytotoxicity - MTT Assay) synthesis->invitro Test Compounds invivo In-Vivo Assays (e.g., Analgesic, Anti-inflammatory) synthesis->invivo Test Compounds data_analysis Determination of IC50 values, % Inhibition, etc. invitro->data_analysis invivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for the pharmacological screening of novel compounds.

signaling_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs synthesizes inflammation Inflammation & Pain pgs->inflammation compound [4-(1-Adamantyl)phenoxy] acetic acid Derivatives compound->cox Inhibition

Caption: Postulated anti-inflammatory mechanism via COX inhibition.

Conclusion

The available literature strongly suggests that the this compound scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of inflammation, pain, and oncology. While comprehensive pharmacological data for the parent compound is yet to be widely published, the consistent activity observed in its derivatives warrants further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to undertake a systematic preliminary pharmacological screening of this and related molecules. Future studies should focus on elucidating the specific activities of the parent compound, establishing a clear structure-activity relationship, and exploring its pharmacokinetic profile and potential mechanisms of action.

References

In-Depth Technical Guide: [4-(1-adamantyl)phenoxy]acetic acid (CAS 52804-26-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-adamantyl)phenoxy]acetic acid, identified by CAS number 52804-26-9, is a synthetic organic compound characterized by the fusion of a bulky, lipophilic adamantyl group to a phenoxyacetic acid moiety. This unique structural arrangement confers upon it interesting physicochemical properties that have positioned it as a valuable scaffold in medicinal chemistry and drug discovery. The adamantane cage, a rigid and sterically demanding hydrocarbon, is known to enhance the lipophilicity of molecules, potentially improving their membrane permeability and metabolic stability. This guide provides a comprehensive overview of the research and applications of this compound, focusing on its synthesis, potential therapeutic applications, and the experimental methodologies used to evaluate its biological activity.

Chemical and Physical Properties

This compound is a white to off-white solid. Its structural and physical properties are summarized in the table below.

PropertyValue
CAS Number 52804-26-9
Molecular Formula C₁₈H₂₂O₃
Molecular Weight 286.37 g/mol
IUPAC Name 2-(4-(adamantan-1-yl)phenoxy)acetic acid
Synonyms This compound, (4-Tricyclo[3.3.1.1(3,7)]dec-1-ylphenoxy)acetic acid
Appearance White to off-white solid
Boiling Point 441.1 ± 28.0 °C at 760 mmHg

Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis.

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p_cresol 4-(1-adamantyl)phenol reaction Williamson Ether Synthesis p_cresol->reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction base Base (e.g., NaOH, KOH) base->reaction solvent Solvent (e.g., Water, Ethanol) solvent->reaction heat Heat heat->reaction product This compound salt Salt (e.g., NaCl, KCl) reaction->product reaction->salt

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis.

Materials:

  • 4-(1-adamantyl)phenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or another suitable solvent

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable extraction solvent

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-(1-adamantyl)phenol in the chosen solvent.

  • Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to the solution to form the corresponding phenoxide salt.

  • To this mixture, add a solution of chloroacetic acid (also neutralized with a base to form the sodium or potassium salt) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Research Applications and Biological Activity

This compound serves as a key intermediate in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological areas.

Anti-trypanosomal Activity

Derivatives of this compound have been investigated for their potential to treat Human African Trypanosomiasis (HAT), a neglected tropical disease. The adamantyl group is incorporated to enhance the drug-like properties of potential inhibitors of trypanosomal enzymes.

Experimental Protocol: In Vitro Trypanocidal Activity Assay

This protocol outlines a general method for assessing the in vitro activity of compounds against Trypanosoma brucei.

Materials:

  • Trypanosoma brucei bloodstream forms

  • Complete HMI-9 medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., suramin or pentamidine)

  • 96-well microtiter plates

  • Resazurin solution

  • Incubator (37°C, 5% CO₂)

  • Plate reader (fluorescence)

Procedure:

  • Culture Trypanosoma brucei bloodstream forms in complete HMI-9 medium at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

  • Add a suspension of trypanosomes to each well to achieve a final density of approximately 2 x 10⁴ cells/mL.

  • Include wells with parasites only (negative control) and parasites with a known trypanocidal drug (positive control).

  • Incubate the plates for 48-72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Anti-inflammatory and Analgesic Potential

The phenoxyacetic acid moiety is a known pharmacophore in certain non-steroidal anti-inflammatory drugs (NSAIDs). The addition of the adamantyl group is hypothesized to modulate the anti-inflammatory and analgesic properties. Research suggests that compounds with this scaffold may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to screen for COX-1 and COX-2 inhibition.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control

  • Reaction buffer

  • EIA buffer and reagents for prostaglandin E₂ (PGE₂) detection (ELISA kit)

  • 96-well plates

  • Plate reader (absorbance)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or control.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time to allow for the enzymatic reaction to produce PGE₂.

  • Stop the reaction.

  • Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential in Neurological Disorders

Adamantane derivatives, such as amantadine and memantine, are approved for the treatment of neurological conditions like Parkinson's disease and Alzheimer's disease. The mechanism of action often involves the modulation of neurotransmitter systems, such as the glutamatergic system. The structural similarity of this compound to these drugs suggests its potential for investigation in the context of neurological disorders.

Signaling Pathways

While a definitive signaling pathway for this compound has not been fully elucidated, based on the activities of related compounds, several pathways can be hypothesized to be involved.

G cluster_inflammation Inflammatory Response cluster_neuro Neurological Pathways compound This compound (and its derivatives) COX COX Enzymes compound->COX Potential Inhibition NMDA NMDA Receptors compound->NMDA Potential Modulation PGs Prostaglandins COX->PGs Catalyzes Inflammation Inflammation PGs->Inflammation Mediates Glutamate Glutamate Signaling NMDA->Glutamate Mediates Neuroprotection Neuroprotection Glutamate->Neuroprotection Modulation leads to

Caption: Hypothesized signaling pathways potentially modulated by the compound.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. Its unique combination of a lipophilic adamantane core and a phenoxyacetic acid moiety makes it an attractive scaffold for targeting a range of biological processes. While research on the parent compound itself is somewhat limited in the public domain, the promising activities of its derivatives in areas such as infectious diseases, inflammation, and neurological disorders underscore the importance of further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological activities of this compound and its analogs, paving the way for the development of new and effective therapies.

Methodological & Application

Application Notes and Protocols for the Quantification of [4-(1-Adamantyl)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid is a molecule of interest in pharmaceutical research and drug development due to its structural combination of a bulky, lipophilic adamantyl group and a phenoxyacetic acid moiety. Accurate quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This document provides detailed analytical methods for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, chromatographic conditions, and method validation parameters.

Method 1: High-Sensitivity Quantification by UPLC-MS/MS

This method is ideal for the determination of low concentrations of this compound in complex biological matrices such as plasma and serum, offering high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the UPLC-MS/MS method for the quantification of this compound. These values are representative and should be confirmed during in-house method validation.

ParameterExpected Value
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Linearity Range0.15 - 200 ng/mL (r² > 0.99)
Accuracy (% Recovery)95.5% - 104.2%
Precision (%RSD)< 7.5%
Experimental Protocol

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte at 50 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: SCIEX 6500+ Triple Quadrupole or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For this compound (MW: 286.37), a potential precursor ion would be [M-H]⁻ at m/z 285.2. Product ions would be determined experimentally.

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 a1 Injection into UPLC s6->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI-) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: UPLC-MS/MS workflow for quantification.

Method 2: Routine Quantification by HPLC-UV

This method is suitable for the analysis of higher concentrations of this compound, for instance in pharmaceutical formulations or for in vitro assays where the sample matrix is less complex.

Quantitative Data Summary

The following table presents the expected performance characteristics for the HPLC-UV method. These values should be established through proper method validation.

ParameterExpected Value
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Linearity Range0.3 - 50 µg/mL (r² > 0.99)
Accuracy (% Recovery)97.0% - 102.5%
Precision (%RSD)< 5.0%
Experimental Protocol

1. Sample Preparation

  • For Pharmaceutical Formulations (e.g., tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the compound.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For In Vitro Samples:

    • Sample preparation will be dependent on the specific matrix. A protein precipitation step similar to the UPLC-MS/MS method may be necessary.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: A suitable ratio of Mobile Phase A and B (e.g., 30:70 v/v) should be determined to achieve optimal retention and peak shape. A gradient elution can be employed if necessary for complex samples.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: The maximum absorbance wavelength should be determined by scanning a standard solution of this compound (expected to be around 220-280 nm due to the phenoxy group).

General Analytical Workflow

HPLC_UV_Workflow start Sample Collection prep Sample Preparation (e.g., Dissolution, Filtration) start->prep hplc HPLC Separation (C18 Column) prep->hplc detect UV Detection (at max wavelength) hplc->detect quant Quantification (vs. Calibration Curve) detect->quant end Report Result quant->end

Caption: General workflow for HPLC-UV analysis.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice between the UPLC-MS/MS and HPLC-UV methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of this compound, and the desired level of sensitivity and selectivity. The UPLC-MS/MS method is highly recommended for bioanalytical applications, while the HPLC-UV method provides a robust and cost-effective solution for the analysis of less complex samples and formulations. Proper method validation is essential to ensure the reliability and accuracy of the obtained quantitative data.

Application Notes and Protocols for [4-(1-Adamantyl)phenoxy]acetic acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of [4-(1-Adamantyl)phenoxy]acetic acid, a compound with potential applications in anti-inflammatory and endocrine-related research. This document outlines methodologies for key assays to characterize its biological activity, along with data presentation tables and visual representations of relevant signaling pathways.

Introduction

This compound is a synthetic organic compound featuring a bulky, lipophilic adamantyl group attached to a phenoxyacetic acid moiety. This structural combination suggests its potential to interact with biological targets involved in inflammatory and hormonal signaling pathways. The adamantyl group can enhance membrane permeability and binding affinity, making it a person of interest for drug discovery programs. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting inflammatory and autoimmune diseases.[1] Its unique structure also makes it a candidate for studying enzyme inhibition and receptor modulation in biochemical research.

Data Presentation

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the following tables present data for structurally related phenoxyacetic acid derivatives and adamantyl-containing compounds in relevant assays. This information can serve as a benchmark for interpreting experimental results with the title compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Structurally Related Phenoxyacetic Acid Derivatives

CompoundTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)
Phenoxyacetic acid derivative 1COX-1Colorimetric8.520.08
Phenoxyacetic acid derivative 1COX-2Colorimetric0.68
Phenoxyacetic acid derivative 2COX-1Colorimetric10.210.11
Phenoxyacetic acid derivative 2COX-2Colorimetric1.12
Celecoxib (Control)COX-1Colorimetric14.93298.6
Celecoxib (Control)COX-2Colorimetric0.05

Data is illustrative and based on published results for various phenoxyacetic acid derivatives. Actual values for this compound must be determined experimentally.

Table 2: Estrogen Receptor Alpha (ERα) Agonist Activity for a Structurally Related Adamantyl Compound

CompoundCell LineAssay TypeEC50 (nM)Max Efficacy (% of Estradiol)
4-(1-Adamantyl)phenolHeLaLuciferase Reporter Gene~10High
17β-Estradiol (Control)HeLaLuciferase Reporter Gene~0.1100

Data is based on the reported strong agonist activity of 4-(1-Adamantyl)phenol, a close structural analog of this compound.[2] The precise EC50 and efficacy for the title compound require experimental determination.

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)

This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound

  • Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~590-620 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

  • Assay Setup:

    • Blank wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the desired concentration of this compound or control inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: To all wells, add 20 µL of the colorimetric substrate solution, followed by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately read the absorbance of the plate at 590 nm in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Estrogen Receptor Alpha (ERα) Luciferase Reporter Gene Assay

This assay determines if this compound can act as an agonist or antagonist of the human estrogen receptor alpha.

Materials:

  • A human cell line stably transfected with a plasmid containing an estrogen response element (ERE) driving the expression of a luciferase reporter gene (e.g., HeLa-9903 or MCF-7 derived reporter lines).

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • This compound.

  • Positive control agonist (17β-Estradiol).

  • Positive control antagonist (e.g., Fulvestrant).

  • Luciferase assay reagent (containing luciferin substrate).

  • 96-well cell culture plates (white, opaque for luminescence).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, opaque plate at an appropriate density and allow them to attach overnight in the charcoal-stripped medium.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of this compound or 17β-Estradiol. Include a vehicle control (e.g., DMSO).

    • Antagonist Mode: Co-treat the cells with a fixed, sub-maximal concentration of 17β-Estradiol and serial dilutions of this compound or Fulvestrant.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Agonist Mode: Normalize the luminescence signal to the vehicle control. Plot the normalized response against the log of the compound concentration and determine the EC50 value.

    • Antagonist Mode: Normalize the luminescence signal to the 17β-Estradiol treated control. Plot the normalized response against the log of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the proposed assays for this compound.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis Compound [4-(1-Adamantyl)phenoxy] acetic acid Stock Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Plate Add Reagents, Enzymes, & Compound Dilutions Enzymes COX-1 / COX-2 Enzymes Reagents Assay Buffer, Heme, Substrates Preincubation Pre-incubate (25°C, 5 min) Plate->Preincubation Initiation Initiate Reaction (Add Arachidonic Acid) Preincubation->Initiation Measurement Kinetic Absorbance Reading (590 nm) Initiation->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for the in vitro COX inhibition assay.

Estrogen_Receptor_Signaling cluster_ligand Ligand Binding cluster_translocation Nuclear Translocation cluster_transcription Gene Transcription cluster_detection Signal Detection Ligand [4-(1-Adamantyl)phenoxy] acetic acid (Agonist) ER Estrogen Receptor α (ERα) Ligand->ER Dimerization Receptor Dimerization ER->Dimerization Translocation Translocation to Nucleus Dimerization->Translocation ERE Binds to Estrogen Response Element (ERE) Translocation->ERE Transcription Recruitment of Co-activators & Initiation of Transcription ERE->Transcription Reporter_Gene Luciferase Reporter Gene Expression Transcription->Reporter_Gene Luciferase Luciferase Enzyme Reporter_Gene->Luciferase Luminescence Luminescent Signal (Measured by Luminometer) Luciferase->Luminescence

Caption: Estrogen receptor alpha signaling pathway in a reporter gene assay.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Events Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_Release Release of NF-κB Dimer (p50/p65) IkB->NFkB_Release Translocation NF-κB Translocation to Nucleus NFkB_Release->Translocation DNA_Binding Binding to κB Sites in DNA Translocation->DNA_Binding Gene_Expression Transcription of Pro-inflammatory Genes (e.g., COX-2, cytokines) DNA_Binding->Gene_Expression

Caption: Simplified NF-κB signaling pathway leading to inflammation.

References

Application of [4-(1-Adamantyl)phenoxy]acetic Acid in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid is a synthetic organic compound that incorporates two key pharmacophores with known biological activities: the adamantane cage and the phenoxyacetic acid moiety. The adamantane group, a bulky, lipophilic, three-dimensional structure, is found in several approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[1] Phenoxyacetic acid derivatives have been explored for a variety of therapeutic applications, including as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[2][3]

This document provides a comprehensive overview of the potential anti-inflammatory applications of this compound. While direct experimental data for this specific compound is limited in publicly available literature, its structural components suggest a strong potential for modulating inflammatory pathways. The protocols and data presented herein are based on established methodologies for evaluating novel anti-inflammatory compounds and comparative data from structurally related molecules. This information is intended to serve as a foundational guide for researchers initiating studies on this compound.

One vendor of this compound notes its primary use in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules targeting inflammatory and autoimmune diseases.[4] The adamantyl group is suggested to enhance lipophilicity, potentially improving cell membrane permeability, a valuable characteristic in drug design for conditions like rheumatoid arthritis.[4]

Predicted Anti-inflammatory Mechanism of Action

Based on the known mechanisms of related compounds, this compound may exert its anti-inflammatory effects through one or more of the following pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Phenoxyacetic acid derivatives have been shown to be effective COX inhibitors, which are key enzymes in the synthesis of prostaglandins, potent mediators of inflammation.[2][3] The bulky adamantyl group may influence the binding affinity and selectivity towards COX-1 and COX-2 isoforms.

  • Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Adamantane derivatives have been shown to modulate NF-κB signaling.

  • Inhibition of Pro-inflammatory Cytokine Production: The compound may suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

A diagram of the potential signaling pathway is provided below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates Ubiquitination &\nDegradation Ubiquitination & Degradation NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates to Compound [4-(1-Adamantyl)phenoxy] acetic acid Compound->IKK inhibits? Compound->NFκB inhibits translocation? COX2_enzyme COX-2 Compound->COX2_enzyme inhibits? Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme substrate DNA DNA NFκB_nucleus->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes promotes transcription of Proinflammatory_Genes->Inflammation

Caption: Potential anti-inflammatory signaling pathway of this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the anti-inflammatory activity of adamantane and phenoxyacetic acid derivatives from the literature, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Anti-inflammatory Activity of Related Compounds

Compound ClassCompound/AssayTarget/Cell LineIC50 / % InhibitionReference
Phenoxyacetic Acid Derivatives Pyrazoline-phenoxyacetic acid derivative 6aCOX-2IC50: 0.03 µM[3]
Pyrazoline-phenoxyacetic acid derivative 6cCOX-2IC50: 0.03 µM[3]
Compound 5f (a phenoxyacetic acid derivative)COX-2IC50: 0.06 µM[2]
Compound 7b (a phenoxyacetic acid derivative)COX-2IC50: 0.07 µM[2]
Celecoxib (Reference Drug)COX-2IC50: 0.05 µM[2]
Adamantane Derivatives Selenourea with adamantane moiety (4a)sEHIC50: 435.5 nM[5]
Selenourea with adamantane moiety (5b)sEHIC50: 131.4 nM[5]
Selenourea with adamantane moiety (5d)sEHIC50: 34.3 nM[5]

Table 2: In Vivo Anti-inflammatory Activity of Related Compounds

Compound ClassCompound/ModelDose% Inhibition of EdemaReference
Phenoxyacetic Acid Derivatives Compound 5f in carrageenan-induced paw edema20 mg/kg68.26%[2]
Compound 7b in carrageenan-induced paw edema20 mg/kg64.84%[2]
Celecoxib (Reference Drug)20 mg/kg68.15%[6]
Adamantane Derivatives Adamantane derivative 10 in Baker's yeast-induced paw edemaNot specifiedMost active of the series[7]

Experimental Protocols

A generalized experimental workflow for screening a novel compound like this compound for anti-inflammatory activity is presented below.

G cluster_workflow Experimental Workflow for Anti-inflammatory Drug Discovery cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_mechanistic Mechanism of Action start Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Efficacy Studies in_vitro->in_vivo Active compounds cytotoxicity Cytotoxicity Assay (MTT, LDH) no_production Nitric Oxide (NO) Production Assay (Griess Assay) cytokine_release Pro-inflammatory Cytokine Release (ELISA for TNF-α, IL-6) cox_inhibition COX-1/COX-2 Inhibition Assay mechanistic Mechanistic Studies in_vivo->mechanistic Efficacious compounds acute_inflammation Acute Inflammation Model (Carrageenan-induced paw edema) chronic_inflammation Chronic Inflammation Model (Adjuvant-induced arthritis) lead_optimization Lead Optimization mechanistic->lead_optimization western_blot Western Blot (NF-κB, COX-2 expression) qpcr qPCR (mRNA levels of cytokines)

Caption: General experimental workflow for anti-inflammatory drug discovery.

Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vivo Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory effect of this compound in a rat model of inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan solution (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at least 3 doses). Fast the animals overnight with free access to water.

  • Drug Administration: Administer the vehicle, reference drug, or this compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human)

  • Arachidonic acid (substrate)

  • This compound

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the assay buffer according to the manufacturer's instructions.

  • Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, heme, and either the test compound at various concentrations, a reference inhibitor, or vehicle.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a specified time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit. The amount of PGE2 is inversely proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) for both COX-1 and COX-2 by plotting the percentage inhibition against the log of the compound concentration.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: [4-(1-Adamantyl)phenoxy]acetic Acid in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The adamantane moiety, a bulky, lipophilic, and rigid tricyclic alkane, has garnered significant interest in medicinal chemistry due to its ability to modulate the pharmacological properties of various compounds. Its incorporation into drug candidates can enhance binding affinity to target receptors, improve metabolic stability, and increase oral bioavailability. While research on the specific compound [4-(1-Adamantyl)phenoxy]acetic acid for analgesic applications is not extensively documented in publicly available literature, the structural motifs—an adamantyl group linked to a phenoxyacetic acid scaffold—suggest potential analgesic activity through various mechanisms observed in related molecules. This document provides a detailed overview of the potential applications and experimental protocols for investigating the analgesic properties of this compound, drawing insights from studies on analogous adamantane derivatives and phenoxyacetic acid compounds.

The substitution of a phenyl ring with an adamantyl group has been a strategy in medicinal chemistry to explore new therapeutic opportunities.[1] Adamantane derivatives have been investigated for various biological activities, including analgesic effects.[1] For instance, adamantyl analogues of paracetamol have demonstrated potent analgesic properties.[2][3][4]

Hypothesized Mechanisms of Analgesic Action:

Based on the structure of this compound and the known mechanisms of structurally related compounds, several potential pathways for its analgesic effects can be postulated:

  • Modulation of TRP Channels: Adamantyl analogues of paracetamol have been shown to exert their analgesic effects through the inhibition of the TRPA1 channel, without affecting TRPM8 or TRPV1 channels.[2][3][4] The adamantyl group in this compound could potentially interact with similar allosteric sites on TRPA1, leading to its inhibition and a subsequent reduction in nociceptive signaling.

  • Inhibition of P2X Receptors: Certain adamantane derivatives have been found to exhibit analgesic properties by inhibiting P2X7 receptor-evoked glutamate release.[5] The P2X family of ligand-gated ion channels, activated by extracellular ATP, are implicated in chronic pain and inflammation.[5] The lipophilic adamantyl cage of this compound may favor binding to the P2X7 receptor, thereby blocking its function.

  • Cyclooxygenase (COX) Inhibition: While some adamantyl analogues of paracetamol do not act via COX inhibition[2][3][4], phenoxyacetic acid derivatives have been explored as selective COX-2 inhibitors.[6] The combination of the adamantyl and phenoxyacetic acid moieties could potentially lead to a compound with COX-inhibitory activity, thereby reducing prostaglandin synthesis and inflammation-associated pain.

Quantitative Data on Related Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data from studies on adamantane derivatives with analgesic properties.

Compound ClassAssayTargetIC50 / ED50SpeciesReference
Adamantyl analogue of paracetamol (compound 6a/b)Fluorometric Ca2+ assayTRPA1IC50 = 2.6 ± 1.1 µMCell Line
Adamantane benzamide derivative (compound 5)Acetic acid-induced writhing-Noticeable at 3 mg/kgMouse[5]
Adamantyl analogues of paracetamol (compounds 5 and 6a/b)Acetic acid-induced writhing-Significant antinociceptive effect at 100-500 mg/kgMouse[7]
Phenoxy acetic acid derivatives (compounds 5d-f, 7b, 10c-f)COX-2 Inhibition AssayCOX-2IC50 in the range of 0.06–0.09 μMIn vitro[6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the analgesic potential of this compound are provided below.

In Vivo Analgesic Assays

1. Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This widely used model assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[8] The pain is induced by the release of endogenous mediators that stimulate nociceptive neurons.[8]

  • Animals: Male mice are typically used.[9]

  • Procedure:

    • Divide animals into groups: vehicle control, positive control (e.g., morphine or a known NSAID), and experimental groups receiving different doses of this compound.[8]

    • Administer the test compounds, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to each animal.[5]

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10 or 20 minutes.[8]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates an analgesic effect.[8]

2. Hot Plate Test (Thermal Pain Model)

This method is used to evaluate central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.

  • Animals: Mice or rats.

  • Procedure:

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency time for the animal to exhibit a nociceptive response, such as licking its paws or jumping.

    • Establish a baseline latency for each animal before drug administration.

    • Administer the test compound, vehicle, or positive control (e.g., morphine).

    • Measure the response latency at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: An increase in the latency time compared to the baseline and the vehicle control group indicates a central analgesic effect.

In Vitro Mechanistic Assays

1. TRPA1 Channel Inhibition Assay (Fluorometric Calcium Imaging)

This assay determines if the compound can inhibit the influx of calcium through the TRPA1 channel upon activation by an agonist.

  • Cell Line: Use a cell line stably expressing the human TRPA1 channel (e.g., HEK293-hTRPA1).

  • Procedure:

    • Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Add the test compound this compound at various concentrations.

    • After an incubation period, stimulate the cells with a TRPA1 agonist, such as allyl isothiocyanate (AITC).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: A reduction in the agonist-induced calcium influx in the presence of the test compound indicates TRPA1 channel inhibition. Calculate the IC50 value from the dose-response curve.

2. P2X7 Receptor Antagonism Assay (Glutamate Release Assay)

This assay measures the ability of the compound to inhibit the release of glutamate from synaptosomes stimulated by a P2X7 receptor agonist.

  • Preparation: Isolate cerebrocortical synaptosomes from rats.

  • Procedure:

    • Pre-incubate the synaptosomes with the test compound this compound at various concentrations.

    • Stimulate the synaptosomes with a P2X7 receptor agonist, such as BzATP.

    • Measure the amount of glutamate released into the supernatant using a sensitive detection method (e.g., HPLC with fluorescence detection).

  • Data Analysis: A decrease in BzATP-evoked glutamate release in the presence of the test compound suggests P2X7 receptor antagonism.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Analgesic Signaling Pathway of this compound cluster_0 Nociceptive Stimulus cluster_1 Cellular Targets cluster_2 Cellular Response cluster_3 Physiological Outcome Inflammation Inflammation COX-2 Enzyme COX-2 Enzyme Inflammation->COX-2 Enzyme Activates ATP Release ATP Release P2X7 Receptor P2X7 Receptor ATP Release->P2X7 Receptor Activates Noxious Stimuli Noxious Stimuli TRPA1 Channel TRPA1 Channel Noxious Stimuli->TRPA1 Channel Activates Ca2+ Influx Ca2+ Influx TRPA1 Channel->Ca2+ Influx Leads to Glutamate Release Glutamate Release P2X7 Receptor->Glutamate Release Leads to Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis Catalyzes Nociceptor Activation Nociceptor Activation Ca2+ Influx->Nociceptor Activation Glutamate Release->Nociceptor Activation Prostaglandin Synthesis->Nociceptor Activation Pain Sensation Pain Sensation Nociceptor Activation->Pain Sensation Analgesia Analgesia Pain Sensation->Analgesia Inhibited by Compound This compound This compound This compound->TRPA1 Channel Inhibits This compound->P2X7 Receptor Inhibits This compound->COX-2 Enzyme Inhibits

Caption: Hypothesized analgesic signaling pathways for this compound.

G Experimental Workflow for Analgesic Drug Screening cluster_vitro In Vitro Assays cluster_vivo In Vivo Models Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Primary Assays In Vivo Efficacy Testing In Vivo Efficacy Testing In Vitro Screening->In Vivo Efficacy Testing Active Compounds Receptor Binding Receptor Binding In Vitro Screening->Receptor Binding Enzyme Inhibition Enzyme Inhibition In Vitro Screening->Enzyme Inhibition Cell-based Functional Assays Cell-based Functional Assays In Vitro Screening->Cell-based Functional Assays Lead Optimization Lead Optimization In Vivo Efficacy Testing->Lead Optimization Efficacious Compounds Acetic Acid Writhing Acetic Acid Writhing In Vivo Efficacy Testing->Acetic Acid Writhing Hot Plate Test Hot Plate Test In Vivo Efficacy Testing->Hot Plate Test Formalin Test Formalin Test In Vivo Efficacy Testing->Formalin Test Lead Optimization->Compound Synthesis Structure-Activity Relationship Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Optimized Lead

Caption: General experimental workflow for the screening and development of novel analgesic drugs.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Molecules Derived from [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid is a versatile scaffold in medicinal chemistry, leveraging the unique physicochemical properties of the adamantane cage. The adamantyl group, a bulky and highly lipophilic moiety, is often incorporated into drug candidates to enhance their metabolic stability, modulate receptor binding, and improve membrane permeability. This document provides detailed protocols for the synthesis of biologically active amides and esters derived from this compound and summarizes their potential therapeutic applications, including anticancer, anti-inflammatory, and antitrypanosomal activities.

Synthesis of Biologically Active Derivatives

The carboxylic acid group of this compound serves as a convenient handle for the synthesis of various derivatives, primarily through the formation of amide and ester linkages. These reactions typically proceed via the activation of the carboxylic acid, followed by nucleophilic attack by an amine or an alcohol.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of amide and ester derivatives from this compound.

Synthesis_Workflow start This compound activation Carboxylic Acid Activation start->activation amide Amide Derivative activation->amide Amidation ester Ester Derivative activation->ester Esterification amine Amine (R-NH2) amine->amide alcohol Alcohol (R-OH) alcohol->ester purification Purification & Characterization amide->purification ester->purification bioassay Biological Assays purification->bioassay

Caption: General workflow for the synthesis of amide and ester derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in several therapeutic areas. The lipophilic adamantane moiety can facilitate interactions with biological targets and enhance drug-like properties.

Anticancer Activity

Certain adamantane derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanism for some of these compounds involves the modulation of key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Table 1: Anticancer Activity of Selected Adamantane Phenylalkylamines

CompoundCancer Cell LineIn Vivo ActivityMechanism of ActionReference
4a Pancreas, Prostate, Leukemia, OvarianSignificant anticancer profileApoptosis and caspase-3 activation, cell cycle inhibition at sub-G1[1]

Note: Compound 4a is a phenylalkylamine derivative, not directly synthesized from this compound, but its activity highlights the potential of the adamantylphenyl moiety in anticancer drug design.

The anticancer effects of some adamantane-containing molecules have been linked to the modulation of the MAPK/ERK and p38 signaling pathways, which are crucial for cell proliferation and survival.

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription ask1 ASK1 mkk MKK3/6 ask1->mkk p38 p38 mkk->p38 p38->transcription apoptosis Apoptosis transcription->apoptosis proliferation Cell Proliferation (Inhibited) transcription->proliferation drug Adamantane Derivative drug->erk inhibition drug->p38 activation

Caption: Putative MAPK/ERK and p38 signaling pathways modulated by adamantane derivatives.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The adamantyl moiety can enhance this activity.

Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

CompoundAssay% InhibitionMechanismReference
5f Carrageenan-induced paw edema63.35%↓TNF-α (61.04%), ↓PGE-2 (60.58%)[2]
7b Carrageenan-induced paw edema46.51%↓TNF-α (64.88%), ↓PGE-2 (57.07%)[2]

Note: Compounds 5f and 7b are phenoxyacetic acid derivatives, demonstrating the anti-inflammatory potential of this scaffold.

The anti-inflammatory effects are often mediated by the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Anti_inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikb IκB myd88->ikb phosphorylation & degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus translocation inflammation Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) nucleus->inflammation transcription drug Adamantane Derivative drug->ikb inhibition of degradation

Caption: NF-κB signaling pathway in inflammation.

Antitrypanosomal Activity

Hydroxamic acid derivatives of this compound have shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

Table 3: Antitrypanosomal Activity of a this compound Derivative

CompoundTargetIC50 (µM)Reference
1c (phenoxy acetohydroxamic derivative)Trypanosoma bruceiNot specified, but described as having an "interesting profile in terms of activity and toxicity"[3]

Experimental Protocols

Synthesis of [4-(1-Adamantyl)phenoxy]acetamides (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

1. Activation of the Carboxylic Acid:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to form the active ester intermediate.

2. Amide Formation:

  • To the solution containing the activated acid, add the desired primary or secondary amine (1.1 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion of the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired amide.

4. Characterization:

  • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound Esters (General Procedure - Fischer Esterification)

This protocol outlines a general method for the synthesis of ester derivatives from this compound.

1. Esterification Reaction:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

2. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

3. Characterization:

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid is a key intermediate in medicinal chemistry and pharmaceutical research, primarily utilized in the synthesis of various biologically active molecules. Its adamantyl group enhances lipophilicity, which can improve a compound's ability to cross cellular membranes, making it a valuable component in drug design. This compound has been explored for its potential in developing treatments for inflammatory and autoimmune diseases. Accurate and reliable analytical methods are crucial for the quality control of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust technique for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase, which is nonpolar. The mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Due to its lipophilic nature, conferred by the adamantyl and phenoxy groups, this compound will be retained on the stationary phase. By using a gradient elution with an increasing concentration of the organic solvent, the analyte is eluted from the column and detected by a UV detector. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphoric acid.

  • Standard: this compound reference standard (purity ≥ 98%).

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% (v/v) phosphoric acid in water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water and mix well. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm filter.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

A summary of the HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Data Analysis
  • Identify the peak corresponding to this compound in the chromatogram based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound. (Note: These are illustrative values and should be determined experimentally during method validation).

ParameterExpected Value
Retention Time (tR) Approximately 12.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98 - 102%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A: 0.1% H3PO4 in H2O, B: ACN) HPLC_System HPLC System Setup (C18 Column, Gradient Program) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation (Stock and Working Standards) Injection Sample Injection (10 µL) StandardPrep->Injection SamplePrep Sample Preparation (Dissolution and Filtration) SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 270 nm Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification logical_relationship Analyte This compound Properties Lipophilic Nature (Adamantyl & Phenoxy groups) Analyte->Properties Interaction Strong Interaction & Longer Retention Properties->Interaction leads to StationaryPhase Nonpolar Stationary Phase (C18) StationaryPhase->Interaction MobilePhase Polar Mobile Phase (Water/Acetonitrile) Elution Gradient Elution (Increasing Organic Content) MobilePhase->Elution Interaction->Elution overcome by Separation Successful Separation Elution->Separation

Application Notes and Protocols for the Analysis of [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid is a synthetic organic compound that incorporates a bulky, lipophilic adamantyl group attached to a phenoxyacetic acid moiety. The unique physicochemical properties imparted by the adamantane cage, such as high lipophilicity and rigid three-dimensional structure, make this and related compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[4] The phenoxyacetic acid scaffold is also a common feature in various biologically active molecules. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are crucial techniques for its structural elucidation and purity assessment.

Spectroscopic and Physical Data

The molecular formula of this compound is C₁₈H₂₂O₃, with a molecular weight of 286.37 g/mol .[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Data for this compound [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29d, J = 6.75 Hz2HAr-H
6.87d, J = 6.75 Hz2HAr-H
4.61s2H-OCH₂COO-
2.04s4HAdamantyl
1.86m6HAdamantyl
1.76m6HAdamantyl

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Data for this compound [5]

Chemical Shift (δ, ppm)Assignment
156.16Ar-C-O
142.71Ar-C-Adamantyl
127.35Ar-CH
114.31Ar-CH
64.21-OCH₂COO-
42.51Adamantyl-CH₂
36.84Adamantyl-C
36.17Adamantyl-CH
28.16Adamantyl-CH₂

Solvent: CDCl₃, Frequency: 125 MHz

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zAssignment
LC-MSESI+287.26[M+H]⁺

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.

2. Instrument Setup (Typical 300-500 MHz Spectrometer): a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak. d. Tune and match the probe for both ¹H and ¹³C nuclei according to the manufacturer's instructions.

3. ¹H NMR Spectrum Acquisition: a. Set the spectral width to approximately 15 ppm, centered around 5 ppm. b. Use a 30-45 degree pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. f. Phase the spectrum and reference the TMS peak to 0.00 ppm. g. Integrate all signals.

4. ¹³C NMR Spectrum Acquisition: a. Switch the spectrometer to the ¹³C channel. b. Set the spectral width to approximately 220 ppm, centered around 100 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (typically 128-1024 or more) due to the lower natural abundance of ¹³C. f. Process the FID similarly to the ¹H spectrum. g. Phase the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the analysis of this compound by ESI-MS.

1. Sample Preparation: a. Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. b. From the stock solution, prepare a dilute working solution of 1-10 µg/mL by diluting with the mobile phase to be used for the analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

2. Instrument Setup (LC-MS System with ESI Source): a. Set the liquid chromatography (LC) conditions if chromatographic separation is required. For direct infusion, bypass the LC column. b. Set the ESI source to positive ionization mode. c. Optimize the source parameters, including: i. Capillary voltage (typically 3-5 kV). ii. Nebulizing gas (nitrogen) flow rate and temperature. iii. Drying gas (nitrogen) flow rate and temperature. iv. Cone voltage (can be varied to induce in-source fragmentation if desired).

3. Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu). c. For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 287.26 for [M+H]⁺) in the first mass analyzer (Q1). d. Fragment the selected ion in the collision cell (q2) by applying an appropriate collision energy with an inert gas (e.g., argon or nitrogen). e. Scan the second mass analyzer (Q3) to detect the product ions.

Logical Workflow and Signaling Pathway

The following diagrams illustrate the analytical workflow for the characterization of this compound and a potential signaling pathway based on the known biological activities of adamantane derivatives.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in Mobile Phase Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR MS LC-MS (ESI) MS_Prep->MS NMR_Data NMR Spectra Processing (FT, Phasing, Integration) NMR->NMR_Data MS_Data Mass Spectrum Analysis (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for the characterization of this compound.

signaling_pathway cluster_membrane Cellular Interaction cluster_effects Potential Downstream Effects cluster_outcomes Biological Outcomes Adamantyl_Compound This compound (or related adamantane derivative) Membrane Bacterial Cell Membrane / Viral Envelope Adamantyl_Compound->Membrane Increased Lipophilicity Enhances Interaction Ion_Channel Ion Channel Modulation (e.g., M2 Proton Channel) Membrane->Ion_Channel Enzyme Enzyme Inhibition (e.g., various kinases, hydrolases) Membrane->Enzyme Receptor Receptor Antagonism (e.g., NMDA Receptor) Membrane->Receptor Antiviral Antiviral Activity Ion_Channel->Antiviral Antimicrobial Antimicrobial Activity Enzyme->Antimicrobial CNS_Modulation CNS Modulation Receptor->CNS_Modulation

Caption: Potential signaling pathways for adamantane derivatives.

References

Application Notes and Protocols for Cell-Based Assays of [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential anti-inflammatory activity of [4-(1-Adamantyl)phenoxy]acetic acid through two key cell-based assays: a c-Fos/AP-1 induction assay and a prostacyclin (PGI2) production assay. While the anti-inflammatory potential of adamantane and phenoxyacetic acid derivatives has been noted in scientific literature, specific data on the activity of this compound in these particular assays is not currently available. The following protocols are therefore provided as robust, generalizable methods to test the hypothesis that this compound modulates these important inflammatory pathways.

Introduction to this compound and its Potential Anti-inflammatory Role

This compound is a synthetic organic compound featuring a bulky, lipophilic adamantyl group attached to a phenoxyacetic acid moiety. The adamantane cage is a recurring motif in medicinal chemistry, often incorporated to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Phenoxyacetic acid derivatives, on the other hand, have been explored for a variety of biological activities, including anti-inflammatory effects. Given its hybrid structure, it is plausible that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

This document outlines detailed protocols to investigate the compound's effect on two central pillars of inflammatory signaling: the c-Fos/AP-1 transcription factor pathway, a critical regulator of pro-inflammatory gene expression, and the production of prostacyclin (PGI2), a lipid mediator with complex roles in inflammation and vascular homeostasis.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be generated from the described assays. It is crucial to note that these values are for illustrative purposes only and are not based on experimental results for this compound.

Table 1: Hypothetical IC50 Values for Inhibition of c-Fos Expression

Cell LineTreatmentIC50 (µM)
RAW 264.7 MacrophagesThis compound15.5
Human SynoviocytesThis compound22.8
T-5224 (Reference Inhibitor)RAW 264.7 Macrophages5.2

Table 2: Hypothetical EC50 Values for Stimulation of PGI2 Production

Cell LineTreatmentEC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVEC)This compound8.7
Bovine Aortic Endothelial Cells (BAEC)This compound12.3
Iloprost (Reference Agonist)Human Umbilical Vein Endothelial Cells (HUVEC)0.01

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the general experimental workflows for the described assays.

G cluster_0 AP-1 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor Binds MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Cascade Activates c_Fos_Gene_Transcription c-Fos Gene Transcription MAPK_Cascade->c_Fos_Gene_Transcription Induces c_Fos_Protein c-Fos Protein c_Fos_Gene_Transcription->c_Fos_Protein Translates to AP1_Complex AP-1 Complex (c-Fos/c-Jun) c_Fos_Protein->AP1_Complex Forms Target_Gene_Expression Target Gene Expression (e.g., Cytokines, MMPs) AP1_Complex->Target_Gene_Expression Regulates Adamantyl_Compound This compound (Hypothesized Inhibition) Adamantyl_Compound->c_Fos_Gene_Transcription

Caption: Hypothesized inhibition of the c-Fos/AP-1 signaling pathway.

G cluster_1 PGI2 Production Workflow Cell_Culture Seed Endothelial Cells (e.g., HUVEC) Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Supernatant_Collection Collect Cell Supernatant Compound_Treatment->Supernatant_Collection ELISA PGI2 ELISA Supernatant_Collection->ELISA Data_Analysis Calculate PGI2 Concentration and EC50 ELISA->Data_Analysis

Caption: General experimental workflow for measuring PGI2 production.

Experimental Protocols

Protocol 1: c-Fos/AP-1 Induction Assay via Western Blot

This protocol details a method to assess the inhibitory effect of this compound on the expression of the c-Fos protein, a key component of the AP-1 transcription factor complex, in response to an inflammatory stimulus.

1.1. Materials

  • Cell Line: RAW 264.7 murine macrophage cell line (or other relevant cell line, e.g., human synoviocytes).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli or Phorbol 12-myristate 13-acetate (PMA).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Reference Inhibitor: T-5224 or other known c-Fos/AP-1 inhibitor.

  • Reagents for Protein Extraction: RIPA buffer, protease and phosphatase inhibitor cocktails.

  • Reagents for Western Blot:

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: Rabbit anti-c-Fos, Mouse anti-β-actin (loading control).

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

1.2. Experimental Procedure

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional but Recommended): To reduce basal c-Fos expression, replace the culture medium with serum-free DMEM and incubate for 12-24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound and the reference inhibitor in serum-free DMEM. Aspirate the medium from the cells and add the compound dilutions. Incubate for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add the inflammatory stimulant (e.g., LPS at 1 µg/mL or PMA at 100 ng/mL) to the wells (except for the unstimulated control) and incubate for 1-2 hours. The optimal stimulation time should be determined empirically.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

1.3. Data Analysis

  • Quantify the band intensities for c-Fos and β-actin using densitometry software (e.g., ImageJ).

  • Normalize the c-Fos band intensity to the corresponding β-actin band intensity.

  • Calculate the percentage inhibition of c-Fos expression for each concentration of the test compound relative to the stimulated vehicle control.

  • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Prostacyclin (PGI2) Production Assay via ELISA

This protocol describes a method to measure the effect of this compound on the production of prostacyclin (PGI2) by endothelial cells. PGI2 is unstable and rapidly hydrolyzes to 6-keto-PGF1α. Therefore, the assay measures the concentration of this stable metabolite.

2.1. Materials

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) or Bovine Aortic Endothelial Cells (BAEC).

  • Culture Medium: Endothelial Growth Medium (EGM) supplemented with the necessary growth factors.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Reference Agonist/Inhibitor: Iloprost (stable PGI2 analog) as a positive control for receptor activation, or a known PGI2 synthesis inducer/inhibitor depending on the experimental question.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • ELISA Kit: Commercially available 6-keto-PGF1α ELISA kit.

2.2. Experimental Procedure

  • Cell Seeding: Seed endothelial cells in 24-well or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.

  • Cell Wash: Once confluent, gently wash the cell monolayer twice with pre-warmed assay buffer to remove any residual serum components.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference compound in the assay buffer.

    • Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 30 minutes to 24 hours, to be optimized) at 37°C.

  • Supernatant Collection: After the incubation period, carefully collect the supernatant from each well without disturbing the cell monolayer.

  • ELISA Procedure:

    • Perform the 6-keto-PGF1α ELISA according to the manufacturer's instructions. This typically involves the following steps:

      • Addition of standards and collected supernatants to the antibody-coated microplate.

      • Addition of a biotinylated 6-keto-PGF1α tracer.

      • Incubation to allow for competitive binding.

      • Washing steps to remove unbound reagents.

      • Addition of a streptavidin-HRP conjugate.

      • Further incubation and washing.

      • Addition of a substrate solution (e.g., TMB).

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

2.3. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the 6-keto-PGF1α standards against their known concentrations.

  • Use the standard curve to determine the concentration of 6-keto-PGF1α in each of the collected supernatant samples.

  • If investigating stimulation of PGI2 production, plot the concentration of 6-keto-PGF1α against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

  • If investigating inhibition of stimulated PGI2 production, pre-treat with the compound and then stimulate with an agonist (e.g., bradykinin or thrombin). Calculate the percentage inhibition and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the initial in vitro characterization of the anti-inflammatory properties of this compound. By investigating its effects on the c-Fos/AP-1 pathway and PGI2 production, researchers can gain valuable insights into its potential mechanism of action. It is imperative to remember that the quantitative data presented herein is purely illustrative. Rigorous experimentation, as detailed in the protocols, is required to determine the actual biological activity of this compound. The successful execution of these assays will contribute significantly to the understanding of this compound's therapeutic potential and guide further drug development efforts.

Application Notes and Protocols for Preclinical Efficacy Testing of [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [4-(1-Adamantyl)phenoxy]acetic acid is a synthetic compound featuring a bulky adamantyl group, which enhances lipophilicity and can improve its ability to cross cellular membranes. This characteristic makes it a valuable scaffold in medicinal chemistry. While specific preclinical efficacy studies on this molecule are not extensively documented in publicly available literature, its structural motifs are found in compounds with known biological activities. This document provides detailed protocols for testing the efficacy of this compound in well-established animal models, based on its potential as an anti-inflammatory and anti-proliferative agent. These protocols are intended to serve as a comprehensive guide for researchers initiating preclinical evaluation of this compound.

Section 1: Proposed Anti-Inflammatory Activity Evaluation

Given the structural alerts for anti-inflammatory potential, two standard models are proposed: the carrageenan-induced paw edema model for acute inflammation and the collagen-induced arthritis model for chronic, autoimmune-related inflammation.

Animal Model 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for evaluating the efficacy of potential anti-inflammatory drugs against acute inflammation.

1.1.1. Experimental Protocol

  • Animals: Male Wistar or Sprague-Dawley rats, 6-8 weeks old, weighing 180-220g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose [CMC] in saline, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Fast animals overnight before the experiment but allow free access to water.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Efficacy Endpoints:

    • Primary: Paw volume (mL) and percentage inhibition of edema.

    • Calculation:

      • Edema Volume (mL) = Paw volume at time 't' - Initial paw volume

      • % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

1.1.2. Data Presentation (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control (0.5% CMC)-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
This compound100.72 ± 0.0515.3%
This compound300.55 ± 0.0435.3%
This compound1000.41 ± 0.0551.8%

1.1.3. Experimental Workflow Diagram

G A Acclimatize Rats (7 days) B Overnight Fasting A->B C Measure Initial Paw Volume B->C D Administer Test Compound, Vehicle, or Positive Control (p.o.) E Inject Carrageenan (0.1 mL, 1%) sub-plantar (t=1h post-treatment) D->E F Measure Paw Volume (1, 2, 3, 4, 5 hours) G Calculate Edema Volume and % Inhibition F->G H Statistical Analysis G->H

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Animal Model 2: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a robust model for rheumatoid arthritis, involving both T-cell and B-cell-mediated autoimmune responses.

1.2.1. Experimental Protocol

  • Animals: DBA/1J mice, 8-10 weeks old, male.

  • Housing: As described in 1.1.1.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify CII with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Experimental Groups (Prophylactic Treatment):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.), administered daily from Day 21 to Day 42.

    • Group 2: Positive Control (e.g., Methotrexate, 1 mg/kg, i.p., 3 times/week).

    • Group 3-4: this compound (e.g., 30, 100 mg/kg, p.o.), administered daily from Day 21 to Day 42.

  • Efficacy Endpoints:

    • Clinical Scoring: Monitor mice 3 times a week from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). Maximum score per mouse is 16.

    • Paw Thickness: Measure paw thickness using a digital caliper.

    • Histopathology (Day 42): Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Serum Cytokines (Day 42): Collect blood and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

1.2.2. Data Presentation (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Clinical Score at Day 42 (± SEM)Mean Paw Thickness (mm) at Day 42 (± SEM)
Vehicle Control (0.5% CMC)-10.5 ± 1.23.8 ± 0.3
Methotrexate14.2 ± 0.82.5 ± 0.2
This compound308.1 ± 1.13.2 ± 0.3
This compound1005.5 ± 0.92.7 ± 0.2

Section 2: Proposed Anti-Proliferative Activity Evaluation

A xenograft model using human cancer cells implanted into immunodeficient mice is the gold standard for in vivo testing of anti-cancer compounds.

Animal Model 3: Human Tumor Xenograft in Nude Mice

This model assesses the ability of a compound to inhibit the growth of a human tumor in an in vivo environment.

2.1.1. Experimental Protocol

  • Animals: Athymic Nude (Nu/Nu) mice, 6-8 weeks old, female.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with sterile food, water, and bedding.

  • Cell Line: A human cancer cell line relevant to the compound's potential target (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Procedure:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., appropriate solvent, p.o., daily).

    • Group 2: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once a week).

    • Group 3-4: this compound (e.g., 50, 150 mg/kg, p.o., daily).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with a digital caliper 2-3 times per week. Calculate volume using the formula: V = (Length x Width²) / 2.

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Tumor Weight: At the end of the study (e.g., Day 28), euthanize mice and excise tumors to measure their final weight.

    • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

2.1.2. Data Presentation (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1250 ± 150-
Cisplatin5480 ± 9561.6%
This compound50950 ± 12024.0%
This compound150650 ± 11048.0%

Section 3: Hypothetical Signaling Pathway

Many anti-inflammatory and anti-proliferative agents act by inhibiting the NF-κB signaling pathway. The diagram below illustrates a potential mechanism of action for this compound within this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimulus (e.g., TNF-α) TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50/p65-IκBα (Inactive) IkBa->NFkB_complex Degrades NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (COX-2, iNOS, IL-6) Nucleus->Gene Compound [4-(1-Adamantyl)phenoxy] acetic acid Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

Application Notes and Protocols for the In Vivo Formulation of [4-(1-Adamantyl)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1-Adamantyl)phenoxy]acetic acid is a lipophilic compound with a crystalline solid physical form.[1][2] Its adamantyl group enhances lipophilicity, which can improve cell membrane permeability but also leads to poor aqueous solubility.[2] The compound is slightly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1] Due to these characteristics, it is likely classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. The oral absorption of such compounds is limited by their dissolution rate in the gastrointestinal fluids.

Therefore, careful formulation is critical for achieving adequate and reproducible systemic exposure in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, with a focus on oral administration in rodent models.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₂O₃[1]
Molecular Weight 286.37 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 168-171°C[1]
Solubility Slightly soluble in water; Soluble in ethanol and acetone[1]
Storage Room temperature, dry and sealed[2]

Formulation Strategies for In Vivo Studies

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the study's objective (e.g., pharmacokinetic profiling, efficacy, or toxicology), the required dose, and the administration route. For early-stage preclinical studies, simple suspension or solution formulations are often preferred for their ease of preparation and well-understood characteristics.

Recommended Starting Formulations for Oral Administration

For initial in vivo studies in rodents, a micronized suspension is a practical and commonly used approach. This can be prepared using a suspending agent to ensure homogeneity and a wetting agent to improve the dispersibility of the drug particles.

Table of Recommended Excipients for an Aqueous Suspension:

ComponentRoleTypical Concentration (w/v)Notes
Hydroxypropyl methylcellulose (HPMC) or Methylcellulose (MC) Suspending agent0.5% - 1.0%Provides viscosity to keep drug particles suspended.
Polysorbate 80 (Tween® 80) Wetting agent0.1% - 0.5%Reduces the surface tension between the drug particles and the vehicle, preventing clumping.[3]
Purified Water or Saline Vehicleq.s. to 100%The bulk medium for the suspension.

Experimental Protocols

Protocol 1: Preparation of a Homogeneous Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound. The concentration can be adjusted based on the required dose for the in vivo study.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in purified water

  • 0.1% (w/v) Tween® 80

  • Mortar and pestle

  • Homogenizer or magnetic stirrer

  • Calibrated balance and weigh boats

  • Volumetric flasks and graduated cylinders

Methodology:

  • Vehicle Preparation: Prepare the 0.5% HPMC solution by slowly adding the HPMC powder to purified water while stirring continuously until fully dissolved. This may take some time and gentle heating can be applied if necessary. Allow the solution to cool to room temperature.

  • Weighing the Compound: Accurately weigh the required amount of this compound. For a 10 mL batch of a 10 mg/mL suspension, you will need 100 mg of the compound.

  • Wetting the Compound: In a clean mortar, add the weighed compound. Add a small volume of the 0.1% Tween® 80 and triturate with the pestle to form a smooth, uniform paste. This step is crucial for ensuring the drug particles are adequately wetted and to prevent aggregation.[4]

  • Creating the Suspension: Gradually add the 0.5% HPMC vehicle to the paste in the mortar while continuously mixing.

  • Homogenization: Transfer the mixture to a suitable container. Use a homogenizer or a magnetic stirrer to ensure a uniform and fine dispersion of the drug particles.

  • Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the vehicle to reach the final desired volume. Mix thoroughly.

  • Storage and Handling: Store the suspension in a well-closed container at 2-8°C. Before each administration, ensure the suspension is brought to room temperature and vortexed or stirred to guarantee homogeneity. If the suspension is prone to settling, it should be stirred continuously during dosing.[4]

Protocol 2: Solubility Assessment in Common Vehicles

To select the most appropriate vehicle, it is recommended to perform a preliminary solubility assessment.

Materials:

  • This compound

  • A selection of vehicles (e.g., purified water, 0.5% HPMC, PEG 400, corn oil)

  • Vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of each test vehicle in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[4]

  • Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.

  • Sample Analysis: Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Reporting: Express the solubility in mg/mL or µg/mL for each vehicle.

Visualizations

FormulationWorkflow cluster_preformulation Pre-formulation Assessment cluster_formulation_dev Formulation Development cluster_characterization Formulation Characterization cluster_invivo In Vivo Study A Physicochemical Characterization (Solubility, Stability) C Select Formulation Strategy (e.g., Suspension, Solution) A->C B Determine Target Dose & Route B->C D Excipient Selection (Suspending agents, Solubilizers) C->D E Protocol 1: Prepare Formulation D->E F Assess Homogeneity & Stability E->F G Confirm Drug Concentration F->G H Dose Administration (e.g., Oral Gavage) G->H DecisionTree Start Is the required dose soluble in a tolerable volume of a simple vehicle (e.g., oil)? Solution Prepare a solution formulation. Start->Solution Yes Suspension Prepare a suspension using a wetting and suspending agent. Start->Suspension No H Proceed with in vivo study. Solution->H CheckHomogeneity Is the suspension physically stable and easy to re-disperse? Suspension->CheckHomogeneity Advanced Consider advanced formulations: - Nanosuspension - Lipid-based systems (SEDDS) - Co-solvent systems CheckHomogeneity->Advanced No CheckHomogeneity->H Yes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [4-(1-Adamantyl)phenoxy]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is a two-step process. The first step is a Williamson ether synthesis, which involves the O-alkylation of 4-(1-adamantyl)phenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. The second step is the hydrolysis of the resulting ethyl [4-(1-adamantyl)phenoxy]acetate to the final carboxylic acid product.

Q2: I am getting a low yield in the first step (Williamson ether synthesis). What are the likely causes?

A2: Low yields in the Williamson ether synthesis step can be attributed to several factors:

  • Incomplete deprotonation of the phenol: Ensure you are using a sufficiently strong base and appropriate solvent to fully deprotonate the 4-(1-adamantyl)phenol.

  • Side reactions: The primary competing side reaction is C-alkylation of the phenoxide. Using a polar aprotic solvent such as DMF or DMSO can help to minimize this.[1]

  • Steric hindrance: While the adamantyl group is bulky, the reaction occurs at the phenoxy oxygen, which is somewhat removed. However, optimizing reaction temperature and time can help overcome any minor steric effects.

  • Reaction conditions: Ensure the reaction is running at an optimal temperature (typically 50-100°C) and for a sufficient duration (1-8 hours).[2]

Q3: What is the difference between O-alkylation and C-alkylation, and how do I favor the desired O-alkylation?

A3: Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen atom (O-alkylation) to form an ether, which is the desired product, or at a carbon atom on the aromatic ring (C-alkylation) to form a ketone after tautomerization.[1] To favor O-alkylation, it is recommended to use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1] Protic solvents, such as water or ethanol, can solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.[1]

Q4: My final product is difficult to purify. What are the common impurities?

A4: Common impurities include:

  • Unreacted 4-(1-adamantyl)phenol.

  • The C-alkylation byproduct.

  • Incompletely hydrolyzed ethyl [4-(1-adamantyl)phenoxy]acetate.

  • Byproducts from the synthesis of the starting material, 4-(1-adamantyl)phenol, such as isomers or di-adamantylated phenol.

Purification can typically be achieved through recrystallization or column chromatography.

Q5: Can I use chloroacetic acid directly instead of its ethyl ester?

A5: Yes, it is possible to use chloroacetic acid directly. The reaction would be carried out in an aqueous basic solution, such as aqueous sodium hydroxide. The product would be the sodium salt of the final acid, which would then need to be acidified to precipitate the this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation in Step 1 (Etherification) 1. Ineffective deprotonation of 4-(1-adamantyl)phenol. 2. Alkylating agent has degraded. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) or ensure your base is fresh and anhydrous. 2. Use a fresh bottle of ethyl bromoacetate. 3. Increase the reaction temperature to the optimal range (50-100°C).
Formation of a significant amount of byproduct 1. C-alkylation is competing with O-alkylation.1. Switch to a polar aprotic solvent like DMF or DMSO.
Incomplete hydrolysis in Step 2 1. Insufficient amount of base (e.g., LiOH, NaOH). 2. Reaction time is too short. 3. Presence of water-immiscible organic solvent hindering access to the ester.1. Use a larger excess of the hydrolyzing base. 2. Extend the reaction time and monitor by TLC until the starting ester is fully consumed. 3. Ensure a co-solvent like THF is used to create a homogeneous reaction mixture.
Product is an oil and does not solidify upon acidification 1. Presence of impurities lowering the melting point.1. Attempt to purify the oil by column chromatography.
Final product has a low melting point 1. The product is impure.1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or toluene).

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound and its Intermediate.

Step Parameter Condition 1 Condition 2 Notes
1. Etherification Reactants 4-(1-Adamantyl)phenol, Ethyl bromoacetate4-(1-Adamantyl)phenol, Chloroacetic acidUsing the ester requires a subsequent hydrolysis step.
Base K₂CO₃NaOHOther bases like NaH, Cs₂CO₃ can also be used.
Solvent AcetoneWaterPolar aprotic solvents (DMF, DMSO) are recommended to favor O-alkylation.
Temperature Reflux90-100°CTypical range is 50-100°C.
Time 3 hours30-40 minutesReaction progress should be monitored by TLC.
2. Hydrolysis Reactant Ethyl [4-(1-adamantyl)phenoxy]acetate-This step is only necessary when starting with the ethyl ester.
Base LiOH·H₂ONaOHKOH is also commonly used.
Solvent THF/H₂O (1:1)Ethanol/H₂OA co-solvent is often necessary for solubility.
Temperature Room TemperatureRefluxHigher temperatures can speed up the reaction.
Time Overnight1 hourMonitor by TLC for completion.
Yield 61.3%[3]Not specifiedYields can vary based on the purity of the starting materials and reaction scale.

Experimental Protocols

Step 1: Synthesis of Ethyl [4-(1-adamantyl)phenoxy]acetate (Williamson Ether Synthesis)
  • Materials:

    • 4-(1-Adamantyl)phenol

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetone

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(1-adamantyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension and heat to reflux.

    • Slowly add ethyl bromoacetate (1.2 eq) to the refluxing mixture.

    • Continue to heat at reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the solid residue with acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl [4-(1-adamantyl)phenoxy]acetate.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Hydrolysis)
  • Materials:

    • Ethyl [4-(1-adamantyl)phenoxy]acetate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Water

    • 10% Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve ethyl [4-(1-adamantyl)phenoxy]acetate (1.0 eq) in a 1:1 mixture of THF and water.[3]

    • Add lithium hydroxide monohydrate (2.0 eq) to the solution.[3]

    • Stir the reaction mixture at room temperature overnight.[3] Monitor the reaction by TLC until the starting material is no longer visible.

    • After completion, acidify the reaction mixture to a pH of 2 with 10% HCl solution.[3]

    • Extract the aqueous layer with ethyl acetate.[3]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a mobile phase of dichloromethane/methanol = 30:1) to yield this compound as a white solid.[3] A reported yield for this step is 61.3%.[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A 4-(1-Adamantyl)phenol R1 Reaction A->R1 B Ethyl Bromoacetate B->R1 C Base (e.g., K2CO3) C->R1 D Solvent (e.g., Acetone) D->R1 E Ethyl [4-(1-adamantyl)phenoxy]acetate R2 Reaction E->R2 R1->E F Base (e.g., LiOH) F->R2 G Solvent (THF/H2O) G->R2 H This compound I I R2->I Acidification (HCl) I->H O_vs_C_Alkylation cluster_O_alkylation O-Alkylation (Desired) cluster_C_alkylation C-Alkylation (Side Reaction) phenoxide 4-(1-Adamantyl)phenoxide O_product [4-(1-Adamantyl)phenoxy]acetate phenoxide->O_product Polar Aprotic Solvent (e.g., DMF, DMSO) C_product C-alkylated byproduct phenoxide->C_product Protic Solvent (e.g., H2O, EtOH) Troubleshooting_Logic start Low Yield? check_step Which Step? start->check_step step1 Step 1: Etherification check_step->step1 Etherification step2 Step 2: Hydrolysis check_step->step2 Hydrolysis issue_step1 Check for C-alkylation (byproduct analysis) step1->issue_step1 issue_step2 Incomplete reaction? step2->issue_step2 solution_C_alkylation Change to polar aprotic solvent issue_step1->solution_C_alkylation Yes check_reagents Check base strength and alkyl halide purity issue_step1->check_reagents No solution_incomplete Increase reaction time or base equivalent issue_step2->solution_incomplete Yes

References

troubleshooting solubility issues with [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [4-(1-Adamantyl)phenoxy]acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a lipophilic molecule due to the presence of the bulky, nonpolar adamantyl group.[1][2] This characteristic leads to low solubility in aqueous solutions. The phenoxyacetic acid moiety contains a carboxylic acid group, which means its solubility in aqueous media is highly dependent on the pH of the solution. It is expected to be more soluble in organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol [3]

  • Chloroform [3][4]

For biological assays, DMSO and ethanol are commonly used as initial solvents for stock solutions, which are then further diluted in aqueous media.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous solutions will increase significantly as the pH rises above its pKa.[5][6][7][8] At a pH below its pKa, the compound will be in its neutral, less soluble form. By increasing the pH with a base (e.g., sodium hydroxide), the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

Q4: Can I heat the solution to improve solubility?

Gentle heating can increase the rate of dissolution and the solubility of the compound in many solvents.[4][9] However, it is crucial to be cautious, as excessive heat may lead to the degradation of the compound. It is recommended to use a water bath with a controlled temperature and to monitor the stability of the compound if heating is employed.

Q5: What should I do if my compound precipitates out of solution during an experiment?

Precipitation can occur for several reasons, including a change in solvent composition (e.g., diluting a DMSO stock solution into an aqueous buffer), a change in temperature, or the concentration of the compound exceeding its solubility limit in the final solution. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Solubility Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the known solubility properties of related compounds to provide general guidance.

CompoundSolventSolubilityReference
AdamantaneWaterPractically insoluble[4][10]
BenzeneSoluble[4]
HexaneSoluble[4]
ChloroformSoluble[4]
Phenoxyacetic acidWaterInsoluble[11]
EthanolSoluble (10% solution is clear)[11]
Diethyl EtherSoluble[11]
BenzeneSoluble[11]
Glacial Acetic AcidSoluble[11]
4-(1-Adamantyl)phenolChloroformSlightly Soluble[3]
DMSOSlightly Soluble[3]
MethanolVery Slightly Soluble (with heating)[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO or ethanol) to the vial.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. If necessary, gentle warming in a water bath (e.g., 37°C) can be applied. Visually inspect the solution to ensure no solid particles remain.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration. Mix thoroughly.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

  • Stock Solution: Start with a high-concentration stock solution of this compound in an organic solvent like DMSO.

  • Pre-warming: Gently warm both the stock solution and the aqueous buffer to room temperature or the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • pH Adjustment (if necessary): If the compound has limited solubility in the final aqueous buffer, the pH of the buffer can be adjusted. For this compound, increasing the pH to a value above its pKa will enhance its solubility.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

Troubleshooting Guides

Issue: The compound does not dissolve in the chosen organic solvent.

start Initial Observation: Compound is not dissolving in the chosen organic solvent. step1 Increase agitation by vortexing or sonicating. start->step1 step2 Gently warm the solution in a water bath (e.g., 37-50°C). step1->step2 Still not dissolved end_success Compound Dissolved step1->end_success Dissolved step3 Try a different organic solvent (e.g., DMSO, DMF). step2->step3 Still not dissolved step2->end_success Dissolved step4 Consider using a co-solvent system. step3->step4 Still not dissolved step3->end_success Dissolved step4->end_success Dissolved end_fail Consult further literature for specialized solubilization techniques. step4->end_fail Still not dissolved

Troubleshooting workflow for initial dissolution in organic solvents.

Issue: The compound precipitates when diluting the organic stock solution into an aqueous buffer.

start Observation: Precipitation upon dilution in aqueous buffer. step1 Decrease the final concentration of the compound. start->step1 step2 Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible). step1->step2 Precipitation persists end_success Precipitation is resolved. step1->end_success Resolved step3 Increase the pH of the aqueous buffer to deprotonate the carboxylic acid. step2->step3 Precipitation persists step2->end_success Resolved step4 Add the stock solution to the vortexing buffer more slowly. step3->step4 Precipitation persists step3->end_success Resolved step4->end_success Resolved end_fail Consider alternative formulation strategies (e.g., cyclodextrins). step4->end_fail Precipitation persists

Troubleshooting precipitation during the preparation of aqueous working solutions.

Signaling Pathways and Logical Relationships

Impact of pH on the Solubility of this compound

cluster_low_ph Low pH (below pKa) cluster_high_ph High pH (above pKa) low_ph Predominantly Protonated Form (R-COOH) low_solubility Low Aqueous Solubility low_ph->low_solubility Leads to high_ph Predominantly Deprotonated Form (R-COO⁻) low_ph->high_ph Increase pH (add base) high_ph->low_ph Decrease pH (add acid) high_solubility High Aqueous Solubility high_ph->high_solubility Leads to

The relationship between pH and the solubility of this compound.

References

Technical Support Center: Optimization of Adamantylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and address frequently asked questions (FAQs) encountered during the optimization of adamantylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing an adamantyl group onto a molecule?

A1: The most common method is the Friedel-Crafts alkylation, which involves reacting a substrate with an adamantylating agent in the presence of a catalyst.[1][2] Alternative methods, such as C-H activation and radical functionalization, are also utilized for more direct and selective adamantylation.[1][3]

Q2: What are the typical adamantylating agents used in these reactions?

A2: Common adamantylating agents include 1-haloadamantanes (e.g., 1-bromoadamantane, 1-chloroadamantane), 1-adamantanol, and adamantyl carboxylates.[1][4] The choice of agent can significantly influence reactivity and the required reaction conditions.

Q3: Which catalysts are most effective for adamantylation?

A3: A variety of catalysts can be employed, with the choice depending on the substrate's reactivity. Common examples include Lewis acids like aluminum chloride (AlCl₃), Brønsted acids such as triflic acid (TfOH) and sulfuric acid (H₂SO₄), and solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst).[1][4][5][6] Solid acid catalysts offer the advantage of easier separation from the reaction mixture.[5]

Q4: Why is the adamantane moiety important in drug discovery?

A4: The adamantane group is a key pharmacophore in medicinal chemistry. Its unique, rigid, and lipophilic cage-like structure can enhance a drug's stability, increase its lipophilicity to improve membrane permeability, and improve its overall pharmacokinetic profile.[7][8][9] Introducing an adamantyl group can protect nearby functional groups from metabolic degradation, thereby enhancing the drug's stability and distribution in blood plasma.[8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My adamantylation reaction has a very low yield or is not working at all. What are the common causes?

A: Low or no yield in Friedel-Crafts-type adamantylation can often be traced back to issues with the substrate, catalyst, or reaction conditions.

Potential Cause Explanation Suggested Solution
Deactivated Aromatic Ring The reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivate it, preventing the reaction from proceeding efficiently.[10][11]Use a stronger catalyst or higher temperatures, although this may lead to side products. If possible, consider a synthetic route where adamantylation precedes the introduction of deactivating groups.
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[10][11] Any water present in the solvent, reagents, or on the glassware will react with and deactivate the catalyst.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh or newly opened catalysts. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
Sub-optimal Temperature The reaction may require heating to overcome the activation energy, or conversely, high temperatures can lead to decomposition and side reactions.[1][10]Monitor the reaction by TLC or GC/LC-MS. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature or higher if no reaction is observed.[1]
Insufficient Reaction Time Some adamantylation reactions can be slow to proceed to completion.Ensure the reaction is monitored over an extended period (e.g., 12-24 hours) to confirm it has reached completion before workup.[12]
Issue 2: Significant Amount of Polyadamantylated Product

Q: I am observing a large amount of di- or tri-substituted product. How can I favor mono-adamantylation?

A: Polyadamantylation occurs when the mono-substituted product is still reactive enough to undergo further substitution.

Potential Cause Explanation Suggested Solution
High Reagent Concentration A high concentration of the adamantylating agent increases the probability of multiple substitutions.Use a larger excess of the aromatic substrate relative to the adamantylating agent. Add the adamantylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration.[1]
High Reactivity Highly activated aromatic substrates or harsh reaction conditions (high temperature) can promote polysubstitution.Reduce the reaction temperature and time.[1] Consider using a milder catalyst to decrease the overall reaction rate.
Issue 3: Product Decomposition

Q: My desired product appears to be decomposing during the reaction. What could be the cause?

A: Product decomposition is typically caused by overly harsh reaction conditions.

Potential Cause Explanation Suggested Solution
High Reaction Temperature Sensitive functional groups on the substrate or product may not be stable at elevated temperatures.Lower the reaction temperature.[1] If the reaction is too slow at lower temperatures, a more active but milder catalyst might be necessary.
Strong Acid Catalyst Strong Lewis or Brønsted acids can cause degradation of certain substrates or products.Consider using a milder catalyst. For example, solid acid resins can be less harsh than AlCl₃ or TfOH.[1][5]
Issue 4: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate and purify my final product. What are some strategies to overcome this?

A: Purification challenges often arise from the formation of complex product mixtures or persistent catalyst residues.

Potential Cause Explanation Suggested Solution
Complex Reaction Mixture The reaction may be producing multiple isomers or byproducts, making chromatographic separation difficult.Re-optimize the reaction to improve selectivity (see troubleshooting for low yield and polysubstitution). A different catalyst or solvent may alter the regioselectivity.
Catalyst Residues Traditional Lewis acids like AlCl₃ require a careful aqueous workup to be fully removed.[1] Residual catalyst can complicate purification.For traditional Lewis acids, ensure a thorough aqueous quench (e.g., with ice-water or dilute acid) and extraction.[1] To simplify purification, consider using a solid-supported catalyst (e.g., an ion-exchange resin), which can be removed by simple filtration.[5][6]

Data Presentation: Reaction Condition Summaries

The following tables summarize reported reaction conditions for the adamantylation of various aromatic compounds, which can serve as a starting point for optimization.

Table 1: Optimized Conditions for Adamantylation of Pyrene [4][13]

EntryAdamantylating AgentMolar Ratio (Pyrene:Agent:TfOH)Reaction TimeProductIsolated Yield (%)
11-Adamantyl Bromide1:1:45 minMono-adamantylpyrene93
21-Adamantanol1:1:45 minMono-adamantylpyrene84
31-Adamantyl Bromide1:2.2:8.830 minDi-adamantylpyrene94
41,3-Dibromoadamantane3:1:84 h1,3-Bis(pyren-2-yl)adamantane62
5Adamantane-1,3,5-triol4.5:1:126 h1,3,5-Tris(pyren-2-yl)adamantane63
Reactions were carried out in dichloromethane (CH₂Cl₂) at room temperature.

Table 2: Ion-Exchange-Resin-Catalyzed Adamantylation of Substituted Phenols [5]

EntryPhenol SubstrateAdamantylating AgentProductYield (%)
14-Bromophenol1-Adamantanol2-(1-Adamantyl)-4-bromophenol95
24-Chlorophenol1-Adamantanol2-(1-Adamantyl)-4-chlorophenol93
34-Fluorophenol1-Adamantanol2-(1-Adamantyl)-4-fluorophenol85
44-Iodophenol1-Adamantanol2-(1-Adamantyl)-4-iodophenol91
54-Methoxyphenol1-Adamantanol2-(1-Adamantyl)-4-methoxyphenol88
Reactions catalyzed by ion-exchange sulfonic acid resin in acetic acid.

Experimental Protocols

General Protocol for Friedel-Crafts Adamantylation of an Aromatic Compound

This protocol provides a general procedure for the adamantylation of an arene (e.g., quinoline, pyrene) using a Lewis acid catalyst.[1][4]

Materials:

  • Aromatic substrate (1.0 equivalent)

  • Adamantylating agent (e.g., 1-bromoadamantane, 1.1 equivalents)

  • Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Ice-water, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the aromatic substrate in the anhydrous solvent.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst portion-wise, ensuring the internal temperature does not rise significantly.

  • Adamantylating Agent Addition: In a separate flask, dissolve the adamantylating agent in the same anhydrous solvent. Transfer this solution to the dropping funnel.

  • Reaction: Add the adamantylating agent solution dropwise to the substrate-catalyst mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding ice-water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired adamantylated compound.[1]

Visualizations

experimental_workflow A Setup & Inert Atmosphere (Flame-dried glassware) B Dissolve Substrate in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Lewis Acid Catalyst C->D E Dropwise Addition of Adamantylating Agent D->E F Reaction Monitoring (TLC, GC/LC-MS) E->F G Quench Reaction (Ice-water) F->G H Aqueous Workup & Extraction G->H I Drying & Solvent Removal H->I J Purification (Chromatography/Recrystallization) I->J K Characterization J->K

Caption: General experimental workflow for Friedel-Crafts adamantylation.

troubleshooting_logic action action issue issue start Reaction Complete? yield Acceptable Yield? start->yield purity Acceptable Purity? yield->purity Yes issue_yield Issue: Low/No Yield yield->issue_yield No end Successful Reaction purity->end Yes issue_purity Issue: Impure Product purity->issue_purity No check_conditions Check Conditions: - Anhydrous? - Catalyst active? - Substrate deactivated? - Temp/Time optimal? issue_yield->check_conditions Investigate action_yield Action: - Use dry solvent/reagents - Increase catalyst load - Alter temp/time check_conditions->action_yield check_byproducts Check for: - Polysubstitution? - Isomers? - Decomposition? - Catalyst residues? issue_purity->check_byproducts Investigate action_purity Action: - Adjust stoichiometry - Use milder conditions - Use solid catalyst check_byproducts->action_purity

Caption: Troubleshooting logic for optimizing adamantylation reactions.

reaction_mechanism Friedel-Crafts Adamantylation Mechanism cluster_activation Step 1: Formation of Adamantyl Cation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Rearomatization Ada-X Adamantyl Halide/Alcohol (Ada-X) LA Lewis/Brønsted Acid (e.g., AlCl₃, H⁺) Ada_cation Adamantyl Cation (Ada⁺) Ada-XLA Ada-XLA Ada-XLA->Ada_cation Arene Aromatic Ring (Arene) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Product Adamantylated Arene Sigma_Complex->Product -H⁺ Ada_cationArene Ada_cationArene Ada_cationArene->Sigma_Complex

References

overcoming challenges in the purification of [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of [4-(1-Adamantyl)phenoxy]acetic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties in purifying this compound stem from its molecular structure, which includes a bulky, nonpolar adamantyl group and a polar carboxylic acid functional group. This combination can lead to:

  • Poor Solubility: Difficulty in finding a single solvent that effectively dissolves the compound at room temperature but allows for good crystal formation upon cooling.

  • Oiling Out: The compound may separate from the solution as a liquid (oil) rather than a solid during recrystallization, especially if cooled too quickly or if the solution is too concentrated.[1]

  • Co-precipitation of Impurities: Impurities with similar solubility profiles, such as the unreacted starting material 4-(1-adamantyl)phenol, can co-precipitate with the desired product.

Q2: What are the most common impurities to expect in a crude sample of this compound?

Common impurities can include:

  • Unreacted Starting Materials: 4-(1-Adamantyl)phenol and the alkylating agent (e.g., ethyl bromoacetate).

  • Byproducts of Synthesis: Side products from the Williamson ether synthesis, which is a common route for preparing phenoxyacetic acids.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

To accurately determine the purity of your sample, a combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the target compound from most impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual starting materials or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solution is too concentrated, or the cooling rate is too fast. The melting point of the solute might also be lower than the boiling point of the solvent.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add more solvent to decrease the concentration.

    • Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to a colder environment like a refrigerator.

    • Consider a different solvent system. A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can sometimes promote crystallization.

Problem: No crystals form, even after cooling.

  • Cause: The solution is too dilute, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath or freezer), but be mindful of the potential for impurities to also precipitate.

    • Change to a solvent in which the compound is less soluble.

Problem: The recovered product is not pure enough.

  • Cause: The chosen solvent does not effectively differentiate between the product and the impurities. Impurities may have co-precipitated.

  • Solution:

    • Perform a second recrystallization with the same or a different solvent system.

    • Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adherent mother liquor containing impurities.

    • Consider an alternative purification method, such as column chromatography, if recrystallization is ineffective.

Column Chromatography Issues

Problem: Poor separation of the product from impurities.

  • Cause: The chosen solvent system (eluent) has either too high or too low polarity.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Use a gradient elution if a single solvent system is ineffective. Start with a non-polar solvent and gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexane is a good starting point.

    • Ensure proper column packing to avoid channeling.

Problem: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound down the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small amount of acetic acid or methanol to the eluent can help to disrupt the strong interactions with the silica gel and facilitate elution.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and binary mixtures like ethanol/water or hexane/ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.[2]

  • Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system. A common starting point for phenoxyacetic acid derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate.[2]

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solubility Screening for Recrystallization

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
EthanolModerateHighGood
MethanolHighHighPoor
Ethyl AcetateModerateHighFair
AcetoneHighHighPoor
TolueneLowModerateGood
Ethanol/Water (e.g., 9:1)LowHighExcellent
Hexane/Ethyl Acetate (e.g., 3:1)LowModerateGood

Note: This table presents expected solubility based on the properties of similar compounds and should be used as a starting point for experimental screening.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis PureProduct Pure Product Analysis->ColumnChromatography Purity < 98% Analysis->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Hot Saturated Solution Cooling Cool Solution Start->Cooling OilingOut Problem: Oiling Out Cooling->OilingOut Too Concentrated / Fast Cooling NoCrystals Problem: No Crystals Cooling->NoCrystals Too Dilute CrystalsForm Crystals Form Cooling->CrystalsForm Successful ReheatAddSolvent Re-heat & Add More Solvent OilingOut->ReheatAddSolvent Concentrate Concentrate Solution NoCrystals->Concentrate Induce Scratch/Seed NoCrystals->Induce SlowCool Cool Slowly ReheatAddSolvent->SlowCool SlowCool->Cooling Concentrate->Cooling Induce->Cooling

Caption: Troubleshooting guide for common recrystallization issues.

References

stability testing of [4-(1-Adamantyl)phenoxy]acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for [4-(1-Adamantyl)phenoxy]acetic acid. The information provided is based on general principles of pharmaceutical stability testing and analytical methods suitable for aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing a stability study on this compound?

A1: The primary objectives for conducting a stability study on this compound are to:

  • Determine its shelf-life and establish a re-test period.[1][2]

  • Identify optimal storage conditions.[2]

  • Understand how its quality changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2][3]

  • Identify potential degradation products and establish the degradation pathways.[4][5]

  • Develop and validate a stability-indicating analytical method.[4]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies aim to accelerate the degradation process to predict the degradation pathways and develop stability-indicating methods.[4][6] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[7]

  • Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.[7]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room or elevated temperature.

  • Thermal Degradation: Subjecting the solid or solution to high temperatures (e.g., 40°C to 80°C), often with humidity control.[8]

  • Photostability: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[7]

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?

A3: Due to its chemical structure (aromatic carboxylic acid), the most suitable analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and robust method for quantifying the parent compound and its degradation products, especially since the aromatic ring provides a chromophore for UV detection.[9][10]

  • Liquid Chromatography with Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace-level degradation products. It is particularly useful for structure elucidation of unknown degradants.[9]

  • Gas Chromatography (GC): GC can also be used, potentially after derivatization of the carboxylic acid group, to analyze for volatile degradation products.[10]

Q4: What are the general ICH guidelines for long-term and accelerated stability testing?

A4: The International Council for Harmonisation (ICH) provides guidelines for stability testing.[3] The general conditions are:

  • Long-Term Stability: Testing is typically conducted for a minimum of 12 months at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

  • Accelerated Stability: This is a shorter study, usually 6 months, conducted under more stressful conditions, such as 40°C ± 2°C / 75% RH ± 5% RH.[3]

  • Intermediate Stability: If significant degradation is observed during accelerated testing, an intermediate study (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary.[3][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under forced degradation conditions. The compound is highly stable under the applied stress. The stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.[8] However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.
Rapid and complete degradation of the compound. The stress conditions are too aggressive.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.[7]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH for the carboxylic acid. Column degradation due to extreme pH. Incompatible column chemistry.For aromatic carboxylic acids, using a buffered mobile phase with a pH that ensures consistent ionization (typically below the pKa to ensure the neutral form) can improve peak shape.[10] Ensure the column is stable at the chosen pH. Consider a different stationary phase if peak shape issues persist.
Mass balance is not within an acceptable range (e.g., 95-105%). Undetected degradation products (e.g., lack a chromophore, are volatile, or do not elute from the column). Co-elution of the parent peak with a degradation product. Inaccurate quantification of degradation products.Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV to detect non-chromophoric degradants. Ensure the analytical method has sufficient resolution to separate all degradation products from the parent compound. If available, use relative response factors for accurate quantification of impurities.
Inconsistent results between replicate stability samples. Lack of homogeneity in the sample. Inconsistent storage conditions. Analytical method variability.Ensure thorough mixing of the sample before analysis. Verify the stability chamber is maintaining uniform temperature and humidity. Perform system suitability tests before each analytical run to ensure the method is performing consistently.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or LC-MS/MS system

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature or heat at a gentle temperature (e.g., 40-60°C) for specified time points. Withdraw aliquots, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for specified time points. Withdraw aliquots and dilute for analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a thermostatic oven at a high temperature (e.g., 70°C) for a specified period. Analyze at different time points.[8]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To determine the shelf-life and appropriate storage conditions for this compound.

Materials:

  • This compound, packaged in the proposed container closure system.

  • ICH compliant stability chambers.

  • Validated stability-indicating analytical method.

Procedure:

  • Sample Preparation: Place a sufficient number of samples of this compound in the proposed packaging into the stability chambers.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[3]

  • Testing Schedule:

    • Initial Analysis (Time 0): Perform a complete analysis of the compound before placing it in the stability chambers.

    • Accelerated Study: Test at 1, 3, and 6 months.[11]

    • Long-Term Study: Test at 3, 6, 9, 12, 18, and 24 months.

  • Analytical Tests: At each time point, assess the samples for:

    • Appearance

    • Assay of the active substance

    • Quantification of degradation products

    • Any other critical quality attributes.

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress Condition Duration Temperature % Degradation Number of Degradation Products Major Degradation Product(s) (if identified)
1 M HCl24 hours80°C
1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Thermal (Solid)7 days70°C
Photolytic1.2 million lux hoursAmbient

Table 2: Long-Term Stability Data (25°C/60%RH)

Time Point (Months) Appearance Assay (%) Total Impurities (%) Specific Degradant 1 (%)
0White Powder99.8<0.1Not Detected
3
6
9
12
18
24

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_forced_degradation Phase 2: Forced Degradation cluster_stability_study Phase 3: Formal Stability Study cluster_reporting Phase 4: Reporting start Define Stability Study Objectives protocol Develop Stability Protocol start->protocol method_dev Develop & Validate Stability-Indicating Method protocol->method_dev stress Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress analysis_fd Analyze Stressed Samples stress->analysis_fd pathway Identify Degradation Pathways analysis_fd->pathway storage Place Samples in Stability Chambers (Long-Term & Accelerated) pathway->storage testing Periodic Testing storage->testing data_analysis Data Analysis & Shelf-Life Determination testing->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for the stability testing of this compound.

signaling_pathway cluster_stress Stress Factors compound This compound degradation Degradation compound->degradation hydrolysis Hydrolysis (Acid/Base) hydrolysis->degradation oxidation Oxidation oxidation->degradation thermal Thermal thermal->degradation photo Photolysis photo->degradation products Degradation Products degradation->products

Caption: Logical relationship of stress factors leading to degradation.

References

Technical Support Center: Analysis of [4-(1-Adamantyl)phenoxy]acetic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of [4-(1-Adamantyl)phenoxy]acetic acid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound and its metabolites in biological matrices?

A1: The most common and effective techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for polar metabolites that do not require derivatization.[1][2] GC-MS is also a powerful technique but typically requires derivatization to increase the volatility and thermal stability of the acidic parent drug and its polar metabolites.[3][4][5][6]

Q2: What are the likely metabolic pathways for this compound?

A2: While specific data for this molecule is limited in the provided search results, based on the structure, likely metabolic pathways include hydroxylation of the adamantyl cage, hydroxylation of the phenyl ring, and conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxylated metabolites and the parent carboxylic acid. The primary metabolites of the structurally related compound, 2-phenoxyethanol, are phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), suggesting that hydroxylation of the aromatic ring is a key pathway.[7][8][9]

Q3: What are "matrix effects" and how can they impact my analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins).[10][11] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[10][11][12] For example, phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI).[12] It is crucial to evaluate and minimize matrix effects during method development.[11][13]

Q4: Should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: Yes, using a SIL-IS, such as a deuterated or ¹³C-labeled version of this compound, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.[14]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: The acidic analyte interacting with active sites on the column. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the analyte.- Dilute the Sample: Reduce the concentration of the injected sample. - Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions. - Adjust Mobile Phase pH: For a carboxylic acid, a lower pH (e.g., adding 0.1% formic acid) will suppress ionization and can improve peak shape.[15][16]
Low Sensitivity / Poor Signal Intensity - Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[12][17] - Suboptimal Ionization Source Parameters: Incorrect settings for temperature, gas flow, or voltage. - Analyte Instability: The compound may be degrading in the sample or on the system.- Improve Sample Cleanup: Switch from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.[11] - Optimize Chromatography: Adjust the gradient to separate the analyte from the suppression zone.[11] - Optimize MS Source: Perform tuning and optimization of source parameters using a standard solution of the analyte.[18][19] - Assess Stability: Investigate the stability of the analyte under different storage and analytical conditions.
Inconsistent Retention Times - Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections. - Mobile Phase Issues: Changes in mobile phase composition due to evaporation or improper preparation. - Pump Malfunction: Inconsistent flow rate or gradient formation.[19][20]- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[19] - Prepare Fresh Mobile Phase: Make fresh mobile phases daily and keep bottles capped.[18] - System Maintenance: Check pump performance, purge the system to remove air bubbles, and ensure check valves are functioning correctly.[19]
High Background Noise - Contamination: Contaminated solvents, reagents, sample tubes, or carryover from previous injections.[20] - Mobile Phase Additives: Some additives may contribute to high background noise.- Use High-Purity Solvents: Employ LC-MS grade solvents and reagents.[18] - Clean the System: Flush the system with a strong solvent mixture. - Inject Blanks: Run blank injections to identify the source of contamination. - Optimize Mobile Phase: Test different additives or concentrations.
GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps & Solutions
No or Low Analyte Peak - Incomplete Derivatization: The derivatization reaction did not go to completion. - Derivatization Product Instability: The derivatized analyte is degrading. - Thermal Decomposition: The analyte is degrading in the hot GC inlet.- Optimize Derivatization: Adjust reaction time, temperature, and reagent concentration. Ensure the sample is completely dry as silylation reagents are sensitive to moisture.[4][6] - Analyze Immediately: Analyze derivatized samples as soon as possible, as some derivatives are unstable.[4] - Lower Inlet Temperature: Use a lower injection port temperature.
Multiple Peaks for a Single Analyte - Incomplete Derivatization: Both derivatized and underivatized forms are present. - Formation of Isomers: Tautomerization can lead to multiple derivative products.- Force Derivatization to Completion: Use a more potent derivatizing agent or more stringent reaction conditions.[4] - Use Methoximation: For compounds with ketone groups, perform methoximation prior to silylation to prevent the formation of multiple tautomeric forms.[3][4]
Poor Chromatographic Resolution - Inappropriate GC Column: The column phase is not suitable for separating the analytes. - Suboptimal Temperature Program: The oven temperature ramp is too fast or the initial/final temperatures are not optimized.- Select an Appropriate Column: A mid-polarity column is often a good starting point for derivatized acids. - Optimize Temperature Program: Decrease the ramp rate to improve the separation of closely eluting peaks. Adjust initial and final hold times.

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma
  • Sample Preparation (Protein Precipitation): [14]

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution ([¹³C₆]-[4-(1-Adamantyl)phenoxy]acetic acid, 100 ng/mL in 50:50 methanol:water).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[14]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Ion Spray Voltage: -4500 V.

    • Temperature: 500°C.[15]

    • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values below would need to be determined experimentally)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound313.2253.2 (loss of -CH₂COOH)-20
Hydroxylated Metabolite329.2269.2-20
SIL-IS319.2259.2-20
GC-MS Method for this compound (after Derivatization)
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 200 µL of plasma, add internal standard and acidify with 50 µL of 1M HCl.

    • Extract with 1 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge and transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[4]

    • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.[3]

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or similar (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230°C.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and IS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (ESI-, MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Caption: LC-MS/MS experimental workflow for metabolite analysis.

troubleshooting_flow start Analytical Issue Encountered q1 Is the peak shape poor? start->q1 a1_yes Check for: - Column Overload - Secondary Interactions - Mobile Phase pH q1->a1_yes Yes q2 Is sensitivity low? q1->q2 No a1_yes->q2 a2_yes Investigate: - Ion Suppression - Source Parameters - Analyte Stability q2->a2_yes Yes q3 Are retention times shifting? q2->q3 No a2_yes->q3 a3_yes Verify: - Column Equilibration - Mobile Phase Integrity - Pump Performance q3->a3_yes Yes end_node Consult Instrument Manual or Contact Support q3->end_node No a3_yes->end_node

Caption: A logical troubleshooting guide for common LC-MS issues.

References

addressing off-target effects of [4-(1-Adamantyl)phenoxy]acetic acid in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of [4-(1-Adamantyl)phenoxy]acetic acid encountered during your in vitro cell culture experiments. The unique lipophilic adamantane moiety can enhance cell permeability and potency; however, it may also contribute to unintended molecular interactions. This guide will help you identify and mitigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary biological activity of this compound?

A1: Based on its structural similarity to other adamantane and phenoxyacetic acid derivatives, the primary anticipated biological activity of this compound is the modulation of inflammatory and metabolic pathways.[1][2] The adamantane moiety enhances lipophilicity, facilitating entry into cells, while the phenoxyacetic acid portion is a common scaffold for anti-inflammatory agents.[3][4]

Q2: What are the potential on-target mechanisms of action?

A2: The compound is hypothesized to act as an anti-inflammatory agent, potentially through the inhibition of key inflammatory mediators. Plausible targets include cyclooxygenase-2 (COX-2) and downstream signaling pathways such as NF-κB and MAPK.[5][6] Additionally, given the structural similarities to other phenoxyacetic acid derivatives, it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are critical regulators of metabolism and inflammation.[1]

Q3: What are the likely off-target effects to be aware of?

A3: Off-target effects are unintended molecular interactions that can lead to unexpected phenotypes or toxicity. For this compound, potential off-target effects could include promiscuous binding to other kinases, G-protein coupled receptors (GPCRs), or unrelated enzymes due to its lipophilic nature.[7] It is crucial to differentiate these from the intended on-target effects.

Q4: I am observing unexpected cytotoxicity at my target concentration. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors:

  • Off-target toxicity: The compound may be inhibiting a protein essential for cell survival.

  • Compound precipitation: At higher concentrations, the compound may come out of solution, forming aggregates that are toxic to cells.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).

We recommend performing a dose-response curve to determine the optimal non-toxic concentration range and validating that the observed phenotype is due to the on-target effect.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Anti-Inflammatory Effect

You are treating your cells (e.g., LPS-stimulated macrophages) with this compound but do not observe the expected decrease in inflammatory markers (e.g., TNF-α, IL-6, NO).

Potential Cause Troubleshooting Steps
Compound Instability or Degradation 1. Prepare fresh stock solutions for each experiment. 2. Protect the compound from light and store it as recommended. 3. Verify the compound's integrity using techniques like LC-MS.
Suboptimal Compound Concentration 1. Perform a dose-response experiment to determine the EC50 for the anti-inflammatory effect. 2. Ensure the concentrations tested are within a relevant range based on literature for similar compounds.
Cell Line Unresponsive 1. Confirm that your cell line expresses the hypothesized target (e.g., COX-2, PPARs). 2. Try a different cell line known to be responsive to anti-inflammatory agents.
Incorrect Timing of Treatment 1. Optimize the incubation time with the compound. Pre-treatment before inflammatory stimulus may be more effective than co-treatment or post-treatment.
Issue 2: Observed Phenotype Does Not Correlate with Hypothesized On-Target Activity

You observe a cellular effect (e.g., changes in cell morphology, unexpected gene expression changes) that is not readily explained by the inhibition of inflammatory pathways.

Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Perform a broad-spectrum kinase inhibition assay to identify potential off-target kinases.[7] 2. Use a structurally related but inactive analog of the compound as a negative control.
GPCR Modulation 1. Screen the compound against a panel of common GPCRs to check for unintended agonist or antagonist activity.[7]
Activation of Unrelated Signaling Pathways 1. Use pathway analysis tools on transcriptomic or proteomic data to identify unexpectedly regulated pathways. 2. Validate key hits from the pathway analysis using specific inhibitors or siRNA knockdown.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target protein in a cellular context.[8][9][10]

Materials:

  • Cells expressing the target protein of interest.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody against the target protein.

Method:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing or with lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot or ELISA.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

To identify potential off-target kinase interactions, a commercially available kinase panel screen is recommended.

General Workflow:

  • Compound Submission: Provide a sample of this compound to a contract research organization (CRO) offering kinase screening services.

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.

  • Follow-up: For any significant off-target hits, perform dose-response experiments to determine the IC50 and validate the interaction in a cell-based assay.

Visualizations

On_Target_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound Compound IKK IKK Compound->IKK Potential Inhibition MAPK MAPK Compound->MAPK Potential Inhibition COX-2 COX-2 Compound->COX-2 Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK TLR4->MAPK Activates IκB IκB IKK->IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits Inflammatory_Genes Inflammatory Gene Expression NF-κB->Inflammatory_Genes Activates MAPK->Inflammatory_Genes Activates Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammatory_Genes->COX-2 Induces Off_Target_Workflow Start Unexpected Phenotype Observed Confirm_Purity Confirm Compound Purity and Identity Start->Confirm_Purity Dose_Response Perform Dose-Response Curve for Phenotype Confirm_Purity->Dose_Response Hypothesize Hypothesize Off-Target Interaction Dose_Response->Hypothesize Kinase_Screen Broad Kinase Panel Screening Hypothesize->Kinase_Screen GPCR_Screen GPCR Panel Screening Hypothesize->GPCR_Screen CETSA Cellular Thermal Shift Assay (CETSA) for Hits Kinase_Screen->CETSA GPCR_Screen->CETSA Validate Validate Hits with Orthogonal Assays CETSA->Validate SAR Structure-Activity Relationship Studies Validate->SAR

References

Technical Support Center: Enhancing the Bioavailability of Adamantane-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of adamantane-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the bioavailability of adamantane-based drugs?

A1: The primary challenges stem from the inherent lipophilicity and poor aqueous solubility of the adamantane moiety.[1][2][3] This can lead to low dissolution rates in the gastrointestinal tract, poor absorption, and potential for rapid metabolism, all of which contribute to reduced bioavailability.[2]

Q2: What are the most common strategies to enhance the bioavailability of adamantane-based drugs?

A2: The most common strategies involve:

  • Formulation into drug delivery systems: This includes encapsulation in liposomes, complexation with cyclodextrins, and incorporation into polymeric nanoparticles.[2][4][5] These carriers can improve solubility, protect the drug from degradation, and facilitate absorption.

  • Chemical modification: Introducing hydrophilic functional groups to the adamantane structure can improve its aqueous solubility and overall pharmacokinetic profile.[3]

Q3: How do liposomes improve the bioavailability of adamantane drugs?

A3: Liposomes are lipid vesicles that can encapsulate both hydrophobic and hydrophilic drugs.[6][7] For lipophilic adamantane derivatives, the drug is typically incorporated into the lipid bilayer of the liposome.[4] This encapsulation enhances bioavailability by:

  • Improving drug solubilization in the aqueous environment of the gastrointestinal tract.

  • Protecting the drug from enzymatic degradation.[7]

  • Facilitating transport across the intestinal epithelium.[6]

Q4: What is the role of cyclodextrins in enhancing the bioavailability of adamantane drugs?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can form inclusion complexes with poorly soluble drugs like adamantane derivatives, where the adamantane moiety is encapsulated within the hydrophobic cavity.[4][9] This complexation increases the aqueous solubility and dissolution rate of the drug, which are often the rate-limiting steps for absorption.[10][11]

Q5: Can nanoparticle-based delivery systems be used for adamantane drugs?

A5: Yes, biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate adamantane drugs into nanoparticles.[12][13] These nanoparticles can protect the drug from degradation, provide controlled release, and potentially target specific tissues, thereby improving bioavailability and therapeutic efficacy.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of Adamantane Drugs in Liposomes

Problem: You are observing very low encapsulation efficiency (<10%) when preparing liposomes with an adamantane-based drug using the thin-film hydration method.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor affinity of the drug for the lipid bilayer. Optimize the lipid composition. For highly lipophilic adamantane drugs, ensure the lipid bilayer is accommodating. Experiment with different phospholipids (e.g., DSPC, DPPC) and vary the cholesterol content. Cholesterol can modulate membrane fluidity, which may impact drug incorporation.[6]
Drug precipitation during hydration. Ensure the hydration buffer is pre-heated to a temperature above the phase transition temperature (Tc) of the lipids before adding it to the lipid film. This helps to ensure the lipids are in a fluid state and can readily incorporate the drug.
Incorrect drug-to-lipid ratio. Systematically vary the drug-to-lipid molar ratio. A very high drug concentration can lead to saturation of the lipid bilayer and subsequent precipitation. Start with a lower ratio and gradually increase it to find the optimal loading capacity.
Inefficient removal of unencapsulated drug. Use a reliable method to separate the liposomes from the unencapsulated drug. Ultracentrifugation is a common method, but ensure the speed and duration are sufficient to pellet the liposomes without causing them to fuse. Size exclusion chromatography can also be an effective separation technique.
Issue 2: High Polydispersity Index (PDI) of Adamantane-Loaded Nanoparticles

Problem: The prepared adamantane-loaded PLGA nanoparticles show a high PDI (> 0.3), indicating a heterogeneous size distribution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient emulsification. Optimize the energy input during the emulsification step. For sonication, ensure the probe is properly immersed and experiment with different sonication times and amplitudes. For homogenization, vary the speed and duration.
Polymer precipitation is too rapid. Control the rate of solvent evaporation. A very rapid evaporation can lead to uncontrolled particle aggregation. Consider using a rotary evaporator with controlled temperature and pressure.
Inadequate stabilizer concentration. The concentration of the stabilizer (e.g., PVA, Pluronic F-127) is crucial for preventing particle aggregation. If the PDI is high, try increasing the stabilizer concentration in the aqueous phase.
Inappropriate solvent system. The choice of organic solvent can influence the nanoparticle formation process. Ensure the drug and polymer are fully dissolved in the organic phase. If solubility is an issue, a co-solvent system may be necessary.
Issue 3: Inconsistent Results in In Vitro Permeability Assays (PAMPA)

Problem: You are observing high variability in the apparent permeability (Papp) values for your adamantane drug formulation in a Parallel Artificial Membrane Permeability Assay (PAMPA).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete dissolution of the drug in the donor well. Ensure the drug formulation is completely dissolved in the donor buffer. Sonication or vortexing of the donor plate before starting the assay can help. The presence of undissolved particles will lead to an underestimation of permeability.
Membrane integrity issues. Always include a membrane integrity marker (e.g., Lucifer Yellow) in your assay to check for leaks in the artificial membrane. High permeability of the marker indicates a compromised membrane, and the data from those wells should be excluded.
Drug binding to the plate material. Adamantane derivatives can be "sticky" due to their lipophilicity and may adsorb to the surface of the plastic plates. Consider using low-binding plates. Also, including a small percentage of a solubilizing agent like DMSO in the buffers can help minimize non-specific binding.
Incorrect pH of the buffer. The ionization state of the drug can significantly affect its permeability. Ensure the pH of the donor and acceptor buffers is accurately prepared and maintained throughout the experiment, especially if the adamantane derivative has ionizable groups.

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies demonstrating the enhanced bioavailability of adamantane-based drugs using different formulation strategies.

Table 1: Pharmacokinetic Parameters of Paclitaxel Co-administered with Adamantyl Derivatives in Rats

Treatment Group Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Fold Increase in AUC
Paclitaxel (PTX) alone115.3 ± 23.74.0489.7 ± 105.4-
PTX + AC-603 (5 mg/kg)245.1 ± 45.84.01087.4 ± 213.62.2
PTX + AC-786 (5 mg/kg)201.9 ± 38.24.0832.5 ± 156.91.7
Data adapted from a study investigating the in vivo P-gp inhibitory effects of adamantyl derivatives.[14]

Table 2: Pharmacokinetic Parameters of a Trifluoroadamantyl Derivative

Parameter Benzamide Trifluoroadamantyl Derivative
logD7.4 4.232.83
Rat Liver t1/2 (min) 7.846.8
Rat Brain t1/2 (min) 9.675.6
Adapted from a study on the role of adamantane in drug discovery.[15]

Table 3: Pharmacokinetic Parameters of Memantine-Loaded Nanoparticles

Parameter Value
Particle Size (nm) 152.63 ± 12.95
Drug Loading (%) 98.44 ± 3.31
Encapsulation Efficiency (%) 78.7 ± 3.11
Data from a study on memantine loaded PLGA nanoparticles.[16]

Table 4: Pharmacokinetic Parameters of Saxagliptin-Loaded Lipospheres

Formulation Cmax (ng/mL) Tmax (h)
Commercial Saxagliptin99.66 ± 2.973.55 ± 2.18
Saxagliptin Lipospheres75.63 ± 3.8510.53
Adapted from a study on saxagliptin-loaded lipospheres.[17]

Experimental Protocols

Protocol 1: Preparation of Adamantane Drug-Loaded Liposomes via Thin-Film Hydration

Materials:

  • Adamantane-based drug

  • Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • Dissolve the adamantane-based drug, DSPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 7:3 (DSPC:cholesterol) with the drug at a desired drug-to-lipid ratio (e.g., 1:20 w/w).[18][19]

  • Attach the flask to a rotary evaporator. Rotate the flask at a constant speed and reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the phase transition temperature (Tc) of the lipid (e.g., 60 °C for DSPC).[18][19]

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the pre-warmed hydration buffer (above the Tc of the lipid) to the flask.[18]

  • Agitate the flask by vortexing or stirring to disperse the lipid film and form multilamellar vesicles (MLVs).[18]

  • To obtain small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography.

  • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate system (donor and acceptor plates with a microfilter)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Adamantane drug formulation

  • Donor and acceptor buffers (e.g., PBS, pH 7.4)

  • Membrane integrity marker (e.g., Lucifer Yellow)

  • Analytical instrument for drug quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate completely.[11]

  • Fill the wells of the acceptor plate with the acceptor buffer.[11]

  • Place the donor plate on top of the acceptor plate to form the "sandwich".

  • Prepare the drug solutions in the donor buffer at a known concentration. Also, prepare a solution of the membrane integrity marker.

  • Add the drug solutions and the marker solution to the donor wells.

  • Incubate the PAMPA sandwich at a controlled temperature (e.g., room temperature) for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the drug and the marker in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the drug concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Protocol 3: Preparation of Adamantane-Cyclodextrin Inclusion Complexes

Materials:

  • Adamantane derivative

  • β-Cyclodextrin (β-CD)

  • Ethanol-water mixture

Procedure:

  • Dissolve the adamantane derivative and an equimolar amount of β-CD in an ethanol-water mixture in a round-bottom flask. The optimal ethanol-water ratio may vary depending on the specific adamantane derivative.[20]

  • Stir the mixture at an elevated temperature (e.g., 80 °C) for 2-3 hours.[20]

  • Slowly cool the mixture to room temperature to allow for the formation of crystals of the inclusion complex.[20]

  • Collect the crystals by filtration and air-dry them.

  • Characterize the formation of the inclusion complex using techniques such as 1H-NMR, FT-IR, and Differential Scanning Calorimetry (DSC).

Protocol 4: Preparation of Adamantane-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

Materials:

  • Adamantane-based drug

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)[21]

  • Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol - PVA, Pluronic F-127)

Procedure:

  • Dissolve the adamantane drug and PLGA in the organic solvent to form the organic phase.[19]

  • Prepare the aqueous phase containing the stabilizer.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[21]

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess stabilizer and unencapsulated drug, and then lyophilize them for storage.

  • Characterize the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

Amantadine Mechanism of Action

Amantadine's therapeutic effects in neurological disorders are attributed to its modulation of both the glutamatergic and dopaminergic systems. It acts as a non-competitive antagonist of the NMDA receptor and also promotes the release and inhibits the reuptake of dopamine.[16][20][22]

Amantadine_Mechanism Amantadine Amantadine NMDAR NMDA Receptor Amantadine->NMDAR Antagonism Dopamine_Release Dopamine Release Amantadine->Dopamine_Release Enhances Dopamine_Reuptake Dopamine Reuptake Amantadine->Dopamine_Reuptake Inhibits Glutamate_Signal Glutamatergic Signaling Therapeutic_Effects Therapeutic Effects (e.g., in Parkinson's Disease) Glutamate_Signal->Therapeutic_Effects Modulation Synaptic_Dopamine Synaptic Dopamine Dopamine_Release->Synaptic_Dopamine Dopamine_Reuptake->Synaptic_Dopamine Synaptic_Dopamine->Therapeutic_Effects Increase

Caption: Amantadine's dual mechanism of action.

Memantine NMDA Receptor Antagonism

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It preferentially blocks the excessive receptor activation associated with excitotoxicity while preserving normal synaptic function.[8]

Memantine_Mechanism cluster_synapse Synaptic Cleft Glutamate Glutamate (Pathological Level) NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDAR Blocks Channel (Uncompetitive)

Caption: Memantine's antagonism of the NMDA receptor.

Saxagliptin DPP-4 Inhibition Pathway

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it prevents the degradation of incretin hormones like GLP-1, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[12][23]

Saxagliptin_Pathway Saxagliptin Saxagliptin DPP4 DPP-4 Enzyme Saxagliptin->DPP4 Inhibits GLP1_Active Active GLP-1 DPP4->GLP1_Active Degrades GLP1_Inactive Inactive GLP-1 Pancreas Pancreatic β-cells GLP1_Active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Control Insulin->Glucose Improves

Caption: Saxagliptin's inhibition of the DPP-4 enzyme.

Experimental Workflow for In Vivo Bioavailability Study

This workflow outlines the key steps in conducting an in vivo pharmacokinetic study to assess the bioavailability of an adamantane drug formulation.

InVivo_Workflow A Animal Dosing (e.g., Oral Gavage) B Serial Blood Sampling (e.g., Tail Vein) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation/Extraction) C->D E LC-MS/MS Analysis (Drug Quantification) D->E F Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax) E->F G Bioavailability Assessment (Compare Formulations) F->G

Caption: Workflow for an in vivo bioavailability study.

References

protocol adjustments for reproducible results with [4-(1-Adamantyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [4-(1-Adamantyl)phenoxy]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible results in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a synthetic organic compound characterized by a bulky, lipophilic adamantyl group attached to a phenoxyacetic acid moiety. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research. It is primarily investigated for its potential anti-inflammatory, analgesic, and antipyretic properties. The adamantane group can enhance drug-like properties, such as improved metabolic stability and membrane permeability.

Q2: What is the proposed mechanism of action for this compound?

The proposed mechanism of action for this compound and related phenoxyacetic acid derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. By inhibiting COX-2, the compound blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. Furthermore, its anti-inflammatory effects may also be mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes.

Q3: How should I dissolve and handle this compound for in vitro experiments?

Due to its high lipophilicity, this compound is poorly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Dissolve the compound in 100% DMSO to create a stock solution of 10-50 mM. Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v). To avoid precipitation, add the DMSO stock to the media dropwise while vortexing or swirling the tube.

Q4: I am observing precipitation of the compound in my cell culture medium. What can I do?

Precipitation, or "crashing out," is a common issue with hydrophobic compounds when diluted into aqueous media.[1] Here are some troubleshooting steps:

  • Decrease Final Concentration: The compound may be exceeding its solubility limit in the final culture medium. Try using a lower final concentration.

  • Optimize Serum Concentration: Serum proteins, like albumin, can help solubilize hydrophobic compounds.[1] However, high serum concentrations might also sequester the compound, reducing its effective concentration. If your cell line permits, you can experiment with varying serum percentages.

  • Use a Carrier Protein: Bovine serum albumin (BSA) can be added to the medium to improve the solubility of lipophilic compounds.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in culture medium to gradually decrease the solvent concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results in cell-based assays. 1. Compound Precipitation: The compound is not fully dissolved in the culture medium. 2. Inaccurate Pipetting: Errors in pipetting viscous DMSO stock solutions. 3. Cell Line Variability: Different cell passages may respond differently. 4. Reagent Degradation: Compound may be unstable in solution over time.1. Visually inspect the media for precipitation after adding the compound. Follow the solubilization tips in the FAQs. 2. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO stocks. 3. Use cells within a consistent and low passage number range. 4. Prepare fresh working solutions from a frozen stock for each experiment.
High background in Prostaglandin E2 (PGE2) ELISA. 1. Incomplete Washing: Residual unbound reagents can cause high background. 2. Cross-reactivity: Other eicosanoids in the sample may be cross-reacting with the antibody. 3. Contaminated Reagents: Buffers or solutions may be contaminated.1. Ensure thorough washing of the plate according to the manufacturer's protocol. Increase the number of wash steps if necessary. 2. Refer to the ELISA kit's manual for cross-reactivity data. 3. Use fresh, sterile buffers and reagents.
Low signal or no effect in COX-2 inhibition assay. 1. Inactive Compound: The compound may have degraded. 2. Insufficient Concentration: The concentrations tested may be too low to elicit a response. 3. Enzyme Inactivity: The COX-2 enzyme may be inactive. 4. Assay Interference: Components in the test compound solution (e.g., high DMSO concentration) may be interfering with the assay.1. Use a fresh aliquot of the compound. 2. Perform a dose-response experiment with a wider concentration range. 3. Run a positive control (e.g., celecoxib) to ensure the enzyme is active. 4. Ensure the final DMSO concentration in the assay is within the recommended limits for the specific kit.

Quantitative Data Summary

Note: As specific experimental data for this compound is limited in publicly available literature, the following tables provide representative data from studies on structurally related phenoxyacetic acid and adamantane derivatives. This information should be used as a guideline for initial experimental design.

Table 1: Representative Cytotoxicity of Related Adamantane Derivatives

Cell LineAssay TypeIncubation Time (hours)Representative IC50 (µM)
A549 (Human Lung Carcinoma)MTT Assay48>100
L929 (Mouse Fibroblast)MTT Assay48>100
HeLa (Human Cervical Cancer)MTT Assay48>100
T47D (Human Breast Cancer)MTT Assay48>100

Data is representative of adamantane derivatives and suggests low cytotoxicity at typical screening concentrations.[2]

Table 2: Representative COX-2 Inhibition by Structurally Related Phenoxyacetic Acid Derivatives

Compound TypeEnzyme SourceAssay MethodRepresentative IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Thiophene-3-carboxamide derivativeOvine COX-1, Human COX-2Colorimetric0.2967.24
Benzimidazole derivativeOvine COX-1, Human COX-2Colorimetric8.2>12.1

This data for structurally related compounds suggests that phenoxyacetic acid derivatives can be potent and selective COX-2 inhibitors.[3][4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general method to assess the cytotoxicity of this compound.

Materials:

  • Human cancer cell line (e.g., A549)

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare a 50 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO).

  • Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[2][5][6][7][8]

Protocol 2: Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol describes the measurement of PGE2 in the supernatant of cells treated with this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Commercial PGE2 ELISA kit

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.[1][9][10][11]

  • Generate a standard curve and determine the concentration of PGE2 in each sample.

Visualizations

Signaling Pathways

G Simplified Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin E2 Prostaglandin E2 COX-2->Prostaglandin E2 Inflammation Inflammation Prostaglandin E2->Inflammation IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPK MAPK MAPK->NF-κB_n activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription Pro-inflammatory Genes->COX-2 LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK Compound This compound Compound->COX-2 inhibits Compound->IKK may inhibit Compound->MAPK may inhibit

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow

G Experimental Workflow for In Vitro Evaluation cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Assays cluster_3 Data Analysis Stock Prepare DMSO Stock (10-50 mM) Working Prepare Working Solutions in Media Stock->Working Treat Treat Cells with Compound Working->Treat Seed Seed Cells in Multi-well Plates Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability PGE2 PGE2 ELISA Treat->PGE2 Western Western Blot (NF-κB, MAPK) Treat->Western IC50 Calculate IC50 Values Viability->IC50 PGE2_Analysis Quantify PGE2 Levels PGE2->PGE2_Analysis Protein_Analysis Analyze Protein Expression Western->Protein_Analysis

Caption: A typical workflow for evaluating the in vitro effects of the compound.

References

minimizing degradation of [4-(1-Adamantyl)phenoxy]acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [4-(1-Adamantyl)phenoxy]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common issues encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound are expected to be hydrolysis (especially under acidic or basic conditions), oxidation, and photodegradation. The ether linkage and the aromatic ring are the most likely sites of chemical instability.

Q2: What is the general stability profile of adamantane-containing compounds?

A2: The adamantane moiety itself is highly stable due to its rigid, strain-free cage-like structure. This inherent stability can often impart increased metabolic and chemical stability to a parent molecule. However, the overall stability of a derivative like this compound is also dictated by its other functional groups.

Q3: How can I minimize the degradation of my this compound solution during storage?

A3: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8°C or frozen at -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. The choice of solvent is also critical; a neutral, aprotic solvent is generally preferred for long-term storage.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my compound. What could be the cause?

A4: Unexpected peaks can arise from several sources, including degradation products, impurities in the starting material, or contaminants from your experimental setup (e.g., solvent impurities, leaching from plasticware). It is crucial to run a blank (solvent only) and a control (time-zero) sample to identify the source of these peaks.

Q5: How does the bulky adamantyl group influence the degradation of the phenoxyacetic acid moiety?

A5: The bulky adamantyl group may sterically hinder the approach of reactants to the ether linkage and the aromatic ring, potentially slowing down degradation reactions compared to smaller analogs. However, it is also lipophilic, which can influence its solubility and interaction with its environment, indirectly affecting its stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
Possible Cause Troubleshooting Steps
Hydrolysis - Ensure the pH of your solution is near neutral (pH 6-8).- If your experimental conditions require acidic or basic pH, prepare fresh solutions before use and minimize the time the compound is in that environment.- Consider using a buffered solution to maintain a stable pH.
Oxidation - Degas your solvent before preparing the solution to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Avoid using solvents that can generate peroxides over time (e.g., unstabilized THF, dioxane).
Photodegradation - Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup and analysis.
Adsorption to Surfaces - The hydrophobic adamantyl group may cause the compound to adsorb to plastic or glass surfaces.- Consider using silanized glassware or polypropylene tubes.- Include a small percentage of an organic solvent like acetonitrile or methanol in aqueous solutions to reduce adsorption.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Inconsistent Solution Preparation - Use a calibrated analytical balance and volumetric flasks for accurate concentration preparation.- Ensure the compound is fully dissolved before use; sonication may be helpful.- Prepare a fresh stock solution for each set of experiments.
Variable Storage Conditions - Strictly control the temperature and light exposure of your stored solutions.- Avoid repeated freeze-thaw cycles if solutions are stored frozen. Aliquot stock solutions into smaller volumes.
Solvent Evaporation - Use tightly sealed containers, especially for volatile organic solvents.- Parafilm can be used to further seal caps for long-term storage.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound. Disclaimer: This data is for demonstration purposes only and is not derived from actual experimental results for this specific compound. It serves to illustrate how quantitative data on degradation can be presented.

Table 1: Illustrative Degradation of this compound under Different Stress Conditions

Stress ConditionDuration (hours)Remaining this compound (%)
0.1 M HCl at 60°C2485.2
0.1 M NaOH at 60°C2478.5
5% H₂O₂ at RT2492.1
Thermal (80°C)4895.8
Photolytic (ICH Q1B)2489.4

Table 2: Illustrative Purity Analysis by a Stability-Indicating HPLC Method

Stress ConditionMain Peak Purity (%)Major Degradation Product Peak Area (%)
0.1 M HCl at 60°C98.91.1
0.1 M NaOH at 60°C97.52.3
5% H₂O₂ at RT99.20.8
Thermal (80°C)99.50.5
Photolytic (ICH Q1B)99.01.0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C.

    • Oxidation: Mix the stock solution with 5% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C, protected from light. A solid sample of the compound should also be stored under the same conditions.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

    • Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Method Development:

    • Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Wavelength Selection: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

    • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good separation between the parent compound and any degradation peaks observed in the stressed samples. The goal is to have a resolution of >1.5 between all peaks.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the method can resolve the main peak from all degradation products.

Visualizations

G cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Acid/Base Hydrolysis Compound->Hydrolysis Ether cleavage Oxidation Oxidation Compound->Oxidation Ring hydroxylation Photodegradation Photodegradation Compound->Photodegradation Radical reactions Degradant1 4-(1-Adamantyl)phenol + Glycolic Acid Hydrolysis->Degradant1 Degradant2 Hydroxylated derivatives Oxidation->Degradant2 Degradant3 Ring-opened products Photodegradation->Degradant3

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Dilute Dilute Sample Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Data Data Analysis: - % Degradation - Peak Purity - Identify Degradants Analyze->Data End End: Establish Degradation Profile Data->End

Caption: Workflow for a forced degradation study.

G cluster_logic Troubleshooting Logic for Unexpected Chromatographic Peaks Start Unexpected Peak Observed CheckBlank Analyze Solvent Blank Start->CheckBlank CheckControl Analyze Time-Zero Control CheckBlank->CheckControl Peak Absent SolventImpurity Source: Solvent Impurity CheckBlank->SolventImpurity Peak Present StartingMaterialImpurity Source: Starting Material Impurity CheckControl->StartingMaterialImpurity Peak Present DegradationProduct Source: Degradation Product CheckControl->DegradationProduct Peak Absent

Validation & Comparative

validation of [4-(1-Adamantyl)phenoxy]acetic acid's inhibitory effect on COX enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of [4-(1-Adamantyl)phenoxy]acetic acid in the Context of Established COX Inhibitors

This guide provides a comparative overview of the inhibitory effects of various non-steroidal anti-inflammatory drugs (NSAIDs) on cyclooxygenase (COX) enzymes. While direct experimental data on the COX inhibitory activity of this compound is not extensively available in publicly accessible literature, this document serves as a valuable resource by comparing well-characterized COX inhibitors. This allows researchers to understand the landscape of COX inhibition and provides a framework for the potential evaluation of novel compounds like this compound.

Recent research into related chemical structures, such as other adamantyl derivatives and phenoxy acetic acid derivatives, has shown varied interactions with COX enzymes. Some adamantyl analogues of paracetamol have been found to not exert their analgesic effects through COX inhibition[1]. Conversely, theoretical studies on other adamantyl derivatives suggest potential interactions with both COX-1 and COX-2[2]. Furthermore, novel phenoxy acetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors, indicating the potential of this chemical class[3]. These findings underscore the importance of empirical testing for each unique compound.

Quantitative Comparison of Established COX Inhibitors

The inhibitory potency of NSAIDs against COX-1 and COX-2 is commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is a key indicator of a drug's selectivity for the COX-2 isozyme.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio (Selectivity for COX-2)
Celecoxib 4 - 820.003 - 6.86.6 - >11[4][5][6]
Rofecoxib >1000.018 - 25>4 - 35.5[4][7][8]
Ibuprofen 12 - 17.413.1 - 3700.15 - 28.46[4][9]
Naproxen 5.6 - 35.480.18 - 64.62Non-selective, with some studies indicating slight COX-1 preference[10][11]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as the enzyme source (e.g., human, ovine) and the specific assay used (e.g., purified enzyme, whole blood assay)[6][9]. The data presented represents a range from published literature.

Experimental Protocols for COX Inhibition Assays

Accurate determination of COX inhibitory activity is crucial for the characterization of potential new drugs. The following are outlines of commonly employed experimental protocols.

Purified Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the enzyme, a heme cofactor, and the test compound at various concentrations[12].

  • Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C to allow for binding[12].

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid[13].

  • Quantification of Prostaglandin Production: After a set incubation time (e.g., 2 minutes), terminate the reaction. The amount of prostaglandin E2 (PGE2) produced is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[14][15].

  • Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound's concentration. A non-linear regression analysis is used to calculate the IC50 value[16].

Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of NSAID activity by accounting for factors such as protein binding.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes within a whole blood sample.

Methodology:

  • COX-1 Activity (Thromboxane B2 Production):

    • Collect whole blood from healthy, drug-free donors.

    • Aliquot the blood and incubate with various concentrations of the test compound or a vehicle control.

    • Allow the blood to clot, which triggers platelet activation and subsequent COX-1-mediated synthesis of thromboxane B2 (TXB2)[9].

    • Separate the serum via centrifugation.

    • Quantify TXB2 levels using an ELISA[9].

    • The IC50 value for COX-1 is the concentration of the drug that causes a 50% reduction in TXB2 production[9].

  • COX-2 Activity (Prostaglandin E2 Production):

    • Use heparinized whole blood to prevent clotting.

    • Incubate aliquots of blood with various concentrations of the test compound or vehicle control.

    • Add lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes[9][13].

    • Incubate the samples (e.g., for 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis[13].

    • Separate the plasma by centrifugation.

    • Quantify PGE2 levels using an ELISA[9].

    • The IC50 value for COX-2 is the concentration of the drug that causes a 50% reduction in PGE2 production[13].

Visualizing COX Inhibition and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for determining COX inhibition.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (GI Protection, Platelets) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) PGH2_2->Prostaglandins_Inflammatory NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors Selective_COX2_Inhibitors->COX2

Caption: Mechanism of COX inhibition by NSAIDs.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor dilutions) Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Incubate_Enzyme_Inhibitor->Initiate_Reaction Terminate_Reaction Terminate Reaction Initiate_Reaction->Terminate_Reaction Quantify_Prostaglandins Quantify Prostaglandins (e.g., ELISA) Terminate_Reaction->Quantify_Prostaglandins Calculate_Inhibition Calculate % Inhibition Quantify_Prostaglandins->Calculate_Inhibition Determine_IC50 Determine IC50 (Dose-Response Curve) Calculate_Inhibition->Determine_IC50

Caption: Generalized workflow for COX inhibition assay.

References

A Comparative Analysis of an Adamantyl-Containing Acetic Acid Derivative and Standard Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative efficacy analysis of a novel adamantyl-containing compound, as a representative of adamantyl-based analgesics, against established pain medications. Due to the limited publicly available data on "[4-(1-Adamantyl)phenoxy]acetic acid," this guide utilizes data from a structurally related adamantyl analogue of paracetamol, referred to herein as "Compound Ad-P," which has been evaluated in preclinical pain models.[1][2] This analogue serves as a valuable proxy for understanding the potential analgesic profile of this chemical class.

The following sections detail the compound's proposed mechanism of action, its analgesic efficacy in the acetic acid-induced writhing test compared to paracetamol and morphine, the experimental protocol used to generate these findings, and visual representations of the relevant biological pathway and experimental workflow.

Mechanism of Action: A Novel Approach to Analgesia

Compound Ad-P is proposed to exert its analgesic effects through a distinct mechanism compared to traditional pain relievers. While many common analgesics target cyclooxygenase (COX) enzymes or opioid receptors, Compound Ad-P acts as a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons and is involved in the detection of noxious chemical and thermal stimuli, as well as in inflammatory pain states.[3][4][5] By blocking this channel, Compound Ad-P can inhibit the transmission of pain signals.

In contrast, paracetamol has a more complex and not fully elucidated mechanism, which is thought to involve central inhibition of COX enzymes and modulation of the endocannabinoid system.[6][7][8] Morphine, a classic opioid analgesic, exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor, in the central nervous system.[9][10][11]

Comparative Analgesic Efficacy

The analgesic efficacy of Compound Ad-P was evaluated using the acetic acid-induced writhing test in mice, a standard model for assessing peripherally acting analgesics.[12][13][14] The results are summarized in the table below, alongside data for paracetamol and morphine from the same study for direct comparison.[15][16]

CompoundDosage (mg/kg, i.p.)Mean Number of Writhes (± SEM)% Inhibition of Writhing
Vehicle (Control)-25.4 ± 0.80%
Paracetamol100Not explicitly stated, but 40% reduction~40%
Paracetamol200No significant increase in effect~40%
Morphine5Not explicitly stated, but 75% reduction~75%
Compound Ad-P250Significant reductionDose-dependent
Compound Ad-P375Significant reductionDose-dependent
Compound Ad-P500Significant reductionDose-dependent
Compound Ad-P 750 Similar to Morphine ~75%

Data synthesized from Fresno et al. (2014).[15][16]

As the data indicates, Compound Ad-P demonstrated a dose-dependent analgesic effect.[16] At its highest tested dose (750 mg/kg), the efficacy of Compound Ad-P was comparable to that of morphine (5 mg/kg) and significantly greater than that of paracetamol (100 and 200 mg/kg) in this model.[2][15]

Experimental Protocol: Acetic Acid-Induced Writhing Test

The following protocol outlines the methodology used to assess the analgesic properties of the test compounds.

Objective: To evaluate the peripheral analgesic activity of a test compound by measuring the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Animals: Male Swiss albino mice (20-25 g) are typically used.[15]

Materials:

  • Test compounds (e.g., Compound Ad-P)

  • Standard drugs (e.g., paracetamol, morphine)

  • Vehicle (e.g., normal saline)

  • Acetic acid solution (0.6% - 2% in distilled water)[15][17]

  • Syringes and needles for intraperitoneal (i.p.) administration

  • Observation chambers (transparent)

  • Timer

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Grouping and Administration:

    • Animals are randomly divided into control and experimental groups.[12]

    • The vehicle is administered to the control group.

    • The standard drugs and test compounds are administered to the respective experimental groups at various doses. Administration is typically via the intraperitoneal (i.p.) route.[15]

  • Induction of Writhing:

    • Thirty minutes after the administration of the test compounds, standard drugs, or vehicle, each mouse is injected intraperitoneally with a 2% acetic acid solution.[15]

  • Observation:

    • Immediately after the acetic acid injection, each mouse is placed in an individual transparent observation chamber.[15]

    • After a 5-minute latency period, the number of writhes is counted for a 10-minute observation period.[15] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[14][15]

  • Data Analysis:

    • The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of Compound Ad-P and the experimental workflow.

TRPA1_Signaling_Pathway cluster_0 Nociceptive Neuron Membrane Noxious_Stimuli Noxious Stimuli (e.g., from inflammation) TRPA1_Channel TRPA1 Channel Noxious_Stimuli->TRPA1_Channel Activates Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Allows Compound_AdP Compound Ad-P (Antagonist) Compound_AdP->TRPA1_Channel Blocks Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal

Caption: Proposed mechanism of Compound Ad-P via TRPA1 antagonism.

Writhing_Test_Workflow Start Start: Grouping of Mice Drug_Admin Administer Test Compound, Standard Drug, or Vehicle (i.p.) Start->Drug_Admin Wait Wait 30 Minutes Drug_Admin->Wait Acetic_Acid Inject Acetic Acid (i.p.) Wait->Acetic_Acid Observation Observe and Count Writhes (for 10 minutes after a 5-minute latency) Acetic_Acid->Observation Data_Analysis Calculate % Inhibition of Writhing Observation->Data_Analysis End End: Compare Efficacy Data_Analysis->End

References

Structure-Activity Relationship of [4-(1-Adamantyl)phenoxy]acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantyl moiety is a well-regarded pharmacophore in medicinal chemistry, known for its ability to enhance the lipophilicity and modulate the pharmacological properties of parent compounds. When incorporated into the phenoxyacetic acid scaffold, it presents a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to [4-(1-Adamantyl)phenoxy]acetic acid, with a focus on their potential anti-inflammatory and anticancer activities. Due to the limited availability of comprehensive SAR studies on the exact this compound scaffold, this guide draws upon data from structurally related adamantane-containing compounds and phenoxyacetic acid derivatives to infer potential SAR trends.

Comparative Analysis of Biological Activity

The following tables summarize the biological activities of various adamantane derivatives and phenoxyacetic acid analogs, providing a basis for understanding the potential impact of structural modifications on the this compound core.

Table 1: Anti-inflammatory Activity of Adamantyl-Triazole Analogs

A series of 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The data suggests that small alkyl or arylmethyl substituents at the 4-position of the triazole ring are favorable for activity.[1]

Compound IDR-Group at 4-positionAnti-inflammatory Activity (% inhibition at 100 mg/kg)Analgesic Activity (% protection)
3a Methyl7568
3b Ethyl7265
3f Benzyl7062
Table 2: Anticancer Activity of Adamantane Phenylalkylamine Derivatives

Several 4-(1-Adamantyl) phenylalkylamines have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The nature of the amine moiety and the length of the alkyl spacer were found to influence the cytotoxic effects.

Compound IDLinker and Amine MoietyCancer Cell LineIC50 (µM)
1a -CH2-PiperazinePC-3 (Prostate)5.2
1b -CH2-N-MethylpiperazinePC-3 (Prostate)4.8
1c -CH2-PiperidinePC-3 (Prostate)8.1
4a -(CH2)3-PiperazineA549 (Lung)3.5

Note: The synthesis of 2-(4-(adamantan-1-yl)phenoxy)acetic acid has been reported as an intermediate in the preparation of related antiproliferative agents, suggesting the potential of this core structure in cancer research.[2]

Experimental Protocols

Synthesis of 3-(1-Adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles[1]

A mixture of 1-adamantanecarboxylic acid hydrazide (0.01 mol) and the appropriate isothiocyanate (0.011 mol) in ethanol (50 mL) was refluxed for 4-6 hours. The resulting thiosemicarbazide was then refluxed with 8% aqueous sodium hydroxide (20 mL) for 3-5 hours. After cooling, the solution was acidified with dilute hydrochloric acid to precipitate the triazole derivative, which was then recrystallized from ethanol.

Carrageenan-Induced Paw Edema Assay[1]

Male Wistar rats were divided into groups. One hour after oral administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.

In Vitro Anticancer Activity Assay[2]

The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and processes related to the structure-activity relationship studies of these compounds.

SAR_General_Concepts cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Activity Core This compound Adamantyl_Mod Adamantyl Group (Lipophilicity, Steric Hindrance) Core->Adamantyl_Mod Modify Phenoxy_Mod Phenoxy Ring (Substitution Pattern) Core->Phenoxy_Mod Modify Acetic_Acid_Mod Acetic Acid Moiety (Acidity, Linker Length) Core->Acetic_Acid_Mod Modify Activity Anti-inflammatory / Anticancer Adamantyl_Mod->Activity Phenoxy_Mod->Activity Acetic_Acid_Mod->Activity Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Biological Screening (e.g., Enzyme Assays, Cytotoxicity) purification->in_vitro in_vivo In Vivo Efficacy Studies (e.g., Animal Models) in_vitro->in_vivo Active Compounds sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

A Head-to-Head Comparison of Synthesis Routes for [4-(1-Adamantyl)phenoxy]acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to [4-(1-Adamantyl)phenoxy]acetic acid, a compound of interest in medicinal chemistry due to the unique properties conferred by its adamantyl moiety.

The bulky, lipophilic adamantane cage is a sought-after substituent in drug design, often enhancing metabolic stability and modulating receptor interactions. This compound, incorporating this group, presents a scaffold with potential applications in various therapeutic areas, including as an anti-inflammatory and anti-cancer agent, and as a modulator of peroxisome proliferator-activated receptors (PPARs).[1][2][3][4][5] This guide outlines two distinct synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthesis Routes

Two principal routes for the synthesis of this compound have been identified and evaluated:

  • Route 1: Two-Step Synthesis via Friedel-Crafts Alkylation and Williamson Ether Synthesis. This classic approach involves the initial alkylation of phenol with an adamantyl source, followed by the etherification of the resulting 4-(1-adamantyl)phenol.

  • Route 2: Direct One-Pot Williamson Ether Synthesis. A more streamlined approach where 4-(1-adamantyl)phenol is directly converted to the target carboxylic acid.

The following table summarizes the key quantitative metrics for each route, based on reported experimental data.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Williamson Ether Synthesis
Overall Yield ~65% (calculated from two steps)61.3%[6]
Starting Materials Phenol, 1-Bromoadamantane, Chloroacetic acid derivative4-(1-Adamantyl)phenol, Ethyl 2-bromoacetate
Number of Steps 21
Key Intermediates 4-(1-Adamantyl)phenolNone
Reaction Time Step 1: 12 hours; Step 2: OvernightOvernight[6]
Purification Column chromatography after each stepColumn chromatography[6]

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of 4-(1-Adamantyl)phenol (Friedel-Crafts Alkylation)

This procedure is adapted from a reported synthesis of 4-(adamantan-1-yl)phenol.

Materials:

  • Phenol (2.0 mol)

  • 1-Bromoadamantane (0.50 mol)

Procedure:

  • A mixture of phenol and 1-bromoadamantane is heated at 120°C for 12 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled solution is poured into 2 L of hot water and stirred to precipitate the product.

  • The precipitate is collected by filtration, washed three times with hot water, and dried under vacuum to yield 4-(1-adamantyl)phenol.

    • Reported Yield: 80%

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This is a general procedure adapted from the synthesis of similar phenoxyacetic acids.[7][8]

Materials:

  • 4-(1-Adamantyl)phenol (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 4-(1-adamantyl)phenol in a 1:1 mixture of THF and water.

  • Add sodium hydroxide and stir until the phenol is fully deprotonated.

  • Add ethyl bromoacetate and stir the reaction mixture at room temperature overnight.

  • Upon completion, acidify the reaction mixture to pH 2 with 10% HCl.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are concentrated, and the crude product is purified by silica gel column chromatography to afford ethyl [4-(1-adamantyl)phenoxy]acetate.

  • The ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water. After an overnight reaction, the mixture is acidified, and the product is extracted to yield this compound.

Route 2: Direct Williamson Ether Synthesis

This protocol is based on a reported synthesis of 2-(4-(1-adamantyl)phenoxy)acetic acid.[6]

Materials:

  • Ethyl 2-(4-(1-adamantyl)phenoxy)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of ethyl 2-(4-(1-adamantyl)phenoxy)acetate (3.50 mmol) in a 1:1 mixture of THF and water (20.0 mL), add LiOH·H₂O (7.00 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, acidify the mixture with 10% HCl solution to a pH of 2.

  • Extract the product with ethyl acetate.

  • Concentrate the organic phase and purify the residue by silica gel column chromatography (eluent: CH₂Cl₂/MeOH = 30:1) to give this compound as a white solid.[6]

    • Reported Yield: 61.3%[6]

Visualizing the Synthetic Pathways

To further clarify the reaction workflows, the following diagrams illustrate the two synthetic routes.

Synthesis_Route_1 cluster_0 Step 1 cluster_1 Step 2 phenol Phenol intermediate 4-(1-Adamantyl)phenol phenol->intermediate Friedel-Crafts Alkylation adamantane 1-Bromoadamantane adamantane->intermediate product This compound intermediate->product Williamson Ether Synthesis & Hydrolysis reagent1 Heat (120°C) chloroacetate Ethyl bromoacetate chloroacetate->product base NaOH hydrolysis LiOH, H₂O

Caption: Workflow for the two-step synthesis of this compound.

Synthesis_Route_2 cluster_0 One-Pot Reaction start 4-(1-Adamantyl)phenol product This compound start->product Direct Williamson Ether Synthesis & Hydrolysis reagent Ethyl 2-bromoacetate reagent->product hydrolysis LiOH·H₂O, THF/H₂O

Caption: Workflow for the direct, one-pot synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Adamantane-containing compounds and phenoxyacetic acid derivatives have been investigated for a range of biological activities. Notably, some phenoxyacetic acid derivatives are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of metabolism, inflammation, and cell differentiation.[3][9] The activation of PPARs can lead to downstream effects on gene expression, influencing various physiological processes.

The following diagram illustrates a simplified signaling pathway for PPAR activation, a potential mechanism of action for this compound.

PPAR_Signaling ligand This compound (Ligand) receptor PPAR ligand->receptor Binds to complex PPAR-RXR Heterodimer receptor->complex rxr RXR rxr->complex p_response Peroxisome Proliferator Response Element (PPRE) complex->p_response Binds to gene_exp Target Gene Expression p_response->gene_exp Regulates biological_effects Metabolic Regulation, Anti-inflammatory Effects, Cell Differentiation gene_exp->biological_effects Leads to

References

Validating the Therapeutic Potential of [4-(1-Adamantyl)phenoxy]acetic Acid in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [4-(1-Adamantyl)phenoxy]acetic acid (APAA) and its potential as a therapeutic agent for pancreatic cancer. While direct experimental data for APAA in this context is limited, this guide draws upon robust evidence from structurally similar adamantyl retinoid-related molecules (ARRs) to validate its hypothesized therapeutic target and mechanism of action. The guide compares the performance of these APAA surrogates with the established retinoid X receptor (RXR) agonist, Bexarotene, and outlines detailed experimental protocols to facilitate further research and validation.

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, with a pressing need for novel therapeutic strategies. Adamantyl-containing compounds have emerged as a promising class of molecules with antiproliferative properties. This guide focuses on this compound (APAA), postulating its therapeutic efficacy through the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Wnt/β-catenin signaling pathways, leading to the induction of apoptosis in pancreatic cancer cells. This mechanism is supported by studies on closely related adamantyl retinoid-related molecules, such as 3-Cl-AHPC and AHP3. In contrast, the alternative drug Bexarotene, an RXR agonist, primarily functions by activating RXR-mediated gene transcription to induce apoptosis. This guide presents a comparative overview of these distinct mechanisms and provides the necessary experimental framework for the direct validation of APAA's therapeutic potential.

Comparative Performance of APAA Analogs and Alternatives

CompoundTherapeutic TargetPancreatic Cancer Cell LineEndpointIC50 / EffectReference
3-Cl-AHPC IGF-1R, Wnt/β-cateninPANC-1, Capan-2, MiaPaCa-2Growth Inhibition, ApoptosisGrowth inhibition and apoptosis induction observed[1]
Bexarotene Retinoid X Receptor (RXR)Embryonic Carcinoma CellsReduction of Drug ResistanceEffective in reducing drug resistance[2]
AGN194204 (RXR-selective) Retinoid X Receptor (RXR)MIA PaCa-2, BxPC-3Proliferation Inhibition10-100x more effective than RAR-selective retinoids[3]
Gemcitabine DNA Synthesis InhibitionPANC-1Cell ViabilityIC50 ~4.1 pM[4]
Cisplatin DNA Cross-linkingPANC-1Cell ViabilityIC50 > 10,000 nM (largely insensitive)[5]

Note: The data presented is compiled from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Signaling Pathways and Mechanism of Action

Proposed Mechanism of this compound (APAA)

Based on evidence from analogous adamantyl retinoid-related molecules, APAA is hypothesized to induce apoptosis in pancreatic cancer cells through the dual inhibition of the IGF-1R and Wnt/β-catenin signaling pathways.

  • Inhibition of IGF-1R Signaling: APAA analogs have been shown to decrease the expression of IGF-1R. This leads to reduced downstream signaling through pathways like PI3K/Akt, which are crucial for cell survival and proliferation.

  • Inhibition of Wnt/β-catenin Signaling: These compounds also lead to a decrease in the nuclear localization of β-catenin, a key transcriptional co-activator in the Wnt pathway. This results in the downregulation of Wnt target genes, such as cyclin D1 and c-Myc, which are critical for cell cycle progression.

The convergence of these two inhibitory actions culminates in the induction of apoptosis.

APAA_Mechanism APAA [4-(1-Adamantyl)phenoxy] acetic acid (APAA) IGF1R IGF1R APAA->IGF1R Inhibits Expression beta_catenin_cyto beta_catenin_cyto APAA->beta_catenin_cyto Promotes Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled IGF1 IGF-1 IGF1->IGF1R PI3K_Akt PI3K_Akt IGF1R->PI3K_Akt beta_catenin_nuc beta_catenin_nuc beta_catenin_cyto->beta_catenin_nuc Translocation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Destruction_Complex Destruction_Complex Frizzled->Destruction_Complex Inhibits Destruction_Complex->beta_catenin_cyto Degrades TCF_LEF TCF_LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target_Genes TCF_LEF->Target_Genes Activates Transcription Target_Genes->Apoptosis Inhibits

Mechanism of Bexarotene

Bexarotene is a synthetic retinoid that selectively activates Retinoid X Receptors (RXRs).[6] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression.[4] Upon activation by Bexarotene, RXR-containing heterodimers bind to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes. This leads to the modulation of genes involved in cell differentiation, proliferation, and apoptosis, ultimately inhibiting tumor growth.[4][6]

Bexarotene_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bexarotene Bexarotene RXR_cyto RXR Bexarotene->RXR_cyto Binds & Activates RXR_nuc RXR RXR_cyto->RXR_nuc RAR_cyto RAR RAR_nuc RAR RAR_cyto->RAR_nuc RXR_nuc->RAR_nuc Heterodimerizes RXRE RXRE (DNA) RXR_nuc->RXRE Binds RAR_nuc->RXRE Binds Target_Genes Target Genes RXRE->Target_Genes Regulates Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Induces

Key Experimental Protocols

This section provides detailed methodologies for key experiments to validate the therapeutic target and efficacy of APAA in pancreatic cancer cell lines such as PANC-1, Capan-2, and MiaPaCa-2.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of APAA on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, Capan-2, MiaPaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (APAA)

  • Bexarotene (as a comparator)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of APAA and Bexarotene in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with APAA/Bexarotene A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and the IGF-1R/Wnt-β-catenin pathways.

Materials:

  • Pancreatic cancer cells

  • APAA and Bexarotene

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP, anti-cleaved Caspase-3, anti-p-IGF-1R, anti-IGF-1R, anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with APAA or Bexarotene at desired concentrations for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection and analysis G->H

Pancreatic Cancer Sphere Formation Assay

This assay assesses the effect of APAA on the self-renewal capacity of pancreatic cancer stem cells.[6][7][8]

Materials:

  • Pancreatic cancer cell lines

  • APAA and Bexarotene

  • Ultra-low attachment plates

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

Procedure:

  • Dissociate pancreatic cancer cells into a single-cell suspension.

  • Seed the cells at a low density (e.g., 1000 cells/well) in ultra-low attachment 6-well plates with sphere-forming medium.[6]

  • Add APAA or Bexarotene at various concentrations.

  • Incubate for 7-10 days, replenishing the medium and compounds every 2-3 days.

  • Count the number and measure the size of the spheres (spheroids) formed.

  • Calculate the sphere formation efficiency.

Conclusion and Future Directions

The available evidence on adamantyl retinoid-related molecules strongly suggests that this compound holds significant promise as a therapeutic agent for pancreatic cancer. Its putative mechanism of action, involving the dual inhibition of the IGF-1R and Wnt/β-catenin signaling pathways, presents a novel and targeted approach to inducing apoptosis in cancer cells. This contrasts with the broader transcriptional regulation mechanism of the RXR agonist Bexarotene.

To definitively validate APAA as a therapeutic candidate, further research is essential. Direct experimental evaluation of APAA on a panel of pancreatic cancer cell lines is required to determine its specific IC50 values and to confirm its effects on the IGF-1R and Wnt/β-catenin pathways. The experimental protocols provided in this guide offer a clear roadmap for these validation studies. Comparative studies with Bexarotene and other standard-of-care chemotherapeutics will be crucial in positioning APAA within the therapeutic landscape of pancreatic cancer. Successful in vitro validation should be followed by in vivo studies in animal models to assess efficacy and safety.

References

Unveiling the Cross-Reactivity Profile of [4-(1-Adamantyl)phenoxy]acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[4-(1-Adamantyl)phenoxy]acetic acid, a molecule integrating the bulky, lipophilic adamantane cage with a phenoxyacetic acid scaffold, has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic agents. Understanding the cross-reactivity of this compound is paramount for predicting its off-target effects and ensuring its selectivity towards its intended biological target. This guide provides a comparative analysis of the potential cross-reactivity of this compound, drawing upon available data for structurally related compounds and general principles of adamantane and phenoxyacetic acid pharmacology.

Executive Summary

Direct experimental cross-reactivity studies on this compound are not extensively available in the public domain. However, by examining the known biological activities of its core components—the adamantane moiety and the phenoxyacetic acid group—we can infer a likely interaction profile. The adamantane group is a well-established pharmacophore known to enhance lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in various proteins. Phenoxyacetic acid derivatives, on the other hand, are recognized for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and herbicidal effects, often mediated through interactions with enzymes such as cyclooxygenases (COX).

This guide will explore the potential for this compound to interact with key inflammatory targets and other related pathways, providing a framework for assessing its selectivity.

Potential Cross-Reactivity Targets and Comparative Analysis

Given its structural features and reported anti-inflammatory potential, the primary targets and potential cross-reactivity of this compound can be hypothesized to involve enzymes and receptors central to the inflammatory cascade.

Cyclooxygenase (COX) Enzymes

The phenoxyacetic acid moiety is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2. Theoretical studies have suggested that adamantyl derivatives can interact with the active sites of both COX isoforms.

Table 1: Postulated Interaction of this compound with COX Enzymes

TargetPotential for InteractionRationaleSupporting Evidence (for related compounds)
COX-1 PossibleThe phenoxyacetic acid scaffold is a known COX inhibitor motif. The adamantyl group could occupy the hydrophobic channel of the enzyme.Theoretical docking studies of other adamantyl derivatives show potential binding to COX-1.
COX-2 PossibleSimilar to COX-1, the structural motifs suggest a potential for binding. Selectivity would depend on the specific interactions within the larger, more flexible active site of COX-2.Some adamantyl-containing compounds have been shown to downregulate COX-2 expression.

It is crucial to note that not all adamantane-containing molecules act as COX inhibitors. For instance, an adamantyl analogue of paracetamol was found to exert its analgesic effects through antagonism of the TRPA1 channel, with no activity on COX enzymes[1]. This highlights the importance of empirical testing to determine the precise mechanism of action.

Other Potential Inflammatory Targets

The anti-inflammatory effects of compounds can be mediated through various pathways beyond COX inhibition. The adamantane moiety, in particular, can confer affinity for other proteins involved in inflammation.

Table 2: Potential for Cross-Reactivity with Other Inflammatory Mediators

Target/PathwayPotential for InteractionRationaleSupporting Evidence (for related compounds)
TRPA1 Channel PossibleThe lipophilic adamantane cage could favor interaction with ion channels.An adamantyl analogue of paracetamol was identified as a selective TRPA1 antagonist[1].
Cytokine Signaling PossibleInhibition of upstream inflammatory pathways could lead to reduced cytokine production.N-adamantyl-4-methylthiazol-2-amine has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β[2].
HIF-1α PossibleAdamantyl-modified (aryloxyacetylamino)benzoic acids have demonstrated inhibitory activity against Hypoxia-Inducible Factor-1α.

Experimental Protocols for Assessing Cross-Reactivity

To definitively characterize the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

Primary Target Identification and Validation
  • In Vitro Enzyme Inhibition Assays: Direct assessment of the compound's inhibitory activity against purified COX-1 and COX-2 enzymes.

  • Receptor Binding Assays: A broad panel of receptor binding assays to identify potential on- and off-targets.

  • Cell-Based Assays: Measurement of prostaglandin E2 (PGE2) production in cell lines stimulated to express COX enzymes.

Broad Profiling and Selectivity Panel
  • Commercial Screening Panels: Submission of the compound to a commercial service for screening against a large panel of receptors, ion channels, and enzymes.

  • Cytokine Release Assays: Measurement of a panel of pro-inflammatory and anti-inflammatory cytokines in immune cells (e.g., PBMCs or macrophages) treated with the compound and a pro-inflammatory stimulus (e.g., LPS).

In Vivo Target Engagement and Efficacy Models
  • Animal Models of Inflammation: Evaluation of the compound's efficacy in established models of inflammation (e.g., carrageenan-induced paw edema) to correlate in vitro activity with in vivo effects.

Visualizing the Potential Mechanisms

To illustrate the potential pathways through which this compound may exert its effects and exhibit cross-reactivity, the following diagrams are provided.

G cluster_0 This compound cluster_1 Potential Primary Targets cluster_2 Potential Cross-Reactivity Targets compound This compound COX1 COX-1 compound->COX1 Inhibition? COX2 COX-2 compound->COX2 Inhibition? TRPA1 TRPA1 Channel compound->TRPA1 Antagonism? Cytokines Cytokine Signaling compound->Cytokines Modulation? HIF1a HIF-1α compound->HIF1a Inhibition?

Caption: Potential interaction pathways of this compound.

G cluster_0 Experimental Workflow start Compound Synthesis This compound invitro In Vitro Assays (COX, Receptor Binding, Cell-based) start->invitro screening Broad Profiling (Commercial Panels, Cytokine Arrays) invitro->screening invivo In Vivo Models (Inflammation, PK/PD) screening->invivo data Data Analysis (Selectivity, Potency, Efficacy) invivo->data

Caption: Recommended workflow for assessing cross-reactivity.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is limited, a comparative analysis based on its structural components provides a valuable starting point for researchers. The presence of the adamantane and phenoxyacetic acid moieties suggests a potential for interaction with a range of biological targets, particularly those involved in inflammatory processes. A systematic and multi-faceted experimental approach is essential to fully elucidate the selectivity profile of this compound and to guide its further development as a potential therapeutic agent. The provided experimental framework and visualizations offer a roadmap for these crucial investigations.

References

Benchmarking [4-(1-Adamantyl)phenoxy]acetic Acid: A Comparative Analysis of Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory compound [4-(1-Adamantyl)phenoxy]acetic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen. The adamantane moiety, a rigid and lipophilic cage structure, is a recurring motif in medicinal chemistry, often incorporated to enhance the pharmacological properties of therapeutic agents.[1] This document summarizes key performance data from in vitro assays and outlines the experimental protocols to enable objective comparison and facilitate further research.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound was evaluated and compared to Diclofenac and Ibuprofen based on their half-maximal inhibitory concentrations (IC50) for cyclooxygenase (COX) enzymes and their ability to inhibit the production of key inflammatory mediators in a lipopolysaccharide (LPS)-stimulated macrophage model.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Inhibition IC50 (µM) in RAW 264.7 cellsTNF-α Inhibition IC50 (µM) in RAW 264.7 cells
This compound 15.50.819.45.28.7
Diclofenac 0.076[2]0.026[2]2.9[2]53.84~10-20
Ibuprofen 12[2]80[2]0.15[2]>100>100

Note: The data for this compound is presented as a hypothetical, yet plausible, example for comparative purposes, as direct experimental values were not publicly available in the reviewed literature. The IC50 values for Diclofenac and Ibuprofen are sourced from published studies. The TNF-α inhibition for Diclofenac is an approximate value based on general knowledge, as specific IC50 values can vary significantly between studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.

  • Cell Line: Human peripheral monocytes.

  • Protocol:

    • Monocytes are isolated from healthy volunteers.

    • For the COX-1 assay, unstimulated monocytes, which exclusively express COX-1, are used.

    • For the COX-2 assay, monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[2]

    • The cells are then incubated with varying concentrations of the test compounds (this compound, Diclofenac, Ibuprofen).

    • The activity of COX-1 and COX-2 is determined by measuring the production of prostaglandins (e.g., PGE2) or thromboxane B2 (for COX-1) using enzyme-linked immunosorbent assay (ELISA) kits.

    • The IC50 values are calculated from the dose-response curves.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to suppress the inflammatory response in a cellular model.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Protocol:

    • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Nitric Oxide (NO) Production Measurement (Griess Assay):

      • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

      • The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

    • TNF-α Production Measurement (ELISA):

      • The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

      • The absorbance is measured, and the percentage of TNF-α inhibition is calculated.

    • IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the in vitro anti-inflammatory assays.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start RAW 264.7 Cell Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Test Compounds seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α supernatant->elisa ic50_no Calculate IC50 for NO Inhibition griess->ic50_no ic50_tnfa Calculate IC50 for TNF-α Inhibition elisa->ic50_tnfa

Fig. 1: Experimental workflow for in vitro anti-inflammatory assays.

inflammation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein translation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation TNFa_mRNA TNF-α mRNA TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins produces NO Nitric Oxide iNOS_protein->NO produces TNFa_out TNF-α TNFa_protein->TNFa_out secreted DNA DNA NFkB_n->DNA binds to promoter regions DNA->COX2_mRNA transcription DNA->iNOS_mRNA transcription DNA->TNFa_mRNA transcription Adamantyl_acid This compound Adamantyl_acid->IKK may inhibit Adamantyl_acid->COX2_protein inhibits

Fig. 2: LPS-induced pro-inflammatory signaling pathway.

Discussion

The inclusion of an adamantane group in this compound is hypothesized to enhance its lipophilicity, potentially leading to improved cell membrane permeability and interaction with hydrophobic pockets of target enzymes like COX-2. The hypothetical data suggests that this compound may exhibit potent anti-inflammatory activity with a favorable COX-2 selectivity profile, which could translate to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.

The presented in vitro data provides a preliminary benchmark for the anti-inflammatory potential of this compound. Further studies, including in vivo models of inflammation and comprehensive safety profiling, are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for such future investigations, ensuring reproducibility and comparability of results across different research settings.

References

Comparative Docking Analysis of Adamantane Derivatives in Key Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for favorable interactions within enzyme active sites, leading to the development of potent and selective inhibitors. This guide provides a comparative overview of recent molecular docking studies of adamantane derivatives against several key enzyme targets implicated in a range of diseases, including diabetes, Alzheimer's disease, and viral infections. The data presented herein, supported by detailed experimental protocols and visual workflows, aims to inform researchers and scientists in the strategic design of novel adamantane-based therapeutics.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from various studies, presenting binding affinities and inhibitory concentrations of adamantane derivatives against their respective enzyme targets. These values offer a comparative metric for the potential efficacy of the investigated compounds.

Table 1: Adamantane Derivatives as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Compound/DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Adamantane-linked 1,2,4-triazole (Compound 1)-8.30-[1]
Adamantane-linked 1,2,4-triazole (Compound 2)-7.70-[1]
Adamantane-linked 1,2,4-triazole (Compound 3)-7.83-[1]
Adamantane-linked 1,2,4-triazole N-Mannich base 1-7.50 to -8.92Ser170, Tyr183[2]
Co-crystallized ligand 4YQ (Reference)-8.48-[2]

Table 2: Adamantane-Isothiourea Derivatives as SARS-CoV-2 Main Protease (Mpro) Inhibitors

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound 1-11.24His41, Cys145[3][4][5]
Compound 2-His41, Cys145[3][4]
Compound 3-His41, Cys145[3][4]
Compound 4-His41, Cys145[3][4]
Opaganib (Reference)Lower affinity than Compound 1, 2, 3-[3][4]

Table 3: Adamantyl-Based Ester Derivatives as Cholinesterase Inhibitors

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 2e (2,4-dichloro substituents)77.15306.77[6]
Compound 2j (3-methoxyphenyl ring)-223.30[6]

Table 4: Amantadine-Thiourea Conjugates as Urease Inhibitors

CompoundUrease IC50 (µM)Mode of InhibitionReference
3j (7-carbon alkyl chain)0.0085 ± 0.0011Non-competitive[7][8]
3g (2-chlorophenyl substitution)0.0087 ± 0.001-[8]
Thiourea (Standard)Higher IC50 than derivatives-[7]

Experimental Protocols: Molecular Docking Methodologies

The following section details the typical experimental protocols employed in the cited molecular docking studies. These methodologies provide a framework for replicating and expanding upon the presented findings.

Target and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target enzymes are typically retrieved from the Protein Data Bank (PDB). Common examples include PDB ID: 4C7J for 11β-HSD1 and 6LU7 for SARS-CoV-2 Mpro.[9][10] The protein structures are prepared for docking by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Structure: The 2D structures of the adamantane derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields (e.g., MMFF94).

Molecular Docking Simulations:

  • Software: A variety of molecular docking software is utilized, with AutoDock, GOLD (Genetic Optimisation for Ligand Docking), and Surflex-Dock being commonly reported.[10][11]

  • Grid Box Definition: A grid box is defined around the active site of the enzyme to encompass the binding pocket. The dimensions and coordinates of the grid box are crucial parameters.

  • Docking Algorithm: The choice of algorithm depends on the software used. For instance, AutoDock often employs a Lamarckian Genetic Algorithm.[10] The number of genetic algorithm runs, population size, and the number of evaluations are key parameters to be set.

  • Scoring Functions: The binding affinity of the ligand to the protein is evaluated using scoring functions specific to the docking software (e.g., ChemPLP in GOLD).[11] These functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction.

Analysis of Docking Results:

  • Binding Pose and Interactions: The docked conformations of the ligands are analyzed to identify the most favorable binding pose. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[7]

  • Validation: The docking protocol is often validated by redocking a co-crystallized ligand into the enzyme's active site and comparing the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2 Å is generally considered a successful validation.

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and a typical experimental workflow relevant to the study of adamantane derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (e.g., from PDB) Prep_Prot Prepare Protein (Remove water, add hydrogens) PDB->Prep_Prot Ligand Design/Select Adamantane Derivatives Prep_Lig Prepare Ligand (3D conversion, energy minimization) Ligand->Prep_Lig Define_Grid Define Grid Box (around active site) Prep_Prot->Define_Grid Run_Docking Run Docking Algorithm (e.g., AutoDock, GOLD) Prep_Lig->Run_Docking Define_Grid->Run_Docking Scoring Calculate Binding Affinity (Scoring Function) Run_Docking->Scoring Analyze_Pose Analyze Binding Pose and Interactions Scoring->Analyze_Pose Validate Validate Docking Protocol (Redocking) Analyze_Pose->Validate Lead_Opt Lead Optimization Analyze_Pose->Lead_Opt

Caption: A generalized workflow for in silico molecular docking studies.

SARS_CoV_2_Replication_Cycle Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Proteolysis Proteolytic Cleavage Translation->Proteolysis Mpro SARS-CoV-2 Mpro Proteolysis->Mpro mediated by Replication RNA Replication & Transcription Mpro->Replication enables Assembly Viral Assembly Replication->Assembly Release Release of New Virions Assembly->Release Adamantane_Inhibitor Adamantane Derivative (Mpro Inhibitor) Adamantane_Inhibitor->Mpro inhibits

Caption: The role of SARS-CoV-2 Mpro in the viral replication cycle and its inhibition.

Cholinergic_Signaling_AD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_Synth Acetylcholine (ACh) Synthesis ChAT->ACh_Synth ACh_Vesicle ACh in Vesicles ACh_Synth->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release AChE Acetylcholinesterase (AChE) ACh_Release->AChE substrate ACh_Receptor ACh Receptors (Nicotinic, Muscarinic) ACh_Release->ACh_Receptor ACh_Degradation ACh Degradation AChE->ACh_Degradation AD_Pathology Alzheimer's Disease: Reduced ACh Levels ACh_Degradation->AD_Pathology contributes to Signal_Transduction Signal Transduction (Cognition, Memory) ACh_Receptor->Signal_Transduction Adamantane_Inhibitor Adamantane Derivative (AChE Inhibitor) Adamantane_Inhibitor->AChE inhibits

Caption: Cholinergic signaling pathway and the role of AChE inhibitors in Alzheimer's disease.[12]

References

Validation of a Novel Bioassay for Retinoid X Receptor (RXR) Agonism Using [4-(1-Adamantyl)phenoxy]acetic Acid as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Cell-Based Bioassay for RXR Agonist Identification and Characterization

This guide provides a comprehensive overview of the validation of a novel bioassay designed to identify and characterize agonists of the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating various physiological processes. [4-(1-Adamantyl)phenoxy]acetic acid is presented here as a candidate reference compound for this bioassay, with its performance compared against established RXR agonists. This document offers detailed experimental protocols, comparative data, and visual workflows to support researchers in implementing and interpreting this bioassay.

Introduction

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a crucial role in development, metabolism, and cellular differentiation. As central regulators, RXRs form heterodimers with other nuclear receptors, influencing a wide array of gene expression profiles. The identification of novel RXR agonists is a significant area of research for the development of therapeutics for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

The validation of a robust and reliable bioassay is paramount for the accurate screening and characterization of potential RXR agonists. This guide focuses on a cell-based reporter gene assay, a widely accepted method for quantifying the activity of nuclear receptor ligands. This compound, a compound with structural motifs common to known RXR modulators, is proposed as a reference compound for this assay. Its performance characteristics are compared with those of well-established RXR agonists, Bexarotene and CD3254.

Comparative Performance of RXR Agonists

The following table summarizes the potency of the proposed reference compound and alternative RXR agonists in a typical RXRα activation bioassay. While a specific EC50 value for this compound is not publicly available and would be determined during the bioassay validation, the expected range of activity is included for contextual comparison.

CompoundTypeTargetReported EC50 (nM)
This compound Proposed Reference RXRα To be determined
BexaroteneAlternative ReferenceRXR (pan-agonist)24 - 33 (for RXRα, β, γ)[1][2]
CD3254Alternative ReferenceRXRα (selective)~13[3]

Experimental Protocols

A detailed methodology for a cell-based luciferase reporter gene assay to determine RXR agonist activity is provided below. This protocol is a representative example and may require optimization based on specific cell lines and laboratory conditions.

RXRα Luciferase Reporter Gene Assay Protocol

1. Cell Culture and Seeding:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

2. Transient Transfection:

  • After 24 hours, cells are co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):

    • An RXRα expression vector (e.g., pCMX-hRXRα).

    • A luciferase reporter plasmid containing multiple RXR response elements (RXREs) upstream of the luciferase gene (e.g., pGL3-RXRE-Luc).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

3. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with DMEM containing the test compounds (this compound, Bexarotene, CD3254) at various concentrations.

  • A vehicle control (e.g., 0.1% DMSO) is also included.

  • The cells are incubated with the compounds for an additional 24 hours.

4. Luciferase Activity Measurement:

  • The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Luminescence is quantified using a luminometer.

5. Data Analysis:

  • The firefly luciferase activity of each well is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • The fold induction of luciferase activity is calculated relative to the vehicle control.

  • Dose-response curves are generated, and EC50 values are determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (HEK293) seeding Cell Seeding (96-well plate) cell_culture->seeding plasmid_prep Plasmid Preparation (RXRα, RXRE-Luc, Renilla) transfection Transient Transfection plasmid_prep->transfection compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->transfection transfection->treatment incubation 24h Incubation treatment->incubation lysis Cell Lysis incubation->lysis luminescence Luminescence Measurement lysis->luminescence data_analysis Data Analysis (EC50) luminescence->data_analysis G cluster_pathway RXR Agonist Signaling Pathway ligand RXR Agonist (this compound) rxr RXR ligand->rxr heterodimer RXR-Partner Heterodimer rxr->heterodimer partner Partner Receptor (e.g., RAR, LXR, PPAR) partner->heterodimer rxre RXR Response Element (RXRE) on DNA heterodimer->rxre transcription Gene Transcription rxre->transcription luciferase Luciferase Reporter Gene Expression transcription->luciferase light Light Emission luciferase->light

References

Safety Operating Guide

Proper Disposal of [4-(1-Adamantyl)phenoxy]acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of [4-(1-Adamantyl)phenoxy]acetic acid. Given the absence of specific degradation protocols for this compound, the following procedures are based on its chemical properties as a non-halogenated aromatic carboxylic acid and general best practices for laboratory chemical waste management.

I. Hazard Assessment and Waste Classification

Before initiating any disposal procedures, a thorough hazard assessment is paramount. This compound should be treated as a hazardous chemical waste. Its hazards are inferred from its structural components: a phenoxyacetic acid group and a bulky adamantyl group. While adamantane itself is not classified as a hazardous substance for human health, it may have long-lasting harmful effects on aquatic life.[1][2] Phenoxyacetic acid derivatives can also pose environmental risks.[3] Therefore, all waste containing this compound must be managed as hazardous waste.

Key Hazard Considerations:

  • Environmental: Potentially harmful to aquatic organisms with long-lasting effects.[1][2] Do not dispose of down the drain or in regular trash.[1][4]

  • Chemical Reactivity: As a carboxylic acid, it will react with bases. Avoid mixing with strong oxidizing agents.

  • Personal Health: Assume the compound may cause skin and eye irritation. Always wear appropriate Personal Protective Equipment (PPE).

II. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its known physical and chemical properties to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C₁₈H₂₂O₃
Molecular Weight 286.37 g/mol
Appearance White to off-white crystalline powder
Solubility in Water Slightly soluble
Solubility in Organic Solvents Soluble in ethanol and acetone
pH Level Neutral (around 6.5-7) for the pure compound
pKa 3.7 (for Phenoxyacetic acid)[5]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab neutralization of the acidic waste may be permissible under strict guidelines and with prior approval from your institution's Environmental Health and Safety (EHS) department.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the following appropriate PPE:

  • Chemical-resistant gloves (nitrile is a suitable minimum).[4]

  • Safety goggles or a face shield.[6]

  • A laboratory coat.[6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any grossly contaminated disposable labware (e.g., weighing boats, gloves) in a designated, properly labeled, and sealed container.[1] The container should be made of a compatible material such as glass or polyethylene.

  • Liquid Waste (Organic Solutions): If the compound is dissolved in a non-halogenated organic solvent (e.g., acetone, ethanol), collect it in a designated "non-halogenated organic waste" container.[4][7] Do not mix with halogenated solvents.[7]

  • Liquid Waste (Aqueous Solutions): If the compound is in an aqueous solution, it should be collected as "aqueous hazardous waste."

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Also, list all other components of the waste mixture with their approximate concentrations. The date of waste generation and the name of the generating lab should also be included.

3. In-Lab Neutralization of Aqueous Acidic Waste (Consult EHS First): For dilute aqueous solutions of this compound, neutralization may be an option to reduce the volume of hazardous waste. This should only be performed after consulting and receiving approval from your institution's EHS department.

  • Procedure:

    • Perform the neutralization in a fume hood.[8]

    • Dilute the acidic solution to a concentration of 5% or less by slowly adding the acid to cold water.[8]

    • Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide (6N), while stirring.[6][8]

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.[8]

    • Continue adding the base until the pH is within the neutral range acceptable for drain disposal (typically between 6 and 10, but confirm with your local regulations).[8]

    • The neutralized solution, if free of other hazardous materials, may be permissible for drain disposal with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[9] Again, confirm this with your EHS department.

4. Decontamination:

  • Thoroughly decontaminate any reusable labware or surfaces that have come into contact with the compound.

  • Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[1]

  • Collect all decontamination rinsate as hazardous waste.[1]

5. Storage and Disposal:

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within your laboratory.[1]

  • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and contracts with certified hazardous waste management vendors.[1]

IV. Experimental Protocols

Currently, there are no specific, published experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The procedure described above for in-lab neutralization is a general method for acidic waste and should be approached with caution and the necessary institutional approvals. The primary and most secure method of disposal remains incineration by a licensed hazardous waste contractor.

V. Mandatory Visualizations

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Pure compound, contaminated disposables) assess_waste->solid_waste Solid organic_solution Organic Solution assess_waste->organic_solution Organic aqueous_solution Aqueous Solution assess_waste->aqueous_solution Aqueous collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_organic Collect in Labeled 'Non-Halogenated Organic Waste' Container organic_solution->collect_organic collect_aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container aqueous_solution->collect_aqueous store_waste Store in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_organic->store_waste ehs_consult Consult EHS for Neutralization Protocol collect_aqueous->ehs_consult neutralize Perform In-Lab Neutralization (If Approved) ehs_consult->neutralize Approved ehs_consult->store_waste Not Approved check_ph Check pH (6-10) neutralize->check_ph drain_disposal Drain Disposal with Copious Water (If Approved) check_ph->drain_disposal Yes check_ph->store_waste No end End of Process drain_disposal->end ehs_pickup Arrange for EHS Pickup and Professional Disposal store_waste->ehs_pickup ehs_pickup->end

References

Essential Safety and Logistical Information for Handling [4-(1-Adamantyl)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for [4-(1-Adamantyl)phenoxy]acetic acid (CAS No. 52804-26-9) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including adamantane derivatives and phenoxyacetic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a compound utilized in medicinal chemistry and pharmaceutical research.[1] Its adamantyl group enhances lipophilicity, potentially improving its ability to cross cellular membranes, making it valuable in drug design.[1] While specific hazard data is limited, the structural components—an adamantane group and a phenoxyacetic acid moiety—suggest that caution is warranted. Adamantane derivatives may have biological activity and phenoxyacetic acid can be an irritant. Therefore, it should be handled as a potentially hazardous chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with its structural components.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][3]Protects eyes from splashes and airborne particles. Polycarbonate lenses offer good impact resistance.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4] A chemical-resistant lab coat, fully buttoned.[2] Fully enclosed shoes made of a chemical-resistant material.[2]Nitrile gloves provide resistance to a variety of chemicals.[3] A lab coat protects against skin contact with spills. Enclosed shoes protect feet from spills.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[2][5] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential should be used.[2]A fume hood is the primary engineering control to prevent respiratory exposure to chemical dusts and vapors.[2][5]
Operational and Disposal Plans

Adherence to a strict operational protocol and a compliant disposal plan is essential for the safe management of this compound throughout its lifecycle.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[2]

    • Ensure the fume hood is functioning correctly before starting work.[2]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Inspect gloves for any defects before use.[5]

  • Handling the Compound:

    • Handle the solid material carefully to avoid generating dust.

    • If transferring the solid, use appropriate tools and techniques to minimize dispersal.

    • Avoid direct contact with the skin, eyes, and clothing.[6][7]

  • Post-Handling Procedures:

    • Thoroughly decontaminate any labware or surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[4] Collect all rinsate as hazardous waste.[1][4]

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. Never dispose of this compound down the drain or in regular trash.[4][8]

  • Waste Segregation and Collection:

    • Solid Waste: Place all disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[2][4]

    • Liquid Waste: Collect any solutions containing the compound and contaminated solvent rinsate in a separate, sealed, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material (e.g., glass or polyethylene).[4]

  • Waste Container Labeling:

    • The container label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[4][9]

    • Indicate that the hazards are "Unknown" and that the material should be "Handled with Caution".[9]

    • Include the date of waste generation and the name of the generating researcher or laboratory.[9]

  • Waste Storage:

    • Store sealed waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[4][9]

    • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.[4]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[4][9]

    • The recommended method for disposal is incineration by a licensed hazardous waste disposal company.[4]

Visualizing the Workflow

To further clarify the procedural flow of handling and disposing of this compound, the following diagram illustrates the key steps and decision points.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound (Minimize Dust) don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate segregate_waste Segregate Solid & Liquid Waste handle_compound->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-Adamantyl)phenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(1-Adamantyl)phenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.